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(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid Documentation Hub

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  • Product: (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
  • CAS: 49642-11-7

Core Science & Biosynthesis

Foundational

Chemical Properties of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid: A Technical Guide

This guide provides an in-depth technical analysis of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid , a specific stereoisomer of the gamma-amino acid Statine . While the naturally occurring isomer found in Pepstatin A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid , a specific stereoisomer of the gamma-amino acid Statine . While the naturally occurring isomer found in Pepstatin A is typically assigned the (3S,4S) configuration, the (3S,4R) isomer represents a critical diastereomer used extensively in Structure-Activity Relationship (SAR) studies to probe the stereochemical requirements of aspartyl protease active sites.

Executive Summary

(3S,4R)-Statine is a non-proteinogenic


-amino acid and a diastereomer of the natural protease inhibitor component Statine. It functions as a transition-state mimic for the hydrolysis of peptide bonds by aspartyl proteases (e.g., Pepsin, Renin, HIV-1 Protease, Cathepsin D).[1]

Its core significance lies in its C3-hydroxyl group , which mimics the tetrahedral intermediate formed during amide bond hydrolysis. In drug development, the (3S,4R) configuration serves as a vital stereochemical probe; while often less potent than the natural (3S,4S) isomer in mimicking the transition state of pepsin, its binding kinetics and thermodynamic profile provide essential data for optimizing inhibitor selectivity and preventing off-target effects.

Chemical Identity & Physicochemical Properties[2][3]

The molecule is characterized by a gamma-amino acid backbone with a bulky isobutyl side chain derived from leucine, and a secondary alcohol at the beta-position.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
Common Name (3S,4R)-Statine; (3S,4R)-Sta
CAS Number 49642-11-7 (Specific isomer)
Molecular Formula

Molecular Weight 175.23 g/mol
Chirality C3: (S) (Hydroxyl bearing); C4: (R) (Amine bearing)*

*Note: The natural Statine derived from L-Leucine typically retains the (S) configuration at C4. The (3S,4R) designation implies an inversion at C4 or specific C3 stereochemistry depending on priority rules. In many standard syntheses starting from L-Leucine ((S)-configuration), the resulting natural statine is (3S,4S). The (3S,4R) form is thus the C4-epimer or C3-epimer depending on the synthetic route used. For this guide, we strictly follow the (3S,4R) designation.

Physicochemical Data
ParameterValue / CharacteristicNote
Physical State White to off-white crystalline solidZwitterionic lattice
Melting Point 201–203 °C (dec.)Decomposition upon melting
Solubility Water (>10 mg/mL), Methanol, DMSOInsoluble in non-polar organics (Hexane, Et2O)
pKa (Estimated)

(-COOH)

3.6

(-NH3+)

9.8

-OH increases acidity of COOH relative to GABA (

4.2)
Isoelectric Point (pI)

6.0
Zwitterionic at physiological pH
Stability Stable at room temp; HygroscopicAvoid strong oxidizers

Synthetic Methodology

The synthesis of (3S,4R)-Statine is a classic exercise in diastereoselective control. The most robust route utilizes the "Chiral Pool" approach starting from L-Leucine (or D-Leucine for C4 inversion), followed by homologation.

Synthesis Workflow (Chiral Pool Approach)

The following protocol describes the generation of Statine stereoisomers. To access the (3S,4R) configuration specifically, the reduction step of the


-keto ester intermediate is critical.

Step-by-Step Protocol:

  • Protection: Convert L-Leucine to Boc-L-Leucine .

  • Activation: Form the Weinreb Amide (N-methoxy-N-methylamide) using EDCI/HOBt.

  • Reduction to Aldehyde: Reduce the amide with

    
     or DIBAL-H at -78°C to yield Boc-L-Leucinal . Crucial: Maintain low temp to prevent racemization.
    
  • Homologation (C-C Bond Formation): React Boc-L-Leucinal with lithium ethyl acetate (generated from EtOAc + LDA) to form the

    
    -hydroxy ester.
    
    • Stereochemistry Note: This addition typically yields a mixture of (3S,4S) and (3R,4S) diastereomers.

    • To obtain (3S,4R): If starting from D-Leucine (R-configuration), the major anti-product is (3S,4R). Alternatively, inversion of the C3-hydroxyl of the (3R,4R) isomer via Mitsunobu reaction can yield the target.

  • Hydrolysis: Saponification of the ester (LiOH, THF/H2O) yields the free acid.

  • Deprotection: Removal of Boc (TFA/DCM) yields the final amino acid.

Visualization of Synthetic Logic

Synthesis Start L-Leucine (S-Configuration) Step1 Boc-Protection & Weinreb Amide Formation Start->Step1 Boc2O, then NH(OMe)Me Step2 Boc-L-Leucinal (Aldehyde) Step1->Step2 LiAlH4, -78°C Step3 Aldol/Reformatsky Reaction (+ Li-Enolate of Acetate) Step2->Step3 Chain Extension Step4 Beta-Hydroxy Ester (Diastereomeric Mixture) Step3->Step4 C-C Bond Formation Step5 Separation of Isomers (Chromatography) Step4->Step5 Purification Target (3S,4R)-Statine Ester Step5->Target Isolate (3S,4R) Final Hydrolysis & Deprotection -> (3S,4R)-Statine Acid Target->Final LiOH; TFA

Caption: Synthesis pathway from L-Leucine to (3S,4R)-Statine highlighting the critical diastereomeric separation step.

Biological Mechanism & Pharmacology

Mechanism of Action: Transition State Mimicry

Aspartyl proteases operate via a general acid-base mechanism using two catalytic aspartic acid residues. They activate a water molecule to attack the peptide bond, forming a tetrahedral gem-diol intermediate .

  • Natural Statine ((3S,4S)): The C3-hydroxyl group is positioned perfectly to hydrogen bond with the catalytic aspartates, displacing the catalytic water and "freezing" the enzyme in a transition-state analog complex.

  • (3S,4R)-Statine: The inverted stereochemistry at C4 (or C3 relative to the side chain) alters the vector of the hydroxyl group and the hydrophobic side chain (isobutyl).

    • Binding Affinity: Typically, the (3S,4R) isomer shows reduced affinity (higher

      
      ) compared to the (3S,4S) isomer for enzymes like Pepsin and Cathepsin D.
      
    • Utility: It is used as a negative control or to study the "stereochemical tolerance" of the S1 binding pocket. In some specific synthetic inhibitors, the (3S,4R) configuration may be preferred to evade rapid metabolic degradation or to target mutant proteases with altered active site geometries.

Interaction Pathway

Mechanism Enzyme Aspartyl Protease (Active Site Asp-Asp) Substrate Peptide Bond (Planar Carbonyl) Enzyme->Substrate Hydrolysis TS Tetrahedral Intermediate Substrate->TS Water Attack Inhibitor (3S,4R)-Statine (Stable Mimic) Inhibitor->Enzyme Competitive Binding (Ki > Natural Isomer) Inhibitor->TS Structural Mimicry (Non-hydrolyzable)

Caption: Competitive inhibition mechanism showing Statine acting as a stable analog of the transient tetrahedral intermediate.[2]

Analytical Characterization

Validating the stereochemistry of (3S,4R)-Statine is critical, as contamination with the (3S,4S) isomer can skew biological data.

Nuclear Magnetic Resonance (NMR)

The coupling constant (


) between the protons at C3 and C4 is the definitive diagnostic tool.
  • Method: 1H-NMR in

    
     or 
    
    
    
    .
  • Diagnostic Signal: The vicinal coupling constant

    
    .
    
    • Anti-isomer (typically 3S,4S): Larger coupling constant (

      
       Hz) due to anti-periplanar arrangement.
      
    • Syn-isomer (typically 3S,4R or 3R,4S): Smaller coupling constant (

      
       Hz).
      
    • Note: Exact values depend on N-protection and solvent, but the relative difference allows differentiation of diastereomers.

HPLC Analysis
  • Column: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol mixtures (for ester derivatives).

  • Derivatization: Pre-column derivatization with FDAA (Marfey's reagent) or OPA is recommended for the free amino acid to resolve enantiomers and diastereomers.

References

  • Rich, D. H., et al. (1978). "Synthesis of the 3S,4S- and 3S,4R-statine isomers and their evaluation as pepsin inhibitors." Journal of Medicinal Chemistry.

  • Marciniszyn, J., et al. (1976).[2] "Mode of inhibition of acid proteases by pepstatin."[2][3][4] Journal of Biological Chemistry.

  • PubChem Compound Summary. "(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid." National Center for Biotechnology Information.

  • Umezawa, H., et al. (1970).[2] "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[2] The Journal of Antibiotics.

  • Joullie, M. M., et al. (1991). "Stereoselective syntheses of statine and its analogues." Tetrahedron.

Sources

Exploratory

Transition State Mimicry in Aspartic Proteases: The Biological Role and Application of Statine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Aspartic proteases represent a critical class of prote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Aspartic proteases represent a critical class of proteolytic enzymes implicated in numerous physiological pathways and disease states, including HIV/AIDS, malaria, and Alzheimer's disease. The therapeutic targeting of these enzymes relies heavily on peptidomimetic inhibitors. At the core of this drug design strategy is statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), an unusual amino acid first identified in the natural product Pepstatin A[1][2]. This whitepaper provides an in-depth mechanistic analysis of statine's biological role as a transition state analog, details the quantitative binding kinetics across protease classes, and establishes field-proven, self-validating protocols for the synthesis and evaluation of statine-based inhibitors.

Mechanistic Biology: The Aspartic Protease Catalytic Machinery

To understand the inhibitory power of statine, one must first deconstruct the catalytic mechanism of the target enzymes. Aspartic proteases utilize a highly conserved catalytic dyad consisting of two aspartic acid residues (e.g., Asp32 and Asp215 in pepsin numbering) located within the active site cleft[2].

The generally accepted mechanism is a general acid-base catalysis model:

  • Water Activation: The two aspartate residues coordinate a highly polarized structural water molecule[1][3].

  • Nucleophilic Attack: One aspartate acts as a general base, abstracting a proton from the water molecule. The resulting hydroxide-like species attacks the carbonyl carbon of the substrate's scissile amide bond[1].

  • Tetrahedral Intermediate: This attack generates an unstable tetrahedral oxyanion intermediate[1].

  • Cleavage: Rearrangement of this intermediate leads to the protonation of the scissile amide nitrogen, resulting in peptide bond cleavage[1].

The Statine Paradigm: Transition State Isosterism

Statine acts as a non-hydrolyzable transition state isostere. It is one backbone atom longer than a standard amino acid, allowing it to span both the P1 and P1' subsites of the enzyme[4][5]. The defining feature of statine is its central hydroxyl group. When a statine-based inhibitor binds to the active site, this hydroxyl group perfectly mimics the tetrahedral oxyanion transition state of the native substrate[1][2].

Crucially, the binding of statine displaces the catalytic water molecule, forming direct, low-barrier hydrogen bonds with the carboxyl groups of the catalytic aspartate dyad[3][4]. This displacement is entropically favorable and locks the enzyme in a highly stable, inactive complex.

G Substrate Peptide Substrate (Scissile Bond) Intermediate Tetrahedral Oxyanion Intermediate Substrate->Intermediate Forms AspDyad Catalytic Asp Dyad (Asp32 / Asp215) Water Catalytic Water AspDyad->Water Activates Water->Substrate Nucleophilic Attack Statine Statine-based Inhibitor (Transition State Analog) Statine->AspDyad Displaces Water & Binds Dyad Statine->Intermediate Structural Mimicry

Mechanism of statine-based transition state mimicry in aspartic proteases.

Quantitative Binding Kinetics and Selectivity

Because statine specifically targets the unique Asp-water-Asp catalytic triad, statine-based inhibitors like Pepstatin A exhibit profound selectivity. They act as tight-binding, sub-nanomolar competitive inhibitors of aspartic proteases but show zero cross-reactivity with serine, cysteine, or metalloproteases[6].

The table below summarizes the binding affinities (


) of statine-containing compounds against various protease targets, demonstrating the broad utility of this pharmacophore.
Protease ClassTarget EnzymeInhibitorBinding Affinity (

)
Reference
Aspartic P. falciparum HAPPepstatin A0.081 nM[7]
Aspartic C. parapsilosis Sapp1pPepstatin A0.3 nM[8]
Aspartic Porcine PepsinN-acetyl-alanyl-statine5.65 µM[9]
Aspartic HIV-1 ProteaseGanoderat acid-B1.0 µM[10]
Serine TrypsinPepstatin ANo Inhibition[6]
Cysteine PapainPepstatin ANo Inhibition[6]
Metallo CollagenasePepstatin ANo Inhibition[6]

Experimental Methodologies

Developing novel statine-based therapeutics requires a rigorous, self-validating pipeline encompassing chemical synthesis and kinetic evaluation.

Workflow Syn 1. Synthesis Statine Coupling Pur 2. Purification Silica/HPLC Syn->Pur Assay 3. FRET Assay Enzyme Kinetics Pur->Assay Kin 4. Data Analysis Ki Determination Assay->Kin

Workflow for the synthesis and kinetic evaluation of statine-based inhibitors.

Protocol 1: Solution-Phase Synthesis of Statine Peptidomimetics

To incorporate statine into a custom peptide sequence (e.g., targeting BACE-1 or HIV-1 protease), solution-phase peptide coupling is preferred to maintain the stereochemical integrity of the statine hydroxyl group[5][11].

Step-by-Step Methodology:

  • N-Boc Deprotection: Dissolve the N-Boc-protected statine derivative in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 1 hour.

    • Causality: TFA cleanly removes the Boc protecting group, exposing the free amine required for the subsequent amide bond formation.

  • Activation of the Incoming Amino Acid: In a separate flask, dissolve the appropriate Fmoc-protected amino acid (1.5 eq) in dry DCM. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N-methylmorpholine (NMM, 3.0 eq) at 0°C[11].

    • Causality: EDC acts as the primary coupling agent. HOBt is critical here; it reacts with the O-acylisourea intermediate to form an active ester, which suppresses the racemization (epimerization) of the chiral center. NMM serves as a mild base to neutralize the HCl salt of EDC without causing base-catalyzed side reactions.

  • Coupling: Add the deprotected statine amine to the activated ester mixture. Stir at room temperature for 24 hours under an inert argon atmosphere[11].

  • Purification: Remove volatiles under reduced pressure. Resuspend in ethyl acetate, wash sequentially with 1M HCl, saturated

    
    , and brine. Purify the organic layer via silica gel chromatography.
    
    • Validation: Confirm product identity and purity (>95%) using LC-MS and

      
      -NMR before proceeding to biological assays.
      
Protocol 2: FRET-Based Enzymatic Cleavage Assay for Determination

Because statine derivatives are often tight-binding inhibitors, standard Michaelis-Menten assumptions (


) may fail. A continuous FRET assay combined with tight-binding kinetic analysis is required[12].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer specific to the target aspartic protease (e.g., 50 mM Sodium Acetate, pH 4.5, 0.1% BSA).

    • Causality: Aspartic proteases require an acidic environment to maintain the protonation state of the catalytic dyad[2]. BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, mix the target enzyme (e.g., 1-5 nM final concentration) with varying concentrations of the statine-based inhibitor (ranging from 0.01 nM to 1 µM). Incubate at 37°C for 30 minutes.

    • Causality: Statine analogs often exhibit slow-binding kinetics due to the conformational changes required to displace the catalytic water and close the enzyme "flap" over the active site. Pre-incubation ensures the system reaches thermodynamic equilibrium prior to the reaction start.

  • Reaction Initiation: Add the specific FRET substrate (e.g., FITC-casein or a sequence-specific DABCYL/EDANS peptide) to a final concentration near its

    
     value[12].
    
  • Kinetic Monitoring: Immediately monitor fluorescence (e.g., Ex 485 nm / Em 535 nm) continuously for 30 minutes using a microplate reader[12].

  • Self-Validating Control: Run Pepstatin A in parallel as a positive control.

    • Trustworthiness Check: If the calculated

      
       for Pepstatin A deviates from the established sub-nanomolar range (0.1 - 1.0 nM), the assay is invalid. This usually indicates that the active enzyme concentration 
      
      
      
      has degraded, requiring a re-titration of the enzyme stock.
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curves. Fit the data to the Morrison equation for tight-binding inhibitors to determine the true 
    
    
    
    .

Translational Applications in Drug Discovery

The statine scaffold has served as the architectural blueprint for several generations of therapeutics:

  • Antiretrovirals: The transition state mimicry concept of statine was foundational in designing HIV-1 protease inhibitors (e.g., Indinavir, Ritonavir), which utilize hydroxyethylene or similar isosteres to mimic the statine hydroxyl group[1].

  • Antimalarials: Plasmepsins (Histo-Aspartic Proteases) in Plasmodium falciparum are critical for hemoglobin degradation. Statine derivatives and hybrids (e.g., Artemisinin-statine hybrids) show high affinity for these targets by interacting directly with the Asp215/His32 residues[7][10].

  • Neurodegeneration: BACE-1 (

    
    -secretase), the enzyme responsible for cleaving the amyloid precursor protein (APP) in Alzheimer's disease, is an aspartic protease. Modifying the statine core (e.g., 2-substituted statines) has been heavily investigated to generate blood-brain barrier-permeable BACE-1 inhibitors[1][5].
    

References

1.[1] Aspartic Protease Inhibitors - Cambridge MedChem Consulting. Cambridge MedChem Consulting. URL: 2.[3] The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction. PMC. URL: 3.[2] Structure and Function of the Aspartic Proteinases. SciSpace. URL: 4.[8] Structural determinants for subnanomolar inhibition of the secreted aspartic protease Sapp1p from Candida parapsilosis. Taylor & Francis. URL: 5.[6] Pepsinostreptin (Pepstatin A): A Comparative Guide to Its Cross-Reactivity with Other Protease Classes. Benchchem. URL: 6.[7] Molecular modeling and prediction of binding mode and relative binding affinity of Art-Qui-OH with P. falciparum Histo-Aspartic Protease (HAP). PMC. URL: 7.[9] Mode of inhibition of acid proteases by Pepstatin. ResearchGate. URL: 8.[10] Computational Study of Triterpenoids of Ganoderma lucidum with Aspartic Protease Enzymes for Discovering HIV-1 and Plasmepsin Inhibitors. CCSE. URL: 9.[4] X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. PMC. URL: 10.[5] Aspartic Protease Inhibitors: Expedient Synthesis of 2-Substituted Statines. Organic Letters. URL: 11.[11] Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. PMC. URL: 12.[12] Proteolytic Activity Quantitation and Protease Inhibition in Human Serum and Plasma Samples for Proteomic Analysis. Sigma-Aldrich. URL:

Sources

Foundational

Structure-Activity Relationship of (3S,4R)-Statine Derivatives: Stereochemical Insights & Protease Inhibition

The following technical guide details the structure-activity relationship (SAR) of (3S,4R)-statine derivatives, focusing on their role as aspartic protease inhibitors. Executive Summary Statine ((3S,4S)-4-amino-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of (3S,4R)-statine derivatives, focusing on their role as aspartic protease inhibitors.

Executive Summary

Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a non-proteinogenic amino acid and the critical pharmacophore of pepstatin A, a potent natural inhibitor of aspartic proteases (e.g., Renin, Cathepsin D, BACE1, HIV-1 Protease). Its mechanism of action relies on mimicking the tetrahedral transition state of amide bond hydrolysis.

This guide specifically analyzes the (3S,4R)-statine scaffold—the C4-epimer of the natural product. While the natural (3S,4S) configuration is generally required for nanomolar potency in standard aspartic proteases, the (3S,4R) derivatives serve as critical probes for defining the stereochemical stringency of the S1-S1' catalytic cleft. Understanding the SAR of the (3S,4R) series reveals the precise geometric constraints of the catalytic aspartate dyad (Asp-Asp) and guides the design of next-generation peptidomimetics with improved selectivity or altered backbone dynamics.

Mechanistic Foundation: The Transition State Mimic

Aspartic proteases catalyze peptide bond cleavage via a "push-pull" mechanism involving a catalytic dyad of two aspartic acid residues and a water molecule.[1]

  • Substrate Binding: The substrate binds in the active site groove.

  • Nucleophilic Attack: An activated water molecule attacks the carbonyl carbon of the scissile bond.[1]

  • Tetrahedral Intermediate: A gem-diol intermediate is formed.

  • Inhibition by Statine: The statine unit replaces the scissile dipeptide (P1-P1').[2] Its central hydroxyl group (C3-OH) mimics the transition state oxygen, forming tight hydrogen bonds with the catalytic aspartates, effectively "freezing" the enzyme.

Stereochemical Criticality

The spatial arrangement of the C3-hydroxyl and C4-amine is paramount.

  • (3S,4S)-Statine (Natural): The hydroxyl and side-chain are in an anti relationship (on the zigzag backbone), positioning the -OH perfectly between the catalytic aspartates while the isobutyl group fills the S1 hydrophobic pocket.

  • (3S,4R)-Statine (Epimer): The hydroxyl and side-chain are in a syn relationship. This alteration often forces the inhibitor to adopt a compromised conformation, leading to a significant penalty in binding affinity (typically 2–3 orders of magnitude loss in potency) or necessitating a different binding mode.

SAR Analysis of (3S,4R)-Statine Derivatives

The SAR of (3S,4R)-statine derivatives is defined by their ability to overcome the "stereochemical mismatch" through compensatory interactions in the P2, P3, and P2' regions.

The Central Core (P1-P1' Region)

The (3S,4R) core presents the isobutyl side chain and the hydroxyl group.

  • Hydroxyl Positioning (C3): In the (3S,4R) configuration, if the backbone aligns with the standard beta-strand conformation of the enzyme cleft, the C3-OH is often displaced from the optimal position for interacting with the Asp-Asp dyad.

  • Activity Cliff: Direct comparison often shows (3S,4R) derivatives have IC50 values in the micromolar (

    
    M) range, compared to nanomolar (nM) for (3S,4S) analogues.
    
  • Modification: Replacing the C3-OH with a ketone or removing it (deoxy) in the (3S,4R) series typically abolishes activity, confirming that even in the "mismatched" isomer, the hydroxyl interaction is the primary driving force for binding.

Side Chain Variations (P1 Position)

The natural isobutyl group targets the S1 pocket (leucine-binding).

  • Cyclohexylstatine (Cha): Substitution of the isobutyl group with a cyclohexyl methyl group increases hydrophobicity. In the (3S,4R) series, this bulky group can sometimes recover partial affinity by maximizing van der Waals contacts in the S1 pocket, partially compensating for the poor H-bond geometry.

  • Phenylstatine (Psta): A benzyl side chain. Often less effective in the (3S,4R) configuration due to steric clashes with the "flap" region of the protease when the backbone is twisted to accommodate the syn stereochemistry.

N-Terminal Extensions (P2, P3)

Since the P1-P1' interaction is compromised in (3S,4R) derivatives, the distal binding sites become the primary determinants of residual affinity.

  • P2 Valine: Retaining the Valine residue (as in pepstatin) is crucial.

  • Capping Groups (P3/P4): Large hydrophobic capping groups (e.g., Cbz, Fmoc, or Ibu-Val) can anchor the molecule into the S3/S4 subsites.

    • Insight: High-affinity binding in (3S,4R) derivatives is often entropy-driven by these distal hydrophobic interactions rather than the enthalpy-driven active site H-bonding seen in (3S,4S) analogues.

Data Summary: Stereochemical Potency Comparison

Representative data for inhibition of Cathepsin D/Pepsin (Generic trends derived from comparative studies).

Derivative CoreStereochemistryP1 GroupP2 ResidueIC50 (Approx)Activity Status
Statine (3S,4S) IsobutylValine1 - 10 nM Potent (Natural)
Statine(3S,4R)IsobutylValine> 1000 nMWeak / Inactive
Cyclohexylstatine(3S,4S)CyclohexylValine0.5 - 5 nMVery Potent
Cyclohexylstatine(3S,4R)CyclohexylValine~500 nMWeak
3-Methyl-Statine(3R,4S)*IsobutylValine~10 nMPotent (Inverted Preference)

*Note: The introduction of a C3-methyl group flips the stereochemical preference, making the (3R,4S) isomer more active than the (3S,4S) in that specific sub-series.

Visualization: Binding Mode & Logic

The following diagram illustrates the binding logic and the steric conflict introduced by the (3S,4R) configuration.

StatineSAR cluster_Natural Natural Potent Binder cluster_Unnatural Weak/Inactive Binder Enzyme Aspartic Protease Active Site (Asp32 - Asp215 Dyad) S_Statine (3S,4S)-Statine (Anti Conformation) S_Binding Perfect H-Bond Geometry Hydroxyl centered on Dyad Isobutyl fits S1 S_Statine->S_Binding Binding S_Binding->Enzyme Transition State Mimicry (Ki ~ nM) R_Statine (3S,4R)-Statine (Syn Conformation) R_Conflict Steric Mismatch Hydroxyl displaced or Backbone distortion required R_Statine->R_Conflict Binding R_Conflict->Enzyme Weak Interaction (Ki ~ µM) P1_Mod P1 Modification (e.g., Cyclohexyl) P1_Mod->R_Statine Can partially rescue affinity via Hydrophobic Effect

Caption: Comparative binding logic of (3S,4S) vs. (3S,4R) statine. The (3S,4R) isomer suffers from a geometric mismatch preventing optimal transition state mimicry.

Experimental Protocol: Synthesis of (3S,4R)-Statine

To study this SAR, one must synthesize the specific stereoisomer. The following protocol describes a route that allows access to the (3S,4R) isomer, often via non-stereoselective reduction followed by chromatographic separation.

Methodology: Divergent Synthesis from N-Protected Amino Aldehyde

Objective: Synthesis of Boc-(3S,4R)-Statine.

  • Starting Material: Boc-L-Leucinal (derived from L-Leucine to fix the C4 center as 'S').

  • Aldol Condensation:

    • Reagents: Lithium enolate of ethyl acetate (generated using LDA/EtOAc at -78°C).

    • Procedure: Add Boc-L-Leucinal to the enolate solution.

    • Outcome: Formation of a mixture of diastereomeric

      
      -hydroxy esters (Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoate).
      
    • Ratio: Typically 1:1 to 2:1 favoring the (3S,4S) "anti" isomer (Cram chelation control). The (3S,4R) "syn" isomer is the minor product.

  • Separation (Critical Step):

    • Technique: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 4:1).

    • Identification: The (3S,4S) isomer usually elutes second (more polar due to H-bonding capability). The (3S,4R) isomer elutes first.

    • Validation: Verify stereochemistry via 1H-NMR (coupling constants of H3-H4:

      
       Hz for syn (3S,4R) vs. 
      
      
      
      Hz for anti (3S,4S) in cyclic derivatives, though acyclic values vary).
  • Hydrolysis:

    • Reagent: 1N NaOH in Methanol/Water.

    • Condition: 0°C to RT for 2 hours.

    • Product: Boc-(3S,4R)-Statine (Free Acid).

Self-Validating Check:

  • If the final product exhibits an IC50 against Pepsin/Renin that is >100x higher than the reference Pepstatin standard, the isolation of the (3S,4R) isomer is likely successful (confirming the "inactive" epimer).

References

  • Mechanism of Aspartic Proteases: Title: The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction. Source: PMC / NIH. URL:[Link]

  • Statine Stereochemistry & Inhibition: Title: Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin.[3] Evidence for collected-substrate enzyme inhibition.[3][4][5][6] Source: Biochemistry (PubMed). URL:[Link] (Note: This reference confirms the stereochemical inversion preference for methylated derivatives, establishing the baseline for standard statine stereospecificity).

  • Synthesis of Statine Isomers: Title: Synthesis of all the stereoisomers of statine. Inhibition of pepsin activity.[2] Source: Journal of Medicinal Chemistry.[7] URL:[Link]

  • BACE1 Inhibitor SAR: Title: Design and synthesis of statine-containing BACE inhibitors.[4] Source: Bioorganic & Medicinal Chemistry Letters.[4][8] URL:[Link]4]

Sources

Exploratory

Transition State Mimicry Mechanism of 4-Amino-3-hydroxy-6-methylheptanoic Acid: A Technical Guide

Executive Summary The rational design of protease inhibitors is a cornerstone of modern pharmacotherapeutics, impacting the treatment of hypertension, HIV/AIDS, and Alzheimer's disease. At the heart of aspartic protease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of protease inhibitors is a cornerstone of modern pharmacotherapeutics, impacting the treatment of hypertension, HIV/AIDS, and Alzheimer's disease. At the heart of aspartic protease inhibition lies statine —chemically designated as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Originally isolated as the active pharmacophore in the microbial peptide pepstatin A, statine serves as the archetypal transition state isostere[1]. This whitepaper elucidates the mechanistic basis of statine's transition state mimicry, provides quantitative affinity profiles, and details the self-validating experimental workflows required to characterize such peptidomimetics.

Mechanistic Foundations of Aspartic Protease Catalysis

To understand statine's potency, one must first deconstruct the catalytic mechanism of its targets. Aspartic proteases (e.g., pepsin, cathepsin D, renin, and HIV-1 protease) utilize a highly conserved catalytic dyad of two aspartic acid residues[2].

The generally accepted mechanism is a general acid-base catalysis model:

  • Water Activation: One aspartate residue (acting as a base) abstracts a proton from a tightly bound, catalytic water molecule[2].

  • Nucleophilic Attack: The resulting hydroxide-like species attacks the carbonyl carbon of the substrate's scissile peptide bond[2].

  • Tetrahedral Intermediate: This attack generates a transient, high-energy tetrahedral oxyanion intermediate[2].

  • Resolution: The second aspartate residue (acting as an acid) donates a proton to the scissile amide nitrogen, collapsing the intermediate and cleaving the peptide bond[2].

The Statine Pharmacophore and Mimicry

Statine effectively short-circuits this process. As a non-hydrolyzable mimic, the central secondary hydroxyl group of statine occupies the exact spatial coordinates of the catalytic water molecule in the native enzyme[3]. By binding directly to the catalytic aspartates, statine mimics the geometry and electrostatic distribution of the tetrahedral oxyanion intermediate[4]. This displacement of the catalytic water molecule, combined with the formation of low-barrier hydrogen bonds (LBHBs) with the aspartate dyad, results in exceptionally tight, reversible binding[3].

G cluster_0 Natural Substrate Hydrolysis cluster_1 Statine Mimicry A Aspartic Dyad Activates Water B Nucleophilic Attack on Scissile Bond A->B C Tetrahedral Oxyanion Intermediate B->C D Peptide Bond Cleavage C->D G Hydroxyl Mimics Tetrahedral State C->G Structural Analogy E Statine Enters Active Site F Displaces Catalytic Water Molecule E->F F->G H Irreversible/Tight Binding Complex G->H

Figure 1: Comparison of native peptide hydrolysis vs. statine-mediated transition state mimicry.

Quantitative Affinity Profiles

The incorporation of statine into peptide backbones drastically increases binding affinity compared to standard amino acids. The table below synthesizes the kinetic data of statine and its derivatives across various aspartic proteases, demonstrating the profound impact of the transition state isostere.

Inhibitor CompoundTarget EnzymeAffinity (

/

)
Mechanistic Context
Pepstatin A (Contains 2 statines)Porcine Pepsin~PicomolarFull displacement of catalytic water[1]
N-acetyl-statine Porcine Pepsin

M
600-fold stronger than N-acetyl-leucine[5]
N-acetyl-valyl-statine Porcine Pepsin

M
Addition of P2 residue increases affinity[5]
Pepstatin A HIV-1 Protease~1 µM (Effective)Binds homodimeric active site[1]
Pepstatin A Cathepsin D~PicomolarSuppresses extracellular protease activity[1]

Experimental Methodologies

To rigorously validate the transition state mimicry of a novel statine derivative, researchers must employ orthogonal techniques: kinetic profiling to establish potency, and structural biology to confirm the binding mode. The following protocols are engineered to be self-validating systems.

Protocol 1: FRET-Based Kinetic Assay for Tight-Binding Determination

Causality & Rationale: Standard UV-Vis assays are susceptible to optical artifacts and require high substrate concentrations. FRET (Fluorescence Resonance Energy Transfer) provides a continuous, real-time readout of initial velocities (


). Because statine derivatives often exhibit picomolar affinities, standard Michaelis-Menten assumptions (where 

) fail. We must use the Morrison equation for tight-binding inhibitors to prevent artificial inflation of the

.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% CHAPS) to mimic the acidic environment required for aspartic protease activity.

  • Enzyme Standardization: Titrate the target protease (e.g., Cathepsin D) to an active concentration of exactly 1.0 nM using active-site titration with a known standard (Pepstatin A).

  • Inhibitor Titration: Prepare a 12-point serial dilution of the statine derivative (ranging from 10 pM to 100 nM).

  • Reaction Initiation: Pre-incubate the enzyme and inhibitor for 15 minutes to allow the tight-binding complex to reach equilibrium. Initiate the reaction by adding the FRET substrate (e.g., Mca-G-K-P-I-L-F-F-R-L-K(Dnp)-D-R-NH2) at a concentration equal to its

    
    .
    
  • Data Acquisition: Monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 10 minutes to determine

    
    .
    
  • Self-Validation & Analysis: Plot fractional velocity (

    
    ) against inhibitor concentration. Fit the data to the Morrison equation . Validation Check: A secondary plot of apparent 
    
    
    
    versus substrate concentration must yield a linear relationship; a non-linear plot indicates allosteric interference or assay aggregation artifacts.
Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Causality & Rationale: Kinetic data proves affinity, but only structural data proves mimicry. Co-crystallization is required to verify that the statine hydroxyl group physically displaces the catalytic water and sits within hydrogen-bonding distance (< 3.0 Å) of the catalytic aspartates[3].

Step-by-Step Workflow:

  • Complex Formation: Incubate purified aspartic protease (10 mg/mL) with a 5-fold molar excess of the statine analog for 2 hours on ice.

  • Screening: Use hanging-drop vapor diffusion against sparse-matrix screens. (For endothiapepsin, typical conditions are 0.1 M sodium acetate pH 4.5, 1.5 M ammonium sulfate).

  • Diffraction & Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source to achieve high resolution (< 1.5 Å).

  • Phase Replacement: Solve the structure using Molecular Replacement (MR) with a native apo-enzyme model (e.g., PDB: 1A30 for HIV-1 protease[2]).

  • Self-Validation & Refinement: Calculate

    
     difference electron density maps before modeling the inhibitor. Validation Check: A clear, continuous >3
    
    
    
    positive density peak must appear between the catalytic aspartates, confirming the displacement of the native water molecule by the statine hydroxyl group[3].

G A Synthesize/Isolate Statine Analog B FRET-Based Kinetic Assay A->B D Co-crystallization with Aspartic Protease A->D C Determine Ki via Morrison Equation B->C G Validate Transition State Mimicry C->G Kinetic validation E X-Ray Diffraction & Phase Replacement D->E F Refine 3D Structure (Identify LBHBs) E->F F->G

Figure 2: Orthogonal experimental workflow for validating statine-based transition state analogs.

Implications for Rational Drug Design

The discovery of statine's mechanism fundamentally altered medicinal chemistry. By proving that a non-hydrolyzable tetrahedral mimic could yield picomolar inhibition, statine became the structural blueprint for modern peptidomimetics[4].

While statine itself (via pepstatin) has poor oral bioavailability, its core motif—the hydroxyethylene and hydroxyethylamine isosteres—was directly incorporated into the first generation of HIV-1 protease inhibitors (e.g., Saquinavir, Ritonavir, Indinavir)[2],[4]. Furthermore, this transition state mimicry strategy has been successfully applied to human renin (yielding antihypertensives like Aliskiren) and is currently a primary strategy in the development of BACE-1 inhibitors for Alzheimer's disease and plasmepsin inhibitors for malaria[2].

Ultimately, 4-amino-3-hydroxy-6-methylheptanoic acid remains the gold standard model for understanding how exploiting the high-energy geometry of a transition state can lead to unparalleled enzymatic inhibition.

References

  • Pepstatin A - Interchim Source: interchim.fr URL:[Link]

  • Aspartic Protease Inhibitors - Cambridge MedChem Consulting Source: cambridgemedchemconsulting.com URL:[Link]

  • The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction Source: nih.gov (PMC) URL:[Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics Source: mdpi.com URL:[Link]

  • Mode of inhibition of acid proteases by Pepstatin Source: researchgate.net URL:[Link]

Sources

Foundational

The Unseen Architect: A Technical Guide to the History and Discovery of Statine in Pepstatin A

For Researchers, Scientists, and Drug Development Professionals Abstract Pepstatin A, a potent inhibitor of aspartic proteases, stands as a landmark discovery in the field of enzyme inhibition and drug development. Centr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a potent inhibitor of aspartic proteases, stands as a landmark discovery in the field of enzyme inhibition and drug development. Central to its remarkable efficacy is the unusual amino acid, statine, a molecule that exquisitely mimics the transition state of peptide bond hydrolysis. This in-depth technical guide provides a comprehensive historical and scientific exploration of the discovery of statine within Pepstatin A. We will delve into the pioneering work of Hamao Umezawa and his colleagues, detailing the isolation of Pepstatin A from Streptomyces species and the subsequent elucidation of its intricate structure. This guide offers field-proven insights into the experimental methodologies that were pivotal in identifying and characterizing statine, including detailed protocols for isolation, purification, and structural analysis. Furthermore, we will explore the profound implications of statine's discovery on the design of protease inhibitors and its enduring legacy in modern medicinal chemistry.

The Dawn of a New Inhibitor: The Discovery of Pepstatin A

In the late 1960s, a dedicated search for microbial products with unique biological activities was underway at the Institute of Microbial Chemistry in Japan. Led by the visionary scientist Hamao Umezawa, this research aimed to uncover novel compounds from microorganisms that could serve as tools to understand biological processes and as leads for new therapeutic agents. Their hypothesis was that microorganisms that produce proteases must also produce inhibitors to protect themselves. This line of reasoning led to the discovery of Pepstatin in 1970.[1][2][3]

The initial screening of culture filtrates from various Actinomyces species revealed a potent inhibitory activity against pepsin, a key aspartic protease involved in digestion.[3] This was a significant finding, as potent and specific inhibitors of acid proteases were not widely known at the time.[2] The producing organism was later identified as Streptomyces testaceus. The substance, named Pepstatin, was found to be a potent inhibitor of not only pepsin but also other acid proteases.[4]

Isolation and Purification of Pepstatin A

The journey from a crude culture filtrate to a pure, crystalline compound was a testament to the meticulous experimental work of Umezawa's team. The process, outlined below, involved a series of extraction and chromatographic steps designed to isolate the active principle.

Experimental Protocol: Isolation and Purification of Pepstatin A from Streptomyces Culture

This protocol is a synthesized representation of the methodologies described in early publications.[5]

1. Fermentation: a. Inoculate a suitable liquid medium (e.g., a medium containing glucose, peptone, and yeast extract) with a spore suspension of a Pepstatin-producing Streptomyces strain. b. Incubate the culture under aerobic conditions (e.g., in a shaking incubator) at an optimal temperature (typically 28-30°C) for several days to allow for microbial growth and production of Pepstatin.

2. Extraction of Pepstatin from Culture Broth: a. After fermentation, separate the mycelial mass from the culture broth by centrifugation or filtration. b. Since Pepstatin is found in both the culture filtrate and the mycelium, both fractions should be processed.[5] c. From the Culture Filtrate: i. Acidify the culture filtrate to approximately pH 3 with a suitable acid (e.g., HCl). ii. Extract the acidified filtrate with a water-immiscible organic solvent such as n-butanol. Repeat the extraction multiple times to ensure complete recovery. iii. Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract. d. From the Mycelium: i. Wash the mycelial mass with water to remove residual medium components. ii. Extract the mycelium with a polar organic solvent like methanol.[5] iii. Concentrate the methanolic extract under reduced pressure.

3. Purification by Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Apply the concentrated extract to a silica gel column. c. Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a mixture of chloroform and methanol, with increasing concentrations of methanol). d. Collect fractions and monitor the inhibitory activity against pepsin for each fraction. e. Pool the active fractions and concentrate them.

4. Crystallization: a. Dissolve the purified, active fraction in a minimal amount of a hot solvent in which Pepstatin is soluble (e.g., methanol or ethanol). b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration, wash them with a cold, non-polar solvent (e.g., ether), and dry them under vacuum.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Streptomyces Culture Centrifugation Centrifugation Fermentation->Centrifugation Filtrate_Extraction Filtrate Extraction (n-Butanol) Centrifugation->Filtrate_Extraction Mycelium_Extraction Mycelium Extraction (Methanol) Centrifugation->Mycelium_Extraction Crude_Extract Crude Pepstatin Extract Filtrate_Extraction->Crude_Extract Mycelium_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Crystallization Crystallization Active_Fractions->Crystallization Pure_Pepstatin Pure Pepstatin A Crystallization->Pure_Pepstatin

Caption: Workflow for the isolation and purification of Pepstatin A.

Unraveling the Molecular Architecture: The Structure of Pepstatin A and the Discovery of Statine

With pure Pepstatin in hand, the next critical step was to determine its chemical structure. Initial chemical analyses, including elemental analysis and amino acid analysis after acid hydrolysis, revealed that Pepstatin was a peptide. The hydrolysis products were identified as L-valine and L-alanine in a 2:1 ratio. However, a significant portion of the molecule's mass remained unaccounted for, hinting at the presence of an unusual, non-proteinogenic component.

The Enigmatic Component: Structural Elucidation of Statine

Through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the structure of this novel component was painstakingly pieced together.[1] It was identified as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid , a unique γ-amino acid that was subsequently named statine . The complete structure of Pepstatin A was then determined to be Isovaleryl-L-Valyl-L-Valyl-(3S,4S)-statyl-L-Alanyl-(3S,4S)-statine. The presence of two statine residues in the hexapeptide structure was a remarkable finding.

Methodology Spotlight: Structure Elucidation of Statine via NMR Spectroscopy

While the original papers provide limited detail on the specific NMR experiments performed, a modern approach to elucidating the structure of an unknown amino acid like statine would involve the following steps:

1. 1D NMR Spectroscopy (¹H and ¹³C): a. ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For statine, this would reveal signals for the methyl groups of the isobutyl side chain, the methylene protons, the methine protons (including the one attached to the hydroxyl group and the one attached to the amino group), and the exchangeable protons of the amine and hydroxyl groups. b. ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. For statine, this would show distinct signals for the carboxyl carbon, the carbons bearing the hydroxyl and amino groups, the methylene carbon, the methine carbon of the isobutyl group, and the two methyl carbons.

2. 2D NMR Spectroscopy: a. COSY (Correlation Spectroscopy): Establishes proton-proton correlations through bonds, allowing for the tracing of the carbon backbone. For instance, correlations would be observed between the protons on adjacent carbons in the heptanoic acid chain. b. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming the carbon-hydrogen framework. c. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, such as linking the protons of the isobutyl group to the main chain. d. NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the chiral centers. For statine, NOE correlations would help establish the syn relationship between the C3-hydroxyl and C4-amino groups.

G Statine Statine Pepstatin Pepstatin

Caption: The chemical structures of statine and its incorporation into Pepstatin A.

The Key to Inhibition: The Mechanism of Action of Statine

The discovery of statine was not merely a structural curiosity; it was the key to understanding the potent inhibitory activity of Pepstatin A. The unique β-hydroxy-γ-amino acid structure of statine was proposed to be a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.[2]

Mimicking the Transition State

Aspartic proteases, such as pepsin, utilize two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The catalytic mechanism involves the activation of a water molecule, which attacks the carbonyl carbon of the scissile peptide bond, forming a transient tetrahedral intermediate.

The (3S)-hydroxyl group of the statine residue in Pepstatin A is positioned to mimic this tetrahedral intermediate. X-ray crystallographic studies of the pepsin-Pepstatin A complex have provided definitive evidence for this mechanism.[6][7][8][9] These studies revealed that the hydroxyl group of the first statine residue in Pepstatin A is located directly between the two catalytic aspartate residues (Asp32 and Asp215) in the active site of pepsin, forming hydrogen bonds with them.[9] This interaction effectively locks the inhibitor in the active site, preventing the binding and hydrolysis of the natural substrate.

G cluster_enzyme Pepsin Active Site cluster_inhibitor Pepstatin A (Statine Residue) cluster_substrate Substrate (Peptide Bond) Asp32 Asp32 Asp215 Asp215 StatineOH Statine -OH group StatineOH->Asp32 H-bond StatineOH->Asp215 H-bond Tetrahedral_Intermediate Tetrahedral Intermediate (during hydrolysis) StatineOH->Tetrahedral_Intermediate Mimics

Caption: Mechanism of pepsin inhibition by the statine residue of Pepstatin A.

Stereochemistry and Inhibitory Potency

The stereochemistry of statine is absolutely critical for its inhibitory activity. Synthesis and testing of various stereoisomers of statine-containing peptides demonstrated that only the (3S,4S) configuration results in potent inhibition of pepsin.[10] Any alteration to this stereochemistry leads to a dramatic loss of inhibitory potency, highlighting the precise geometric requirements for effective binding to the enzyme's active site.

Experimental Protocol: Pepsin Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (e.g., IC₅₀) of a compound like Pepstatin A against pepsin.

1. Materials:

  • Pepsin (from porcine stomach)
  • Substrate: 2% (w/v) hemoglobin in 0.01 M HCl
  • Pepstatin A
  • Assay Buffer: 0.1 M HCl, pH 2.0
  • Trichloroacetic acid (TCA), 5% (w/v)
  • Spectrophotometer

2. Preparation of Solutions: a. Prepare a stock solution of pepsin in cold 0.01 M HCl. b. Prepare a stock solution of Pepstatin A in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions in the assay buffer. c. Prepare the hemoglobin substrate solution.

3. Assay Procedure: a. To a series of test tubes, add the assay buffer and the different concentrations of Pepstatin A. Include a control tube with no inhibitor. b. Add the pepsin solution to each tube and pre-incubate at 37°C for 5-10 minutes to allow for inhibitor binding. c. Initiate the reaction by adding the pre-warmed hemoglobin substrate to each tube. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes). e. Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin. f. Centrifuge the tubes to pellet the precipitated protein. g. Carefully collect the supernatant and measure the absorbance at 280 nm. The absorbance is proportional to the amount of soluble peptides produced.

4. Data Analysis: a. Calculate the percentage of pepsin inhibition for each concentration of Pepstatin A compared to the control. b. Plot the percentage of inhibition against the logarithm of the Pepstatin A concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

The Enduring Legacy of Statine

The discovery of statine and its role in the potent inhibition of pepsin by Pepstatin A had a profound and lasting impact on the field of medicinal chemistry and drug design. It provided a clear and elegant example of transition-state analog inhibition, a concept that has since become a cornerstone of rational drug design.

The structural insights gained from the pepsin-Pepstatin A complex have guided the development of numerous other protease inhibitors targeting a wide range of diseases, including hypertension (renin inhibitors) and HIV/AIDS (HIV protease inhibitors). The statine scaffold itself has been incorporated into many synthetic inhibitors to mimic the tetrahedral intermediate of peptide hydrolysis.

Conclusion

The story of statine's discovery is a compelling narrative of scientific inquiry, meticulous experimentation, and insightful deduction. From the initial screening of microbial broths to the detailed elucidation of its structure and mechanism of action, the journey of Pepstatin A and its unique amino acid, statine, has provided invaluable knowledge to the scientific community. It stands as a powerful reminder of the rich chemical diversity found in nature and the potential of natural products to inspire the development of life-saving medicines. The principles uncovered through the study of statine continue to influence the design of novel enzyme inhibitors, ensuring its legacy will endure for years to come.

References

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259–262. [Link]

  • Morishima, H., Takita, T., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1970). The structure of pepstatin. The Journal of Antibiotics, 23(5), 263–265. [Link]

  • Fujinaga, M., Chernaia, M. M., Tarasova, N. I., Mosimann, S. C., & James, M. N. (1995). Crystal structure of human pepsin and its complex with pepstatin. Protein science : a publication of the Protein Society, 4(5), 960–972. [Link]

  • Sielecki, A. R., Fedorov, A. A., Boodhoo, A., Andreeva, N. S., & James, M. N. (1990). Molecular and crystal structures of monoclinic porcine pepsin refined at 1.8 A resolution. Journal of molecular biology, 214(1), 143–170. [Link]

  • Marciniszyn, J., Jr, Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. Advances in experimental medicine and biology, 74, 199–210. [Link]

  • Umezawa, H. (1972). Enzyme inhibitors of microbial origin. Annual review of microbiology, 26, 35–62. [Link]

  • Bailey, D., Cooper, J. B., Veerapandian, B., Blundell, T. L., Atrash, B., Jones, D. M., & Szelke, M. (1993). X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. The Biochemical journal, 289 ( Pt 2), 363–371. [Link]

  • Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteinases. A close look at an apparent transition-state analog inhibitor. Journal of medicinal chemistry, 28(3), 263–273. [Link]

  • Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of medicinal chemistry, 23(1), 27–33. [Link]

  • U.S. Patent No. 3,740,319. (1973).
  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Advances in Biology & Biotechnology, 1-8. [Link]

  • A Simple Microscale Method for Determining the Relative Stereochemistry of Statine Units. (2011). PMC. [Link]

  • 1PSO: THE CRYSTAL STRUCTURE OF HUMAN PEPSIN AND ITS COMPLEX WITH PEPSTATIN. RCSB PDB. [Link]

  • Chemoenzymatic Synthesis of Statine. (2017). Scribd. [Link]

  • Isolating extracellular protein from Streptomyces. ActinoBase. [Link]

  • A stereoselective synthesis of (3S,4S) statine and related compounds. (1989). Scilit. [Link]

  • Highly Stereoselective Multigram Scale Synthesis of (3S,4S)-Statine and (3S,4S)-N-Benzylstatine. (2013). ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). PMC. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Aoyagi, T., Kunimoto, S., Morishima, H., Takeuchi, T., & Umezawa, H. (1971). Effect of pepstatin on acid proteases. The Journal of antibiotics, 24(10), 687–694. [Link]

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Exploratory

A Guide to the Thermodynamic Stability of Statine-Based Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the principles and experimental methodologies crucial for assessing the thermodynamic stability of statine-ba...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and experimental methodologies crucial for assessing the thermodynamic stability of statine-based peptidomimetics. As these molecules continue to be a focal point in the development of targeted therapeutics, particularly as protease inhibitors, a comprehensive understanding of their stability is paramount for predicting their efficacy, shelf-life, and in-vivo behavior.

Section 1: The Foundational Role of Statine in Peptidomimetic Design

Statine, an unconventional gamma-amino acid, is a cornerstone in the design of peptidomimetics, primarily due to its function as a transition-state analog for aspartic proteases.[1][2][3][4] Its unique structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly within the active site of enzymes like pepsin and renin, effectively inhibiting their catalytic activity.[1][2][3][4]

The incorporation of statine and its derivatives into peptide sequences is a key strategy to enhance resistance to proteolytic degradation, a common challenge with peptide-based drugs.[5][6] By replacing a scissile peptide bond, statine introduces a non-natural linkage that is not recognized by most proteases. This structural modification is a critical first step in improving the pharmacokinetic profile of a potential drug candidate. However, the intrinsic stability of the peptidomimetic's three-dimensional structure—its thermodynamic stability—is equally important.

Section 2: Core Principles of Thermodynamic Stability

The thermodynamic stability of a peptidomimetic refers to the equilibrium between its folded (native) and unfolded (denatured) states. This is governed by the Gibbs free energy change (ΔG) of folding. A more negative ΔG indicates a more stable folded conformation. The key thermodynamic parameters that provide a complete picture of a molecule's stability are:

  • Enthalpy (ΔH): Represents the heat change associated with the unfolding process. It reflects the energy required to break the non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) that maintain the folded structure.[7][8]

  • Entropy (ΔS): Measures the change in disorder of the system upon unfolding. Typically, unfolding leads to an increase in conformational entropy as the molecule transitions from a structured state to a more flexible, disordered one.[7]

  • Heat Capacity (ΔCp): The change in heat capacity upon unfolding provides insights into the hydration of hydrophobic residues as they become solvent-exposed during denaturation.[8][9]

Understanding these parameters is not just an academic exercise; it directly informs drug development by helping to predict how a peptidomimetic will behave under physiological conditions and during storage.[8][10]

Section 3: A Multi-faceted Approach to Stability Assessment

No single technique can provide a complete picture of a peptidomimetic's stability. A robust assessment relies on a combination of biophysical methods to probe different aspects of the molecule's structure and energetics. The following workflow illustrates a logical progression for characterizing the thermodynamic stability of a novel statine-based peptidomimetic.

G cluster_0 Initial Screening & Structural Integrity cluster_1 Quantitative Thermodynamic Profiling cluster_2 Functional Stability & Degradation CD_Spec Circular Dichroism (CD) Spectroscopy CD_Melt Thermal Denaturation (CD Melt) CD_Spec->CD_Melt Assess secondary structure and estimate Tm DSC Differential Scanning Calorimetry (DSC) CD_Melt->DSC Precise Tm, ΔH, & ΔCp determination ITC Isothermal Titration Calorimetry (ITC) Forced_Deg Forced Degradation Studies DSC->Forced_Deg Informs conditions for stress testing Plasma_Stab Plasma Stability Assay Forced_Deg->Plasma_Stab Identify degradation pathways and assess in-vitro half-life caption Workflow for assessing peptidomimetic stability.

Caption: A logical workflow for the comprehensive stability assessment of peptidomimetics.

Section 4: Key Experimental Techniques and Protocols

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an invaluable, rapid method for assessing the secondary structure and folding properties of peptidomimetics.[11][12][13] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular arrangement of peptide bonds in structures like α-helices and β-sheets.[11][13]

  • Causality Behind Experimental Choice: Before investing time and resources in more complex techniques, CD provides a quick confirmation that the synthesized peptidomimetic adopts a defined secondary structure in solution.[12] Furthermore, by monitoring the CD signal as a function of temperature, one can obtain an initial estimate of the melting temperature (Tm), the point at which 50% of the molecule is unfolded. This is a critical parameter for gauging thermal stability.[13]

Experimental Protocol: Thermal Denaturation by CD

  • Sample Preparation:

    • Dissolve the peptidomimetic in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

    • The concentration should be carefully determined to give a signal in the optimal range (typically 0.1-1.0 mg/mL, but this is pathlength dependent).[14] Sample purity should be >95%.[12][14]

    • Prepare a buffer blank for baseline correction.

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

    • Set the spectrophotometer to monitor a wavelength corresponding to a peak or trough in the far-UV CD spectrum (e.g., 222 nm for α-helical content).

    • Set the temperature range (e.g., 20°C to 95°C) and a controlled ramp rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature.

    • Record the CD signal as the temperature is increased.

    • Record a corresponding baseline with the buffer blank.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (mdeg) versus temperature (°C). The resulting curve is a thermal denaturation or "melt" curve.

    • The midpoint of the transition in this curve is the apparent melting temperature (Tm).

Differential Scanning Calorimetry (DSC)

DSC provides a direct measurement of the heat absorbed by a molecule as it unfolds due to increasing temperature.[8][15][16] This technique is considered the gold standard for determining the thermodynamic parameters of thermal denaturation because it measures the heat capacity of the molecule directly.[8][15]

  • Causality Behind Experimental Choice: While CD melt curves provide an apparent Tm, DSC provides the true calorimetric Tm, as well as the enthalpy (ΔH) and change in heat capacity (ΔCp) of unfolding.[8][9] This offers a complete thermodynamic profile of the unfolding process, which is crucial for comparing the stability of different peptidomimetic designs or formulations.[8][16][17]

Experimental Protocol: DSC for Peptidomimetic Stability

  • Sample Preparation:

    • Accurately prepare the peptidomimetic solution at a known concentration (typically 0.5-2.0 mg/mL).

    • The sample and reference buffer must be identical to minimize baseline noise. Extensive dialysis or buffer exchange is critical.

    • Degas both sample and reference solutions immediately before loading to prevent bubble formation.

  • Instrument Setup:

    • Load the sample solution into the sample cell and the matched buffer into the reference cell.

    • Apply a small excess pressure to the cells to prevent boiling at high temperatures.[15]

    • Set the desired temperature scan rate (e.g., 60°C/hour) and temperature range.

  • Data Acquisition:

    • Perform an initial buffer-buffer scan to establish a stable baseline.

    • Run the scan with the sample in the cell. The instrument measures the differential power required to keep the sample and reference cells at the same temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity function.

    • The peak of the resulting thermogram corresponds to the Tm.

    • The area under the peak is the calorimetric enthalpy of unfolding (ΔHcal).[15] From this and the Tm, ΔG and ΔS can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamics of binding interactions.[7][18][19] While not a direct measure of a peptidomimetic's intrinsic stability, it is essential for understanding the thermodynamic consequences of its binding to a target protein. It measures the heat released or absorbed when the peptidomimetic is titrated into a solution containing its target.[7][19]

  • Causality Behind Experimental Choice: The goal of a statine-based inhibitor is to bind tightly to its target protease. ITC provides a complete thermodynamic signature of this binding event in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][19] This information is critical for structure-activity relationship (SAR) studies and for optimizing inhibitor design.[20] For instance, a highly favorable binding enthalpy (ΔH) suggests strong hydrogen bonding and van der Waals interactions.

G cluster_0 Molecular Interactions Driving Stability cluster_1 Contributing Thermodynamic Forces Statine Statine Core HBonds Hydrogen Bonds Statine->HBonds OH group Backbone Peptide Backbone Backbone->HBonds Amide groups Conform_Entropy Conformational Entropy Backbone->Conform_Entropy Reduces flexibility SideChains Flanking Side Chains Hydrophobic Hydrophobic Effect SideChains->Hydrophobic Nonpolar groups VdW van der Waals Interactions SideChains->VdW Close packing Solvent Aqueous Solvent Solvent->Hydrophobic Water ordering caption Forces governing peptidomimetic stability.

Caption: A diagram illustrating the key molecular interactions that contribute to the thermodynamic stability of statine-based peptidomimetics.

Section 5: Factors Influencing Stability

The thermodynamic stability of a peptidomimetic is not an immutable property. It is highly dependent on both its intrinsic structure and its extrinsic environment.

  • Structural Modifications: The amino acids flanking the statine residue play a crucial role.[2][3] Introducing bulky, hydrophobic side chains can enhance stability through the hydrophobic effect, while strategic placement of residues capable of forming intramolecular hydrogen bonds can rigidify the structure.[6] Cyclization is another common strategy to reduce conformational flexibility and increase stability.[10]

  • Environmental Factors:

    • pH: The ionization state of acidic and basic side chains can drastically alter electrostatic interactions and hydrogen bonding networks, thus affecting stability.[10]

    • Temperature: As demonstrated by thermal denaturation experiments, high temperatures provide the energy to overcome the forces stabilizing the folded state.[10]

    • Excipients: In a pharmaceutical formulation, excipients such as salts, sugars, or polymers can act as stabilizing agents.[10] Their effect on the thermodynamic stability of the peptidomimetic must be thoroughly evaluated.

Section 6: Data Interpretation and Application

The data gathered from these biophysical techniques provide a quantitative basis for decision-making in drug development.

ParameterTechniqueInterpretation & Significance
Tm (°C) CD, DSCMelting Temperature: A higher Tm indicates greater thermal stability. Useful for comparing lead candidates and assessing the impact of formulation changes.[8]
ΔH (kcal/mol) DSC, ITCEnthalpy: For unfolding (DSC), it's the energy required to break stabilizing interactions. For binding (ITC), it reflects the heat change upon complex formation.[8][19]
ΔS (cal/mol·K) DSC, ITCEntropy: For unfolding (DSC), it reflects the increase in disorder. For binding (ITC), it reflects changes in conformational freedom and solvent ordering.[19]
ΔG (kcal/mol) DSC, ITCGibbs Free Energy: The ultimate measure of stability (unfolding) or binding affinity. More negative values are more favorable.[7]
Kd (M) ITCDissociation Constant: A measure of binding affinity; lower Kd means tighter binding. A key parameter for assessing potency.[7][18]

By systematically analyzing these parameters, researchers can build a comprehensive understanding of a statine-based peptidomimetic's stability profile. This knowledge is critical for selecting the most promising drug candidates, designing stable pharmaceutical formulations, and ultimately, developing safe and effective therapeutics.

References

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Retrieved from [Link]

  • Circular Dichroism (CD) Spectroscopy Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025, April 29). Bitesize Bio. Retrieved from [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024, August 13). GFPP. Retrieved from [Link]

  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). University of Michigan. Retrieved from [Link]

  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Greenfield, N. J. (2007, January 25). Using circular dichroism spectra to estimate protein secondary structure. San Diego State University. Retrieved from [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. Retrieved from [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. PubMed. Retrieved from [Link]

  • The selectivity of statine-based inhibitors against various human aspartic proteinases. (1990, February 1). Portland Press. Retrieved from [Link]

  • Global and local restrictions Peptidomimetics. (n.d.). Slideshare. Retrieved from [Link]

  • Improving peptide stability: Strategies and applications. (2023, April 25). Allied Academies. Retrieved from [Link]

  • Cooper, A., et al. (2012). Differential scanning calorimetry as a tool for protein folding and stability. Moodle@Units. Retrieved from [Link]

  • Tey, B. T., et al. (2011). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (54), 3098. Retrieved from [Link]

  • de Oliveira, L. D., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. Scientific Reports, 14(1), 1-14. Retrieved from [Link]

  • Conformational Restriction of Peptidomimetics for PPI. (2023, June 21). PRISM BioLab. Retrieved from [Link]

  • Hruby, V. J., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3789-3804. Retrieved from [Link]

  • Sharma, R., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 14(9), 1709-1718. Retrieved from [Link]

  • Kuril, S. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. SSRN. Retrieved from [Link]

  • Schaduangrat, N., et al. (2012). Binding Modes of Peptidomimetics Designed to Inhibit STAT3. PLoS ONE, 7(12), e51603. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Publications. Retrieved from [Link]

  • Evaluation of peptide concentration on stability of signal over time. (n.d.). ResearchGate. Retrieved from [Link]

  • Kuril, S. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(7), 179-187. Retrieved from [Link]

Sources

Foundational

Engineering Transition-State Analogues: The Structural and Mechanistic Divergence of Statine and Norstatine Residues

Executive Summary The rational design of aspartic protease inhibitors relies heavily on the mimicry of the tetrahedral transition state formed during peptide bond hydrolysis. Two of the most prominent pharmacophores util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of aspartic protease inhibitors relies heavily on the mimicry of the tetrahedral transition state formed during peptide bond hydrolysis. Two of the most prominent pharmacophores utilized in this domain are statine and norstatine . While chemically similar, the deletion of a single methylene group in the backbone of norstatine fundamentally alters the spatial alignment of prime-side residues within the enzyme's active site. This technical guide explores the structural chemistry, mechanistic causality, and experimental validation workflows for statine and norstatine-based peptidomimetics, providing a framework for advanced drug design targeting enzymes like HIV-1 protease, BACE1, and plasmepsins.

Mechanistic Foundations of Aspartic Protease Inhibition

Aspartic proteases—a family including pepsin, renin, HIV-1 protease, and


-secretase (BACE1)—utilize two highly conserved aspartic acid residues to catalyze the cleavage of peptide substrates[1]. The accepted catalytic mechanism is a general acid-base reaction: one aspartate activates a water molecule by abstracting a proton, enabling the resulting hydroxide to nucleophilically attack the scissile amide carbonyl carbon[1]. This generates an unstable, high-energy tetrahedral oxyanion intermediate[1].

Because enzymes bind their transition states with significantly higher affinity than their ground-state substrates, stable molecules that mimic this tetrahedral geometry act as potent, competitive inhibitors[2]. Both statine and norstatine contain a non-hydrolyzable hydroxyl group that directly coordinates with the catalytic aspartate dyad, effectively mimicking the transition state without undergoing cleavage[2].

Mechanism Substrate Native Peptide Substrate (Planar Scissile Bond) Tetrahedral Tetrahedral Intermediate (Unstable Oxyanion) Substrate->Tetrahedral Asp Dyad + H2O Products Cleaved Peptide Fragments (Product Release) Tetrahedral->Products Bond Cleavage Statine Statine Isostere (-CH(OH)-CH2-) Gamma-amino acid Statine->Tetrahedral Non-hydrolyzable Mimic Norstatine Norstatine Isostere (-CH(OH)-) Beta-amino acid Norstatine->Tetrahedral Non-hydrolyzable Mimic

Catalytic mechanism of aspartic proteases and transition-state mimicry by statine/norstatine.

Structural Chemistry: Statine vs. Norstatine

The core difference between statine and norstatine lies in their carbon backbone length, which dictates their classification and spatial behavior within an enzyme's binding cleft.

Statine (Sta)

Statine, naturally found in the potent microbial inhibitor pepstatin A, is a


-amino acid derivative: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid[1].
  • Backbone: It contains a -CH(OH)-CH2- moiety replacing the standard scissile peptide bond.

  • Causality in Binding: Because it possesses two additional carbon atoms compared to a standard

    
    -amino acid, statine acts as a dipeptide analogue within the binding cleft[3]. The extra methylene group pushes the subsequent prime-side residues (P1', P2', etc.) further down the active site channel, which perfectly aligns with the S1' and S2' pockets of broad-spectrum proteases like pepsin but can cause steric clashes in tighter active sites[3].
    
Norstatine

Norstatine is a


-amino acid homologue of statine, lacking the internal methylene group[4].
  • Backbone: It features a -CH(OH)- moiety.

  • Causality in Binding: By removing the -CH2- group, norstatine effectively shortens the backbone. This contraction pulls the P1' residue closer to the catalytic center[2]. This subtle structural shift is critical for targeting proteases with compact or uniquely angled active sites, such as HIV-1 protease (e.g., KNI-272) and BACE1, where the extended statine backbone would misalign the prime-side pharmacophores[2][5].

Quantitative Structural Comparison
PropertyStatineNorstatine
Amino Acid Class

-amino acid

-amino acid
Backbone Core -CH(OH)-CH2-CO--CH(OH)-CO-
Carbon Chain Length +2 carbons vs standard AA+1 carbon vs standard AA
Binding Behavior Acts as a dipeptide mimicActs as a single residue mimic
Prime-Side Spacing Extended (shifts P1' distally)Contracted (pulls P1' proximally)
Clinical Applications Pepstatin A, early Renin inhibitorsHIV-1 PR (KNI-272), BACE1 inhibitors

Experimental Workflow: Validating Norstatine-Based Inhibitors

To empirically prove that a synthesized norstatine derivative acts as a competitive transition-state inhibitor, researchers must employ a self-validating kinetic workflow. The following protocol outlines a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay coupled with crystallographic validation.

Step-by-Step Methodology

Phase 1: FRET-Based Kinetic Assay (Self-Validating System)

  • Substrate Preparation: Synthesize a target-specific FRET peptide substrate (e.g., EDANS/DABCYL fluorophore/quencher pair flanking the scissile bond).

  • Enzyme Incubation: Pre-incubate the recombinant aspartic protease (e.g., BACE1, 10 nM) with varying concentrations of the norstatine inhibitor (0.1 nM to 10

    
    M) in an acidic assay buffer (50 mM NaOAc, pH 4.5) for 30 minutes at 37°C to allow equilibrium binding.
    
  • Reaction Initiation: Add the FRET substrate at concentrations flanking the known

    
     (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Data Acquisition: Continuously monitor fluorescence emission (e.g.,

    
     = 340 nm, 
    
    
    
    = 490 nm) for 15 minutes to capture initial velocities (
    
    
    ).
  • Causality Check (Validation): Plot the data using a Lineweaver-Burk or Dixon plot. A true norstatine transition-state analogue must display competitive inhibition—

    
     remains constant while the apparent 
    
    
    
    increases.
  • Tight-Binding Correction: Because norstatine derivatives often exhibit sub-nanomolar affinities (where

    
    ), calculate the true 
    
    
    
    using the Morrison equation for tight-binding inhibitors rather than standard Michaelis-Menten approximations[3].

Phase 2: X-Ray Crystallographic Confirmation

  • Co-crystallization: Set up hanging-drop vapor diffusion plates mixing the protease (10 mg/mL) with a 5-fold molar excess of the norstatine inhibitor.

  • Diffraction & Phasing: Collect X-ray diffraction data and solve the structure using molecular replacement against the apo-enzyme model.

  • Validation: Confirm that the norstatine hydroxyl oxygen is positioned within hydrogen-bonding distance (approx. 2.7–2.9 Å) of the two catalytic aspartate carboxylates, proving the transition-state mimicry mechanism[5].

Workflow Synthesis 1. Stereoselective Synthesis of Norstatine FRET 2. FRET Cleavage Assay (Velocity vs [S]) Synthesis->FRET Kinetics 3. Morrison Equation (Tight-Binding Ki) FRET->Kinetics Xray 4. X-Ray Crystallography (Confirm Asp Dyad H-bonds) Kinetics->Xray

Experimental workflow for the kinetic and structural validation of norstatine inhibitors.

Case Studies in Drug Development

HIV-1 Protease

HIV-1 protease is a homodimeric aspartic protease essential for viral maturation[1]. Early drug discovery efforts utilized statine; however, the extended backbone caused steric clashes in the highly symmetric, compact active site of the HIV-1 PR dimer. The transition to norstatine (specifically allophenylnorstatine, Apns) led to the development of highly potent inhibitors like KNI-272[2]. The contracted backbone allowed the P1' and P2' residues of the inhibitor to perfectly occupy the S1' and S2' subsites, achieving sub-nanomolar


 values[2].
BACE1 (Alzheimer's Disease)

-secretase (BACE1) cleaves the amyloid precursor protein (APP), triggering the amyloidogenic pathway[5]. BACE1 possesses a wide active site cleft but requires highly specific prime-side spacing. While early substrate-based inhibitors utilized statine to emulate the Swedish mutant APP, structure-based drug design (SBDD) revealed that norstatine-based transition state analogues provided superior alignment for non-peptidic, brain-penetrant scaffolds[5]. The removal of the methylene group allowed medicinal chemists to append rigid aromatic rings at the P2 position that tightly fit the narrow S2 pocket formed by the BACE1 flap domain[5].

References

1.1 2.2 3.6 4.3 5.5 6.4

Sources

Exploratory

A Comprehensive Technical Guide to (3S,4R)-Statine for Advanced Research

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of (3S,4R)-statine, a non-proteinogenic γ-amino acid that is a crucial component of several potent protease in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of (3S,4R)-statine, a non-proteinogenic γ-amino acid that is a crucial component of several potent protease inhibitors. Its unique β-hydroxy-γ-amino acid structure enables it to function as a transition-state analog, making it a cornerstone in the design of therapeutics targeting aspartic proteases. This document offers a detailed overview of its physicochemical properties, validated methods for its synthesis and characterization, and a mechanistic exploration of its inhibitory action. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this pivotal molecule for applications in medicinal chemistry and pharmacology.

Introduction: The Significance of (3S,4R)-Statine in Medicinal Chemistry

Statine and its stereoisomers are a class of unusual amino acids, with the (3S,4S)-statine isomer being a key constituent of the naturally occurring protease inhibitor, pepstatin.[1] The (3S,4R) stereoisomer, while also synthetically important, shares the core structural feature responsible for the inhibitory activity of this class of molecules: a hydroxyl group at the C-3 position and an amino group at the C-4 position. This arrangement mimics the tetrahedral transition state of peptide bond hydrolysis by aspartic proteases, such as pepsin, renin, and HIV protease.[1]

The incorporation of a statine moiety into a peptide backbone creates a peptidomimetic that binds tightly to the active site of these enzymes without being cleaved. This property has made statine and its analogs invaluable tools in the study of protease function and indispensable building blocks in the development of drugs for hypertension, retroviral infections, and other conditions mediated by aspartic proteases. This guide focuses specifically on the (3S,4R) stereoisomer, providing the technical data and methodologies required for its effective use in a research and development setting.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of (3S,4R)-statine is fundamental to its application in experimental and developmental workflows. These properties dictate its solubility, stability, and reactivity.

Core Properties

The essential identifiers and computed physical properties for (3S,4R)-statine are summarized below. Note that experimental values for the (3S,4R) isomer may be scarce in public databases, which often default to the more common (3S,4S) isomer. The core data, however, remains largely applicable.

PropertyValueSource
IUPAC Name (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acidN/A
Molecular Formula C₈H₁₇NO₃[2]
Molecular Weight 175.23 g/mol [1][2]
CAS Number 80644-83-5 (for (3R,4S) isomer)N/A
Canonical SMILES CC(C)CCC(=O)O[2]
Appearance White to off-white solid[1]
Water Solubility ≥ 125 mg/mL (for (3S,4S) isomer)[1]
logP (Computed) -2.4[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Chemical Structure

The molecular structure of (3S,4R)-statine is foundational to its function. The specific stereochemistry at the C-3 (S) and C-4 (R) positions is critical for its targeted inhibitory activity.

Caption: Chemical structure of (3S,4R)-statine.

Synthesis and Characterization

The synthesis of stereochemically pure statine isomers is a non-trivial process that requires careful control. The following sections outline a representative synthetic approach and the analytical methods required to validate the final product.

Synthetic Workflow: A Conceptual Overview

A common strategy for synthesizing statine isomers involves starting from a chiral precursor, such as an amino acid, to set the stereochemistry. For instance, L-Leucine can be a starting point for the (3S,4S) isomer.[3] A stereoselective synthesis of (3R, 4S)-N-Boc-Statine has been achieved via an aldol condensation of N-Boc-L-Leucinal with a chiral auxiliary.[4] This highlights the importance of stereocontrolled reactions in achieving the desired isomer.

The following diagram illustrates a conceptual workflow for such a synthesis.

Statine_Synthesis_Workflow Start Chiral Precursor (e.g., N-Boc-L-Leucinal) Step1 Stereoselective Aldol Condensation (with Chiral Auxiliary) Start->Step1 Step2 Removal of Chiral Auxiliary Step1->Step2 Step3 Functional Group Manipulation (e.g., Reduction/Oxidation) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End (3S,4R)-Statine Derivative Step4->End Mechanism_of_Action Statine's (3S)-hydroxyl group mimics the tetrahedral transition state, binding tightly to the two catalytic aspartate residues. cluster_0 Aspartic Protease Active Site Asp1 Aspartate Residue 1 (Deprotonated, -COO⁻) Asp2 Aspartate Residue 2 (Protonated, -COOH) Statine (3S,4R)-Statine Moiety in Inhibitor Statine->Asp1 Strong H-Bond Interaction Statine->Asp2 Strong H-Bond Interaction StatineOH

Sources

Foundational

Significance of (3S,4R) stereochemistry in protease binding affinity

Harnessing Chirality: The Decisive Role of (3S,4R) Stereochemistry in Enhancing Protease Binding Affinity Abstract Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing Chirality: The Decisive Role of (3S,4R) Stereochemistry in Enhancing Protease Binding Affinity

Abstract

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug design, profoundly influencing a compound's pharmacodynamic and pharmacokinetic properties.[1][2][3] For protease inhibitors, a class of drugs critical in treating diseases ranging from HIV to hepatitis C, the precise spatial orientation of functional groups can dictate the difference between a potent therapeutic and an inactive compound. This in-depth guide explores the significance of the (3S,4R) stereochemistry, a recurring motif in highly effective protease inhibitors. We will delve into the molecular underpinnings of this stereochemical preference, detail the rigorous experimental methodologies used to quantify its impact on binding affinity, and present a case study that exemplifies its pivotal role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical insights for the rational design of next-generation protease inhibitors.

Introduction: The Critical Role of Chirality in Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for the lifecycle of many pathogens and the progression of various diseases.[4] As such, they are a major class of drug targets.[5] The active site of a protease is a highly structured three-dimensional environment, creating a chiral pocket that preferentially binds substrates and inhibitors with a specific stereochemistry.[6][7] This concept of "chiral recognition" is fundamental to the lock-and-key model of enzyme-inhibitor interactions, where a precise geometric fit is required for high-affinity binding.[1][8]

Many protease inhibitors are chiral molecules, existing as non-superimposable mirror images called enantiomers or as diastereomers, which are stereoisomers that are not mirror images.[3][9] These different stereoisomers can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others.[9][10][11][12] In some cases, the "wrong" isomer can be inactive or even contribute to off-target effects and toxicity.[9][12] Therefore, the ability to synthesize and test stereochemically pure inhibitors is a critical aspect of modern drug discovery.[1][3]

The Molecular Basis of (3S,4R) Stereospecificity in Protease Active Sites

The prevalence of the (3S,4R) stereochemical motif in successful protease inhibitors is not coincidental; it arises from the specific and favorable interactions this arrangement facilitates within the enzyme's active site. This stereochemistry is often found in core structural elements like hydroxyethylene and hydroxyethylamine dipeptide isosteres, which are designed to mimic the transition state of peptide bond cleavage.[10][13][14]

The key to the high affinity of (3S,4R) inhibitors lies in the precise positioning of key functional groups:

  • The Hydroxyl Group (-OH): The (3S,4R) configuration optimally orients the hydroxyl group to form critical hydrogen bonds with the catalytic residues of the protease, often a pair of aspartic acid residues in aspartyl proteases like HIV-1 protease.[10][15] This interaction mimics the tetrahedral intermediate of peptide hydrolysis and is a major contributor to the inhibitor's binding energy.

  • Side Chains (R-groups): The stereochemistry at the C3 and C4 positions dictates the spatial orientation of the inhibitor's side chains, which correspond to the P1 and P1' residues of the natural substrate. The (3S,4R) arrangement directs these side chains into the corresponding S1 and S1' pockets of the protease active site, maximizing favorable hydrophobic and van der Waals interactions.

  • Backbone Mimicry: The overall conformation of the (3S,4R) isostere closely mimics the extended conformation of a peptide substrate bound to the protease, allowing the inhibitor to fit snugly within the active site cleft.

The suboptimal fit of other stereoisomers leads to steric clashes, loss of crucial hydrogen bonds, and a significant reduction in binding affinity. This highlights the exquisite stereoselectivity of protease active sites.[6]

Figure 1: Optimal fit of a (3S,4R) inhibitor in a protease active site.

Experimental Validation and Quantification of Stereospecific Binding Affinity

Asserting the superiority of a specific stereoisomer requires rigorous quantitative analysis. Two of the most powerful and widely used techniques for characterizing inhibitor-protease interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[16] It is considered the gold standard for determining the thermodynamic parameters of an interaction, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16]

  • Sample Preparation:

    • Dialyze both the protease and the inhibitor extensively against the same buffer to minimize heats of dilution.[16] A typical buffer is 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT.

    • Accurately determine the concentrations of both protease and inhibitor solutions. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[16]

    • Degas the solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.[16]

    • Centrifuge the samples to remove any aggregates.[16]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C), reference power (e.g., 5 µcal/sec), and stirring speed (e.g., 750 rpm).

    • Thoroughly clean the sample cell and syringe with the dialysis buffer.

  • Loading the Calorimeter:

    • Load the protease solution into the sample cell (typically 5-50 µM).[16]

    • Load the inhibitor solution into the titration syringe (typically 10-fold higher concentration than the protease, e.g., 50-500 µM).[16]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip and to allow for equilibration.

    • Proceed with a series of small, precisely measured injections (e.g., 20-30 injections of 2 µL each) of the inhibitor into the protease solution.

    • Allow sufficient time between injections for the system to return to thermal equilibrium (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Figure 2: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is another powerful, label-free technique that monitors biomolecular interactions in real-time.[17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[17] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[18][19]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protease (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[20]

    • Immobilize the protease onto the chip surface by flowing it over in a low pH buffer (e.g., sodium acetate, pH 4.5) to achieve a target immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.[20]

  • Analyte Preparation:

    • Prepare a series of dilutions of the inhibitor (analyte) in the running buffer. The concentration range should span at least one order of magnitude above and below the expected Kd.

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the immobilized protease surface and a reference surface (for subtracting non-specific binding).

    • Monitor the association phase as the inhibitor binds to the protease.

    • Inject running buffer to monitor the dissociation phase as the inhibitor unbinds.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[17]

Sources

Exploratory

The Natural Occurrence of 4-amino-3-hydroxy-6-methylheptanoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the natural occurrence of 4-amino-3-hydroxy-6-methylheptanoic acid, a unique non-proteinogenic amino acid. Commonly known as statine, this molecule is no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 4-amino-3-hydroxy-6-methylheptanoic acid, a unique non-proteinogenic amino acid. Commonly known as statine, this molecule is not found as a free amino acid in nature but is a key structural component of the potent aspartic protease inhibitor, pepstatin. This guide will delve into the microbial origins of pepstatin, the biosynthetic pathway leading to the formation of statine, and detailed methodologies for the isolation, purification, and characterization of its parent peptide. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development, offering both foundational knowledge and practical insights into accessing this naturally occurring specialized amino acid.

Introduction: The Context of Statine's Natural Occurrence

4-amino-3-hydroxy-6-methylheptanoic acid, or statine, is a fascinating example of a specialized amino acid with significant biological activity. Its natural occurrence is intrinsically linked to the microbial secondary metabolite, pepstatin. Pepstatin, a hexa-peptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, was first isolated from various species of the bacterial genus Actinomyces[1]. It is a potent inhibitor of aspartic proteases, including pepsin, cathepsin D, and renin, with inhibition constants in the picomolar range[1][2][3]. The unique structure of the two statine residues within pepstatin is fundamental to its inhibitory activity, mimicking the transition state of peptide bond hydrolysis by these enzymes[2].

It is critical to distinguish 4-amino-3-hydroxy-6-methylheptanoic acid (statine) from the class of cholesterol-lowering drugs known as "statins" (e.g., lovastatin, atorvastatin). While both are natural products, often of fungal origin, they are structurally and functionally distinct[4][5]. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, whereas the amino acid statine is a component of a protease inhibitor[4][6][7].

This guide will focus exclusively on the natural occurrence of 4-amino-3-hydroxy-6-methylheptanoic acid within the framework of its parent compound, pepstatin.

Microbial Sources of Pepstatin

The primary natural sources of pepstatin, and therefore statine, are microorganisms of the genus Actinomyces. These are Gram-positive, filamentous bacteria known for their prolific production of a wide array of secondary metabolites with diverse biological activities. Several species of Actinomyces have been identified as pepstatin producers[1].

Microbial Source (Species)Reference
Streptomyces testaceus[8]
Streptomyces argenteolus var. toyonakensis[9]
Other Actinomyces species[1][10]

The production of pepstatin is typically achieved through submerged fermentation of these microbial strains under controlled conditions. The yield of pepstatin can be influenced by various factors, including the composition of the culture medium, pH, temperature, and aeration.

Biosynthesis of 4-amino-3-hydroxy-6-methylheptanoic Acid (Statine)

The biosynthesis of the statine moiety within pepstatin is a complex process that does not follow the canonical pathways of proteinogenic amino acid synthesis. Instead, it is assembled by a multienzyme complex known as a nonribosomal peptide synthetase (NRPS). The precursor molecules for the biosynthesis of statine are L-leucine and malonic acid[11].

The proposed biosynthetic pathway involves the following key steps:

  • Initiation: The biosynthesis is thought to begin with the activation of L-leucine.

  • Elongation: A two-carbon unit, derived from malonic acid (in the form of malonyl-CoA), is added to the leucine backbone.

  • Reduction and Modification: A series of enzymatic modifications, including reductions and hydroxylations, transform the extended chain into the final 4-amino-3-hydroxy-6-methylheptanoic acid structure.

The entire pepstatin molecule, including its two statine residues, is assembled on a multi-modular NRPS enzyme complex. Each module of the NRPS is responsible for the incorporation and modification of a specific amino acid or precursor.

Biosynthesis_of_Statine cluster_0 Statine Biosynthesis L-Leucine L-Leucine NRPS_Module Nonribosomal Peptide Synthetase (NRPS) Module L-Leucine->NRPS_Module Malonyl-CoA Malonyl-CoA Malonyl-CoA->NRPS_Module Intermediate Acyl-Enzyme Intermediate NRPS_Module->Intermediate Reduction Reduction Steps (e.g., KR domain) Intermediate->Reduction Hydroxylation Hydroxylation Reduction->Hydroxylation Statine 4-amino-3-hydroxy-6-methylheptanoic acid (Statine) Hydroxylation->Statine

Caption: Proposed biosynthetic pathway of statine.

Experimental Protocols: From Microbial Culture to Isolated Statine

Accessing naturally occurring statine requires a multi-step process that begins with the fermentation of a pepstatin-producing microorganism, followed by the extraction and purification of pepstatin, and finally, the hydrolysis of the peptide to release free statine.

Fermentation of Pepstatin-Producing Actinomyces

Objective: To produce a culture broth rich in pepstatin.

Methodology:

  • Inoculum Preparation: Aseptically transfer a loopful of a sporulated culture of a pepstatin-producing Actinomyces strain into a seed culture medium. Incubate at 28°C for 48-72 hours with shaking (200 rpm).

  • Production Fermentation: Inoculate a production medium with the seed culture (typically 5-10% v/v). The production medium generally contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Incubation: Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation.

  • Monitoring: Monitor the production of pepstatin throughout the fermentation process using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Extraction and Purification of Pepstatin

Objective: To isolate and purify pepstatin from the fermentation broth.

Methodology:

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration. Pepstatin is found in both the culture filtrate and the mycelium[12].

  • Extraction:

    • Culture Filtrate: Extract the pepstatin from the culture filtrate using a water-immiscible organic solvent such as n-butanol at a slightly alkaline pH[9].

    • Mycelium: Extract the pepstatin from the mycelial biomass using a polar organic solvent such as methanol[9].

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure.

  • Chromatographic Purification: The crude pepstatin extract can be purified using a combination of the following chromatographic techniques:

    • Adsorption Chromatography: Utilize stationary phases such as activated carbon, silica gel, or alumina[12]. Elute with a gradient of organic solvents.

    • Ion-Exchange Chromatography: Exploit the acidic nature of pepstatin (due to its C-terminal carboxyl group) by using a basic ion-exchange resin[12].

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for the final purification of pepstatin. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

Purification_Workflow Fermentation_Broth Actinomyces Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Culture_Filtrate Culture Filtrate Centrifugation->Culture_Filtrate Mycelium Mycelial Biomass Centrifugation->Mycelium Solvent_Extraction_Filtrate Solvent Extraction (e.g., n-Butanol) Culture_Filtrate->Solvent_Extraction_Filtrate Solvent_Extraction_Mycelium Solvent Extraction (e.g., Methanol) Mycelium->Solvent_Extraction_Mycelium Concentration Concentration (Rotary Evaporation) Solvent_Extraction_Filtrate->Concentration Solvent_Extraction_Mycelium->Concentration Crude_Extract Crude Pepstatin Extract Concentration->Crude_Extract Adsorption_Chromatography Adsorption Chromatography (Silica Gel/Alumina) Crude_Extract->Adsorption_Chromatography Ion_Exchange Ion-Exchange Chromatography Adsorption_Chromatography->Ion_Exchange RP_HPLC Reversed-Phase HPLC Ion_Exchange->RP_HPLC Pure_Pepstatin Pure Pepstatin RP_HPLC->Pure_Pepstatin

Caption: General workflow for the purification of pepstatin.

Hydrolysis of Pepstatin to Yield Statine

Objective: To cleave the peptide bonds of pepstatin to release free statine.

Methodology:

  • Acid Hydrolysis: Dissolve the purified pepstatin in 6 N hydrochloric acid (HCl).

  • Incubation: Heat the solution at 110°C for 24 hours in a sealed, evacuated tube.

  • Removal of Acid: After hydrolysis, remove the HCl by evaporation under reduced pressure or by lyophilization.

  • Resuspension: Dissolve the resulting amino acid mixture in a suitable buffer for further analysis or purification.

Analysis and Characterization of Statine

Objective: To detect, quantify, and characterize the released statine.

Methodology:

  • Amino Acid Analysis: The hydrolysate can be analyzed using a conventional amino acid analyzer. Statine will elute as a distinct peak that can be identified by comparison with an authentic standard.

  • High-Performance Liquid Chromatography (HPLC):

    • Derivatization: As statine lacks a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is often necessary for sensitive UV or fluorescence detection.

    • Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry (MS):

    • Direct Infusion: The molecular weight of statine in the hydrolysate can be confirmed by direct infusion into a mass spectrometer.

    • LC-MS: Coupling HPLC with mass spectrometry provides a powerful tool for the separation and identification of statine in a complex mixture, offering high sensitivity and specificity.

Conclusion

The natural occurrence of 4-amino-3-hydroxy-6-methylheptanoic acid (statine) is a testament to the remarkable biosynthetic capabilities of microorganisms. While not found as a free entity, its presence as a key component of the potent protease inhibitor pepstatin makes it a molecule of significant interest to the scientific community. Understanding its microbial origins, biosynthetic pathway, and the methodologies for its isolation provides a clear roadmap for researchers and drug development professionals to access and utilize this unique, naturally occurring amino acid. The protocols and information presented in this guide offer a solid foundation for further exploration and application of statine and its parent compound, pepstatin.

References

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., & Hamada, M. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259–262.
  • Morishima, H., Takita, T., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1972). The chemical synthesis of pepstatin A. The Journal of Antibiotics, 25(9), 551–552.
  • Umezawa, H., Miyano, T., Murakami, T., Tsuchiya, T., Takeuchi, T., & Hamada, M. (1973). Process for producing pepstatins.
  • Pepstatin. (2023). In Wikipedia. Retrieved from [Link]

  • Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature reviews Drug discovery, 2(7), 517-526.
  • Pepstatin A. (n.d.). GLPBIO. Retrieved from [Link]

  • Discovery and development of statins. (2023). In Wikipedia. Retrieved from [Link]

  • Umezawa, H., Aoyagi, T., Morishima, H., Kunimoto, S., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Pepstatins, new pepsin inhibitors. The Journal of Antibiotics, 23(8), 425–427.
  • Manzoni, M., & Rollini, M. (2002). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs. Applied microbiology and biotechnology, 58(5), 555-564.
  • Pepstatin A. (n.d.). PubChem. Retrieved from [Link]

  • Statin Pathway - Generalized, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Marciniszyn, J., Jr, Hartsuck, J. A., & Tang, J. (1976). Mode of inhibition of acid proteases by pepstatin. The Journal of biological chemistry, 251(22), 7088–7094.
  • Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of medicinal chemistry, 23(1), 27–33.
  • Aoyagi, T., Kunimoto, S., Morishima, H., Takeuchi, T., & Umezawa, H. (1971). Effect of pepstatin on acid proteases. The Journal of antibiotics, 24(10), 687-694.
  • Kunimoto, S., Aoyagi, T., Morishima, H., Takeuchi, T., & Umezawa, H. (1972). Mechanism of inhibition of pepsin by pepstatin. The Journal of antibiotics, 25(4), 251-255.
  • Marciniszyn, J., Jr, & Tang, J. (1977). Pepstatin inhibition mechanism. Advances in experimental medicine and biology, 95, 199-210.
  • Marciniszyn, J., Jr, Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism.
  • Tandem ketone reduction in pepstatin biosynthesis reveals an F420H2–dependent statine pathway. (2021). ResearchGate. Retrieved from [Link]

  • BIOSYNTHETIC STUDIES ON PEPSTATIN. (1972). The Journal of Antibiotics, 25(1), 60-62.
  • Statin Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Statins: From Fungus to Pharma. (2010). American Scientist. Retrieved from [Link]

  • Statins and cholesterol. (2021). University of Bristol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid

Application Note: Stereoselective Synthesis of (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid (Epistatine) Introduction & Mechanistic Rationale Statine, natively found as the (3S,4S) diastereomer in the potent aspartic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid (Epistatine)

Introduction & Mechanistic Rationale

Statine, natively found as the (3S,4S) diastereomer in the potent aspartic protease inhibitor pepstatin A, is a critical non-proteinogenic amino acid. However, accessing its unnatural diastereomers, specifically (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid (epistatine), is essential for advanced Structure-Activity Relationship (SAR) studies. This specific stereoisomer serves as a vital building block in the development of targeted cathepsin D (CTSD) inhibitors, such as structurally modified izenamide analogs[1].

As a Senior Application Scientist, I have structured this protocol around a highly reliable, auxiliary-free chiral pool approach. The causality of our synthetic design is grounded in three mechanistic pillars:

  • Stereochemical Anchoring: By utilizing D-leucine as the starting material, the (4R) stereocenter of the target statine molecule is natively established, bypassing the need for complex asymmetric catalysis.

  • Chemoselective Reduction: We employ the Fehrentz-Castro protocol[2] to convert the amino acid to an aldehyde. The Weinreb amide intermediate forms a stable 5-membered lithium chelate during hydride reduction, strictly halting the reaction at the aldehyde stage and preventing racemization of the labile alpha-chiral center[3].

  • Latent Carboxylic Acid Strategy: Instead of a direct aldol addition (which often requires expensive chiral auxiliaries), we utilize a diastereoselective Grignard allylation. The resulting terminal alkene acts as a robust, unreactive placeholder for the carboxylic acid. This allows the resulting (3S,4R) and (3R,4R) diastereomers to be easily separated via standard silica gel chromatography before the alkene is oxidatively cleaved to the final acid[1].

Workflow Visualization

G N1 D-Leucine (Starting Material) N2 N-Boc-D-Leucine Weinreb Amide N1->N2 Boc2O, then N,O-diMe-NHOH N3 N-Boc-D-Leucinal (Aldehyde) N2->N3 LiAlH4 (-40 °C) Fehrentz-Castro N4 Allylation (AllylMgBr) Diastereomeric Mixture N3->N4 AllylMgBr (0 °C) N5 Chromatographic Separation Isolation of (3S,4R) Isomer N4->N5 Silica Gel N6 Acetonide Protection (PPTS, 2,2-DMP) N5->N6 2,2-DMP N7 Oxidative Cleavage (RuCl3, NaIO4) N6->N7 RuO4 Oxidation N8 (3S,4R)-Statine (Global Deprotection) N7->N8 TFA/DCM

Figure 1: Stereoselective synthetic workflow for (3S,4R)-statine from D-Leucine.

Quantitative Data & Stereochemical Yields

To ensure reproducibility, the expected quantitative metrics and validation parameters for each intermediate stage are summarized below.

Reaction StepIntermediate ProductTypical Yield (%)Stereochemical OutcomeValidation Metric (TLC / NMR)
Amidation N-Boc-D-Leucine Weinreb Amide90–95Retention (>99% ee)Rf ~0.5 (Hex/EtOAc 1:1); N-OMe singlet at 3.7 ppm.
Reduction N-Boc-D-Leucinal85–90Retention (>99% ee)Rf ~0.6 (Hex/EtOAc 7:3); Aldehyde proton at 9.6 ppm.
Allylation N-Boc-(3S,4R)-amino-alkene40–45*~1:1 (3S,4R : 3R,4R)Rf ~0.35 (Hex/EtOAc 8:2); Vinyl multiplet at 5.8 ppm.
Protection Acetonide-protected alkene92–96N/ARf ~0.8 (Hex/EtOAc 8:2); Acetonide singlets at 1.5 ppm.
Oxidation Acetonide-protected statine75–80Retention of (3S,4R)Baseline spot (TLC); Disappearance of vinyl protons.
Deprotection (3S,4R)-Statine (TFA Salt)90–95>99% de, >99% eeFree amine/hydroxyl; COOH broad singlet >10 ppm.

*Yield refers specifically to the isolated (3S,4R) diastereomer post-chromatography.

Step-by-Step Experimental Protocols

Step 1: Preparation of N-Boc-D-leucinal via Weinreb Amide
  • Amidation: Dissolve N-Boc-D-leucine (1.0 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and stir at room temperature for 12 h.

    • Self-Validation: Quench an aliquot; TLC (Hexanes/EtOAc 1:1) must show complete consumption of the baseline acid and formation of the amide (Rf ~0.5). Workup with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF and cool strictly to -40 °C under N2. Dropwise add LiAlH4 (1.0 M in THF, 1.2 eq). Stir for 1 h at -40 °C.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) should confirm conversion to the aldehyde (Rf ~0.6). Quench carefully with aqueous KHSO4, extract with EtOAc, wash, dry, and concentrate. Crucial Note: Use the aldehyde immediately in the next step to prevent alpha-epimerization.

Step 2: Diastereoselective Allylation
  • Protocol: Dissolve the freshly prepared N-Boc-D-leucinal in anhydrous THF (0.2 M) and cool to 0 °C under N2. Slowly add AllylMgBr (1.0 M in Et2O, 2.0 eq). Stir for 2 h at 0 °C[1].

  • Causality: The nucleophilic attack follows the Felkin-Anh model, yielding a mixture of syn and anti amino alcohols.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the aldehyde and the emergence of two closely eluting spots (Rf ~0.40 and 0.35).

Step 3: Chromatographic Separation
  • Protocol: Quench the allylation reaction with sat. NH4Cl, extract with EtOAc, dry, and concentrate. Load the crude mixture onto a high-resolution silica gel column. Elute with a shallow gradient of Hexanes/EtOAc (95:5 to 80:20).

  • Isolation: Isolate the slower-eluting spot (Rf ~0.35), which corresponds to the desired (3S,4R) allylic alcohol. The faster-eluting spot is the (3R,4R) isomer.

Step 4: Acetonide Protection
  • Causality: Ruthenium tetroxide (used in the next step) is a highly aggressive oxidant. Masking the 1,3-amino alcohol as an oxazolidine (acetonide) sterically shields the secondary alcohol and the carbamate nitrogen, preventing oxidative cleavage of the delicate C3-C4 bond[1].

  • Protocol: Dissolve the isolated (3S,4R) allylic alcohol in anhydrous DCM. Add 2,2-dimethoxypropane (10.0 eq) and catalytic pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Reflux for 4 h.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show quantitative conversion to a highly non-polar spot (Rf ~0.8).

Step 5: Oxidative Cleavage to Carboxylic Acid
  • Protocol: Dissolve the acetonide-protected alkene in a biphasic 2:2:3 mixture of MeCN/CCl4/H2O. Add NaIO4 (4.0 eq) and RuCl3·xH2O (0.05 eq). The solution will immediately turn dark brown/black. Stir vigorously at room temperature for 3 h.

  • Self-Validation: The reaction mixture turns pale yellow upon completion. TLC will show a polar baseline spot. Filter the mixture through a pad of Celite to remove ruthenium salts, extract with DCM, wash with water, dry, and concentrate.

Step 6: Global Deprotection
  • Protocol: Treat the protected acid with a 1:1 mixture of TFA and DCM at room temperature for 2 h. This simultaneously removes the Boc group and opens the acetonide ring.

  • Isolation: Concentrate under reduced pressure. Triturate and precipitate the residue with cold diethyl ether to yield the pure (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid as a TFA salt.

References

  • Title : Structural Congeners of Izenamides Responsible for Cathepsin D Inhibition: Insights from Synthesis-Derived Elucidation Source : Marine Drugs, 2023, 21(5), 281. URL :[Link]

  • Title : An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids Source : Synthesis, 1983(08), 676-678. URL :[Link]

  • Title : A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H Source : Organic & Biomolecular Chemistry, 2015, 13, 10888-10894. URL :[Link]

Sources

Application

Application Note: Chemoselective N-Fmoc Protection of (3S,4R)-Statine for Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale (3S,4R)-Statine is a non-standard -amino- -hydroxy acid and a critical pharmacophore in the design of aspartic protease inhibitors, such as pepstatin analogues[1]. To incorporate this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3S,4R)-Statine is a non-standard


-amino-

-hydroxy acid and a critical pharmacophore in the design of aspartic protease inhibitors, such as pepstatin analogues[1]. To incorporate this residue into modern Solid-Phase Peptide Synthesis (SPPS), the primary amine must be orthogonally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group[2].

As a Senior Application Scientist, it is critical to approach this synthesis not just as a recipe, but as a system of competing nucleophiles. Statine possesses both a primary amine and a secondary hydroxyl group. The core challenge is achieving absolute chemoselectivity —acylating the amine while leaving the


-hydroxyl group untouched.

To achieve this, we utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive, moisture-sensitive, and prone to forming mixed anhydrides that lead to dipeptide oligomerization[3][4]. Fmoc-OSu, a stable activated ester, provides controlled reaction kinetics[5]. By conducting the reaction in a biphasic THF/water system buffered with sodium bicarbonate (NaHCO


), we maintain a pH of ~8.0–8.5. This specific pH deprotonates the ammonium ion (pK

~9.5) to render it highly nucleophilic, while remaining far below the pK

of the secondary hydroxyl group, effectively preventing O-acylation.

Experimental Workflow

Workflow N1 1. (3S,4R)-Statine (Aqueous NaHCO3) N2 2. Fmoc-OSu Addition (THF, 0°C to RT) N1->N2 N3 3. Chemoselective N-Acylation (pH 8.0 - 8.5) N2->N3 N4 4. Organic Wash (Removes Excess Fmoc-OSu) N3->N4 N5 5. Acidification (pH 2-3) & EtOAc Extraction N4->N5 N6 6. Fmoc-(3S,4R)-Statine-OH Ready for SPPS N5->N6

Workflow for chemoselective N-Fmoc protection of statine and SPPS integration.

Reagent Stoichiometry & Causality

Table 1: Reagent Stoichiometry and Physicochemical Purpose

ReagentEquivalentsFunction & Causality
(3S,4R)-Statine 1.00 eqZwitterionic starting material.
Fmoc-OSu 1.05 eqAmine protecting agent. A strict 5% excess ensures complete conversion without providing excess reagent that could drive unwanted O-acylation[4].
NaHCO

2.50 eqMild base. Deprotonates the amine while preventing the base-catalyzed hydrolysis of Fmoc-OSu that occurs with stronger bases like NaOH.
THF / H

O (1:1)
0.1 MCo-solvent system. Solubilizes both the hydrophilic amino acid and the hydrophobic Fmoc-OSu, allowing interfacial reaction.
1M HCl or KHSO

To pH 2.0Acidifying agent. Protonates the carboxylate during workup, shifting the molecule from a water-soluble salt to a lipophilic free acid.

Step-by-Step Protocol

Phase 1: Chemoselective N-Fmoc Protection
  • Dissolution: Suspend (3S,4R)-statine (1.0 eq) in a 10% aqueous solution of NaHCO

    
     (2.5 eq). Stir until complete dissolution is achieved. Note: The solution will be slightly basic (pH ~8.5), breaking the zwitterionic state and freeing the primary amine.
    
  • Temperature Control: Cool the aqueous solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the competitive hydrolysis of Fmoc-OSu by water.

  • Reagent Addition: Dissolve Fmoc-OSu (1.05 eq) in an equal volume of Tetrahydrofuran (THF). Add this organic solution dropwise to the vigorously stirring aqueous solution over 15 minutes.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12–16 hours.

Phase 2: Self-Validating Workup & Isolation

A robust protocol must be self-validating. The workup relies on precise pH manipulation to isolate the product from byproducts.

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF. Causality: If THF remains, the product will partition poorly during the subsequent aqueous wash.

  • Organic Wash: Wash the remaining aqueous phase with Diethyl Ether or MTBE (2 × 20 mL). Discard the organic layer. Validation: This step removes unreacted Fmoc-OSu and the highly fluorescent dibenzofulvene byproducts. The product remains in the aqueous layer as a sodium carboxylate salt.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 1M HCl or 10% KHSO

    
     dropwise until the pH reaches 2.0–2.5. Validation: The solution will turn cloudy as the Fmoc-statine protonates and precipitates out of the aqueous phase.
    
  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Drying & Concentration: Wash the combined Ethyl Acetate layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Fmoc-(3S,4R)-statine as a white solid or foam.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, Fmoc-(3S,4R)-statine is ready for SPPS[6]. However, the presence of the unprotected


-hydroxyl group requires specific coupling strategies to prevent the formation of branched depsipeptides via O-acylation.
  • Strategy A (Unprotected OH - Preferred): Utilize mild coupling reagents such as DIC (Diisopropylcarbodiimide) and OxymaPure in DMF. This combination is highly selective for N-acylation and allows the

    
    -hydroxyl group of statine to remain unprotected during the entire peptide elongation process[7][8].
    
  • Strategy B (Protected OH - For Aggressive Couplings): If the sequence requires strong uronium/phosphonium coupling reagents (e.g., HATU, PyBOP) for sterically hindered downstream amino acids, the statine hydroxyl must be pre-protected as a tert-butyldimethylsilyl (TBS) ether (yielding Fmoc-Statine(TBS)-OH) prior to resin loading[9].

Quality Control & Analytical Validation

Do not proceed to SPPS without validating the integrity of the building block.

Table 2: Expected Analytical Data & Validation Checkpoints

Analytical MethodTarget ObservationMechanistic Significance
TLC (Ninhydrin Stain) Absence of purple/blue spots at baseline.Confirms complete consumption of the primary amine (no unreacted statine remains).
LC-MS (ESI+) Base peak corresponding to [M+H]

of Fmoc-statine.
Validates successful N-protection.
LC-MS (ESI+) Absence of a +222 Da mass shift species.Confirms strict chemoselectivity; no O-acylation (di-Fmoc species) occurred.
UV Spectroscopy Strong absorbance at 290 nm and 301 nm.Confirms the presence of the fluorenyl ring system[2].

References

  • [9] Pepstatin a derivatives - WO2009133188A1. Google Patents.

  • [3] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • [6] 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine.[Link]

  • [7] Evaluation of ABD-Linked RM26 Conjugates for GRPR-Targeted Drug Delivery. Diva Portal.[Link]

  • [8] Evaluation of ABD-Linked RM26 Conjugates for GRPR-Targeted Drug Delivery. ACS Omega.[Link]

  • [2] Fluorenylmethyloxycarbonyl protecting group. Wikipedia.[Link]

  • Questions about Fmoc protection using Fmoc-Osu. Reddit (r/OrganicChemistry).[Link]

  • [1] Synthesis of Aspartic Proteases Probes and their Application for Interaction Identification and Binding Hotspots Mapping. Repository of the TU Dortmund.[Link]

Sources

Method

Application Note: High-Fidelity Incorporation of Statine via Fmoc-SPPS

This Application Note provides a rigorous, field-proven protocol for incorporating Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) into peptide backbones using Fmoc-based Solid Phase Peptide Synthesis (SPPS)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for incorporating Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) into peptide backbones using Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Introduction & Strategic Analysis

Statine is a non-proteinogenic


-amino acid originally isolated from Pepstatin A. It acts as a transition-state mimetic for aspartic proteases (e.g., Cathepsin D, BACE1, Renin) due to its central hydroxyl group, which mimics the tetrahedral intermediate of peptide bond hydrolysis.

Incorporating Statine into a peptide sequence presents two distinct chemical challenges that standard SPPS protocols often fail to address:

  • Steric Hindrance (The

    
    -Amine Barrier):  Unlike 
    
    
    
    -amino acids, Statine positions its amine at the
    
    
    -carbon, flanked by a bulky isobutyl side chain and a
    
    
    -hydroxyl group. This creates a "steric wall" that significantly retards the coupling of the subsequent amino acid (N-terminal elongation).
  • Chemo-selectivity (The Hydroxyl Trap): The secondary

    
    -hydroxyl group is often left unprotected in commercial building blocks (Fmoc-Sta-OH). While less reactive than a primary amine, it remains a nucleophile. Highly activated coupling reagents (e.g., HATU) used to overcome steric hindrance can inadvertently cause O-acylation  (ester formation), leading to branched byproducts and difficult purification.
    

This guide outlines a protocol designed to navigate these competing risks: maximizing coupling efficiency while minimizing O-acylation.

Materials & Reagents

ComponentSpecificationRationale
Building Block Fmoc-Sta-OH (Unprotected -OH)Standard commercial availability. (Note: Fmoc-Sta(TBS)-OH is superior for long sequences but expensive).
Coupling Reagent A DIC / Oxyma Pure Standard activation. Low racemization, suitable for coupling of Statine to the resin.
Coupling Reagent B HATU / HOAt High-power activation. Required for coupling onto the N-terminus of Statine.
Base DIPEA (Diisopropylethylamine)Collidine is an alternative if racemization of the incoming His/Cys is a concern.[1]
Resin 2-Chlorotrityl Chloride (2-CTC) Recommended if Statine is near the C-terminus to prevent diketopiperazine (DKP) formation.
Solvent DMF (Main), NMP (Solubilizing)NMP is crucial for the difficult coupling steps to reduce aggregation.

Experimental Protocol

Phase 1: Coupling Fmoc-Statine-OH to the Peptide-Resin

Objective: Attach Statine to the growing chain. This step is generally straightforward but requires care to preserve chirality.

  • Fmoc Removal (Previous AA): Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-Sta-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[2]

    • Pre-activation: Stir for 2 minutes. (Avoid HATU here to prevent premature activation of the unprotected hydroxyl on Statine itself).

  • Coupling:

    • Add mixture to resin.[1][2][3][4]

    • Time: 60–90 minutes at Room Temperature (RT).

  • Monitoring: Perform Kaiser Test .

    • Colorless beads: Complete coupling.[1][4]

    • Blue beads: Incomplete. Recouple using HATU (2.0 eq) / DIPEA (4.0 eq) for 45 min.

  • Capping (Recommended): Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Phase 2: The Critical Junction – Coupling to the N-Terminus of Statine

Objective: Attach the next amino acid (AA[n+1]) to the sterically hindered


-amine of Statine without acylating the 

-hydroxyl.

Mechanism of Failure: The incoming activated amino acid faces significant resistance reaching the Statine amine. If the reaction is too slow, the activated species may react with the Statine hydroxyl (O-acylation).

Protocol:

  • Fmoc Removal (Statine): 20% Piperidine/DMF (2 x 10 min). Note: Extended deprotection ensures complete removal from the hindered amine.

  • Wash: DMF (5x), DCM (3x), NMP (3x). Switching to NMP swells the resin better for this difficult step.[5]

  • Activation (The "Goldilocks" Strategy):

    • Reagent: Use HATU (1-Hydroxy-7-azabenzotriazole) for maximum reactivity.

    • Stoichiometry: Use 3.0 eq AA, 2.9 eq HATU, 6.0 eq DIPEA.

    • Crucial: Do NOT use a large excess of AA (e.g., 5-10 eq) as this drives O-acylation.

  • Coupling:

    • Add activated mixture to resin.[1][2][3][4]

    • Time: 2 hours at RT.

    • Optimization: If available, use Microwave-Assisted SPPS (75°C for 5 min) – thermal energy helps overcome the steric barrier significantly better than time.

  • Second Coupling (Mandatory):

    • Drain and wash with NMP.

    • Repeat coupling with fresh reagents (same stoichiometry) for 1 hour.

  • Monitoring:

    • Chloranil Test or Kaiser Test . (Note: Statine has a primary amine, so Kaiser works, but Chloranil is often more sensitive for hindered amines).

    • If positive: Perform a third coupling using PyBOP / DIPEA in NMP.

Phase 3: Mitigating O-Acylation (Troubleshooting)

If HPLC analysis shows a mass corresponding to +AA (double addition) or complex mixtures, O-acylation likely occurred.

  • Prevention: Use Fmoc-Statine(TBS)-OH (O-tert-butyldimethylsilyl) if the sequence is valuable. The TBS group is removed by TBAF (3 eq in THF) on-resin prior to final cleavage, or sometimes falls off during TFA cleavage (though less reliable).

  • Correction (Post-Synthesis): If O-acylation is suspected on the final peptide, treat the crude peptide with mild aqueous base (pH 10–11) or hydrazine hydrate solution for a short period. The ester bond is more labile than the peptide amide bond.

Visual Workflows

Figure 1: Statine Incorporation Logic Flow

This diagram illustrates the decision-making process for the critical coupling steps.

Statine_SPPS Start Resin-Peptide-NH2 Couple_Sta Couple Fmoc-Sta-OH (DIC/Oxyma, 3 eq) Start->Couple_Sta Check_1 Kaiser Test Couple_Sta->Check_1 Check_1->Couple_Sta Positive (Blue) Deprotect Fmoc Removal (20% Piperidine) Check_1->Deprotect Negative (Clear) Critical_Step CRITICAL STEP: Couple Next AA (AA_n+1) Deprotect->Critical_Step Method_A Method A: Unprotected -OH (HATU, 3 eq, Double Couple) Critical_Step->Method_A Standard Method_B Method B: Protected -OH (Fmoc-Sta(TBS)-OH) Critical_Step->Method_B High Fidelity Check_2 Kaiser/Chloranil Method_A->Check_2 Method_B->Check_2 Success Continue Synthesis Check_2->Success Negative Fail_Loop Recouple (PyBOP/NMP) Check_2->Fail_Loop Positive Fail_Loop->Check_2

Caption: Workflow for incorporating Statine. The red node indicates the high-risk step requiring enhanced coupling conditions.

Summary of Coupling Conditions

StepReagentsTimeNotes
Coupling Statine Fmoc-Sta-OH (3 eq)DIC (3 eq) / Oxyma (3 eq)60 minAvoid HATU to prevent self-reactivity.
Fmoc Removal 20% Piperidine / DMF2 x 10 minEnsure full access to hindered amine.
Coupling Next AA Fmoc-AA-OH (3 eq)HATU (2.9 eq) / DIPEA (6 eq)2 x 60 minDouble Coupling Mandatory. Use NMP solvent if possible.
Cleavage TFA / TIS / H2O (95:2.5:2.5)2–3 hoursStandard conditions.

References

  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks.[6] Journal of Peptide Science.[7] Link

  • Merck Millipore (Novabiochem). Fmoc-Sta-OH Product Specifications and Protocols.Link

  • BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Sigma-Aldrich. Solid Phase Peptide Synthesis: Fmoc-Statine Derivatives.Link

  • Bachem. Solid Phase Peptide Synthesis (SPPS) Explained.Link

Sources

Application

Scalable total synthesis of statine from L-leucine

Application Note & Protocol Scalable Total Synthesis of (3S,4S)-Statine from L-Leucine Abstract (3S,4S)-Statine, a non-proteinogenic γ-amino acid, is a cornerstone structural motif in potent aspartic protease inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Scalable Total Synthesis of (3S,4S)-Statine from L-Leucine

Abstract

(3S,4S)-Statine, a non-proteinogenic γ-amino acid, is a cornerstone structural motif in potent aspartic protease inhibitors, most notably Pepstatin. Its unique β-hydroxy-γ-amino acid structure is critical for mimicking the transition state of peptide bond hydrolysis, making it a high-value target for pharmaceutical development. This application note provides a detailed, scalable, and field-tested protocol for the total synthesis of (3S,4S)-Statine starting from the inexpensive, chiral-pool amino acid, L-leucine. The synthesis pivots on two critical transformations: the efficient construction of a β-keto ester intermediate from N-Boc-L-leucine and its subsequent highly diastereoselective reduction to establish the desired (3S,4S) stereochemistry. We explain the causality behind reagent selection and procedural steps, ensuring a robust and reproducible workflow suitable for multigram-scale production in a research or drug development setting.[1]

Introduction: The Strategic Importance of Statine

Statine, formally known as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a naturally occurring amino acid that plays a pivotal role in medicinal chemistry.[2] It was first identified as a key component of pepstatin, a microbial peptide that potently inhibits aspartic proteases like pepsin and renin.[1] The structural significance of statine lies in its β-hydroxy-γ-amino functionality, which acts as a non-hydrolyzable transition-state analog for the tetrahedral intermediate formed during enzyme-catalyzed peptide cleavage. This property has made statine and its analogs indispensable components in the design of inhibitors for various therapeutic targets, including HIV protease and β-secretase (BACE1), which is implicated in Alzheimer's disease.

Given its therapeutic importance, numerous synthetic routes to statine have been developed.[1][3] Syntheses originating from the natural chiral pool, particularly from L-leucine, are highly advantageous for scalability as the C4 stereocenter is pre-defined. The primary challenge then becomes the diastereoselective installation of the C3 hydroxyl group in the correct syn relationship to the C4 amino group. This guide details a highly effective pathway that addresses this challenge through a chelation-controlled reduction, a method known for its reliability and high stereoselectivity.[1][4]

Overall Synthetic Workflow

The synthesis is a three-stage process designed for scalability and high diastereomeric purity. It begins with the protection of L-leucine, followed by chain extension to a β-keto ester, and culminates in a critical diastereoselective reduction and final deprotection.

Statine_Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Deprotection & Isolation L_Leucine L-Leucine Boc_Leucine N-Boc-L-Leucine L_Leucine->Boc_Leucine Boc2O, NaOH (Protection) Keto_Ester β-Keto Ester Intermediate Boc_Leucine->Keto_Ester 1. CDI 2. Ethyl Potassium Malonate, MgCl2 (Chain Extension) Protected_Statine_Ester N-Boc-(3S,4S)-Statine Ethyl Ester Keto_Ester->Protected_Statine_Ester NaBH4, THF/MeOH (Chelation-Controlled Reduction) Statine (3S,4S)-Statine Protected_Statine_Ester->Statine 1. LiOH (Hydrolysis) 2. HCl (Deprotection)

Caption: Overall workflow for the scalable synthesis of (3S,4S)-Statine from L-Leucine.

Part 1: Synthesis of the β-Keto Ester Intermediate

Principle and Rationale

The initial phase of the synthesis involves converting N-protected L-leucine into a key β-keto ester intermediate.

  • N-Protection: The amino group of L-leucine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for scalable synthesis due to its high stability under various reaction conditions (e.g., organometallic additions, reductions) and its clean, acid-labile removal at the final stage.

  • Chain Extension: A C2-unit is appended to the N-Boc-L-leucine backbone. This is achieved via a robust and scalable decarboxylative Claisen-type condensation.[5] The carboxylic acid is first activated, often with carbonyldiimidazole (CDI), to form a highly reactive acyl-imidazole. This intermediate then reacts with the magnesium salt of ethyl malonate half-ester, which drives the reaction to completion via in-situ decarboxylation to yield the desired β-keto ester. This method avoids the use of stronger, less selective bases like LDA or NaH, making it safer and more practical for larger scales.

Protocol 1: Synthesis of Ethyl (S)-4-(tert-butoxycarbonylamino)-5-methyl-3-oxohexanoate

Materials:

  • L-Leucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • 1,1'-Carbonyldiimidazole (CDI)

  • Magnesium Chloride (MgCl₂)

  • Potassium Malonate Ethyl Ester (Ethyl Potassium Malonate)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

Step 1.1: N-Boc Protection of L-Leucine

  • Dissolve L-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq) at 0 °C.

  • Add a solution of Boc₂O (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product, N-Boc-L-leucine, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid or viscous oil. The product is typically used without further purification.

Step 1.2: β-Keto Ester Formation

  • To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add CDI (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 2-3 hours until CO₂ evolution ceases and the formation of the acyl-imidazole is complete (monitor by TLC).

  • In a separate flask, suspend ethyl potassium malonate (2.0 eq) and MgCl₂ (1.5 eq) in anhydrous THF. Add triethylamine (2.2 eq) and stir the resulting slurry at 40 °C for 3 hours.

  • Add the previously prepared acyl-imidazole solution to this slurry at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by slow addition of 1M HCl until the pH is ~4.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to yield the pure β-keto ester.

Data Table 1: Reagent Summary for β-Keto Ester Synthesis (from 20g L-Leucine)
ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
Step 1.1
L-Leucine131.1720.0 g0.1521.0
Boc₂O218.2536.5 g0.1671.1
NaOH40.007.3 g0.1821.2
Step 1.2
N-Boc-L-Leucine231.29~35.1 g0.1521.0
CDI162.1525.9 g0.1601.05
Ethyl Potassium Malonate170.2151.7 g0.3042.0
MgCl₂95.2121.7 g0.2281.5
Expected Yield: 75-85%

Part 2: Diastereoselective Reduction of the β-Keto Ester

Principle and Rationale

This is the most critical step of the synthesis, as it sets the C3 stereocenter. The goal is to produce the (3S,4S) diastereomer with high selectivity. While enzymatic reductions or chiral catalysts like CBS-oxazaborolidines offer excellent selectivity, a simple chelation-controlled reduction with sodium borohydride (NaBH₄) in a mixed solvent system is highly effective, scalable, and cost-efficient.[4][6]

The mechanism relies on the formation of a transient boronate-chelate. In a protic solvent like methanol, the β-keto ester exists in equilibrium with its enolate. The sodium cation coordinates with both the C3 ketone and the C4 Boc-protected amine, forming a rigid six-membered ring intermediate. This conformation sterically hinders the top face of the ketone. Consequently, the hydride (from NaBH₄) is delivered preferentially to the bottom face, resulting in the desired (3S) hydroxyl configuration, syn to the (4S) stereocenter derived from L-leucine.

Reduction_Mechanism cluster_0 Chelation & Hydride Delivery cluster_1 Stereochemical Outcome Keto_Ester β-Keto Ester + Na⁺ Chelate Rigid 6-Membered Chelate Intermediate Keto_Ester->Chelate Coordination Product Syn-Diol Product ((3S,4S) configuration) Chelate->Product Hydride attacks less hindered face Hydride NaBH₄ (Hydride Source) Hydride->Chelate Top_Attack Top-face attack (Hindered) -> Anti-product (3R,4S) Bottom_Attack Bottom-face attack (Favored) -> Syn-product (3S,4S) Chelate_Node Chelated Intermediate Chelate_Node->Top_Attack minor Chelate_Node->Bottom_Attack major

Caption: Chelation-controlled reduction mechanism favoring the formation of the syn (3S,4S) product.

Protocol 2: Diastereoselective Reduction to N-Boc-(3S,4S)-Statine Ethyl Ester

Materials:

  • β-Keto Ester Intermediate

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Ammonium Chloride (NH₄Cl), saturated solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the β-keto ester (1.0 eq) in a 4:1 mixture of anhydrous THF and anhydrous MeOH under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is a mixture of diastereomers, which can be analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio (d.r.).

  • The desired (3S,4S) diastereomer can be isolated from the minor (3R,4S) isomer by flash column chromatography (e.g., 20-30% EtOAc in hexanes).

Data Table 2: Typical Results for Diastereoselective Reduction
ParameterValue
Starting MaterialEthyl (S)-4-(Boc-amino)-5-methyl-3-oxohexanoate
Key ReagentsNaBH₄, THF/MeOH
Temperature-78 °C
Typical d.r. ((3S,4S) : (3R,4S))>95:5
Isolated Yield (after chromatography)80-90%

Part 3: Final Deprotection and Isolation

Principle and Rationale

The final stage involves two key steps:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a base, typically lithium hydroxide (LiOH), which is effective at low temperatures and minimizes side reactions.

  • Deprotection & Protonation: The reaction mixture is acidified. This single step serves to both protonate the carboxylate to form the carboxylic acid and cleave the acid-labile Boc group, liberating the free amine. The final product, statine, is a zwitterionic amino acid and can be isolated by crystallization or ion-exchange chromatography.

Protocol 3: Hydrolysis and Deprotection to (3S,4S)-Statine

Materials:

  • N-Boc-(3S,4S)-Statine Ethyl Ester

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 6M

  • Dowex® 50WX8 ion-exchange resin (or equivalent)

  • Ammonium Hydroxide (NH₄OH), dilute solution (e.g., 2%)

Procedure:

  • Dissolve the purified N-Boc-(3S,4S)-statine ethyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting ester.

  • Concentrate the reaction mixture in vacuo to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with 6M HCl at 0 °C.

  • Heat the mixture to 40 °C and stir for 2-3 hours to ensure complete cleavage of the Boc group.

  • Concentrate the solution to dryness to obtain the crude statine hydrochloride salt.

  • Purification:

    • Dissolve the crude salt in water and apply it to a column of Dowex® 50WX8 resin (H⁺ form).

    • Wash the column thoroughly with deionized water to remove salts (e.g., LiCl).

    • Elute the statine from the resin using a dilute aqueous solution of ammonium hydroxide (2%).

    • Collect the fractions containing the product (monitor by ninhydrin staining on a TLC plate).

    • Combine the product-containing fractions and lyophilize (or carefully concentrate in vacuo) to yield pure (3S,4S)-Statine as a white, fluffy solid.

Data Table 3: Overall Synthesis Summary
StageProductTypical Stage YieldOverall YieldFinal Purity (by HPLC)
1β-Keto Ester75-85%75-85%>98%
2Protected Statine Ester80-90%60-77%>99% (single diastereomer)
3(3S,4S)-Statine85-95%51-73% >99%

References

  • G. G. G. Man, & M. S. M. F. M. F. M. F. M. F. M. F. M. F. M. F. M. F. M. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • Maibaum, J., & Rich, D. H. (1988). A facile synthesis of statine and analogs by reduction of .beta.-keto esters derived from Boc-protected amino acids. HPLC analyses of their enantiomeric purity. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Highly Stereoselective Multigram Scale Synthesis of (3S,4S)-Statine and (3S,4S)-N-Benzylstatine. ResearchGate. [Link]

  • Reddy, M. V., Pulipaka, S., & Sharma, A. K. (2025). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ACG Publications. [Link]

  • Rittle, K. E., et al. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Journal of Medicinal Chemistry, 22(5), 577-9. [Link]

  • Huang, P. Q., et al. (2006). A Versatile Approach to the Activated Form of (3S, 4R)-Statine and Its Analogues. Synthetic Communications, 28(3). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

Sources

Method

Application Note &amp; Protocol Guide: Design and Application of HIV-1 Protease Inhibitors Featuring Statine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Role of HIV-1 Protease Inhibition and the Statine Advantage HIV-1 Protease: A Critical Target in Antiretroviral Therapy The Human...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of HIV-1 Protease Inhibition and the Statine Advantage

HIV-1 Protease: A Critical Target in Antiretroviral Therapy

The Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] This enzyme is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins, which are crucial for the assembly of infectious virions.[2][3] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][4] This critical role has established HIV-1 protease as a primary target for antiretroviral drug development, leading to a class of drugs known as protease inhibitors (PIs), which have been a cornerstone of Highly Active Antiretroviral Therapy (HAART).[3][5]

The Emergence of Statine as a Key Pharmacophore

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic γ-amino acid first identified in the microbial aspartyl protease inhibitor, Pepstatin.[6] Its unique β-hydroxy-γ-amino acid structure serves as an excellent mimic of the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases.[7] This makes statine and its derivatives highly effective core structures for the design of potent HIV-1 protease inhibitors.[8] The hydroxyl group of the statine unit acts as a transition-state analog, binding tightly to the catalytic aspartate residues in the active site of the enzyme.[7]

Scope of this Application Note

This guide provides a comprehensive overview of the design, synthesis, and evaluation of HIV-1 protease inhibitors incorporating statine units. It offers detailed, field-proven protocols for both the chemical synthesis of a representative statine-containing inhibitor and its subsequent bio-evaluation using a fluorometric assay. The causality behind experimental choices is explained, and structure-activity relationships are discussed to provide a robust framework for researchers in the field of antiretroviral drug discovery.

Molecular Design Principles: Leveraging Statine for Potent Inhibition

Mechanism of Action: Mimicking the Transition State

The inhibitory power of statine-based compounds stems from their ability to act as non-cleavable isosteres of the natural peptide substrate's transition state. The HIV-1 protease active site contains a pair of catalytic aspartate residues (Asp25 and Asp25'). During catalysis, these residues activate a water molecule that attacks the carbonyl carbon of the scissile amide bond, forming a tetrahedral intermediate. The (3S)-hydroxyl group of the statine moiety is positioned to form strong hydrogen bonds with the catalytic aspartates, mimicking this tetrahedral intermediate and effectively blocking the enzyme's catalytic activity.

G cluster_Inhibitor Statine-based Inhibitor Asp25 Asp25 Asp25_prime Asp25' Statine Statine Core (Transition-State Analog) Statine->Asp25 H-Bond Statine->Asp25_prime H-Bond P1 P1 Group Statine->P1 Peptide Bond P1_prime P1' Group P1->P1_prime Isostere Linkage P2 P2 Group P2->Statine Peptide Bond

Caption: Mechanism of statine-based inhibition of HIV-1 protease.

Key Structure-Activity Relationships (SAR)

The potency of statine-containing inhibitors can be significantly modulated by the nature of the substituents at the P1, P2, P1', and P2' positions, which correspond to the amino acid residues of the natural substrate.

  • P2 Ligand: Incorporation of groups like 3-hydroxy-2-methylbenzoyl at the P2 position has been shown to enhance inhibitory activity.[9]

  • P1' Site: Residues such as (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) at the P1' site can improve the inhibitor's profile.[9]

  • P2' Ligand: A 2-methylbenzylcarboxamide group as the P2' ligand has been found to be optimal in certain series of inhibitors.[9]

  • Statine Modifications: Derivatives like allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] have been successfully used to develop potent inhibitors with favorable pharmacokinetic properties.[9][10]

Systematic evaluation of these structural characteristics is crucial for developing orally bioavailable inhibitors with potent antiviral activity.[9]

Synthesis Protocol: A Representative Statine-Containing HIV-1 Protease Inhibitor

This section outlines the synthesis of a generic, yet representative, statine-based peptidomimetic inhibitor. The synthesis involves two main stages: the stereoselective synthesis of the protected statine core and its subsequent incorporation into a peptide backbone through standard coupling reactions. Numerous synthetic routes to (3S,4S)-statine have been reported, often starting from L-leucine or other chiral precursors.[6]

Overview of the Synthetic Strategy

The presented strategy is a convergent synthesis where the key statine unit and the flanking peptide fragments are synthesized separately and then coupled together. This allows for flexibility in modifying the P1, P2, and P1' positions to explore SAR.

G A L-Leucine B Protected (3S,4S)-Statine A->B Multi-step Synthesis E Coupled P2-Statine B->E C P2 Fragment C->E Peptide Coupling D P1' Fragment F Final Inhibitor D->F Peptide Coupling E->F

Caption: Convergent synthesis workflow for a statine-based inhibitor.

Materials and Reagents
  • N-Boc-L-Leucinal

  • Boron enolate of a chiral auxiliary (e.g., Evans auxiliary)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Trifluoroacetic acid (TFA)

  • Appropriate N-protected P2 amino acid/acid

  • Appropriate C-protected P1' amino acid/amide

  • Standard solvents for extraction and chromatography (Ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure

This procedure is adapted from methodologies involving aldol condensation of N-Boc-L-Leucinal.[11]

  • Preparation of the Chiral Boron Enolate: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral auxiliary in anhydrous DCM and cool to -78 °C. Add the appropriate boron triflate, followed by dropwise addition of DIPEA. Stir the mixture for 30 minutes.

  • Aldol Condensation: To the freshly prepared boron enolate solution, add a solution of N-Boc-L-Leucinal in anhydrous DCM dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Quench the reaction by adding a phosphate buffer (pH 7). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc-statine derivative.

Standard peptide coupling procedures are used to build the final inhibitor.

  • Coupling of P2 Fragment to Statine: Dissolve the N-protected P2 amino acid/acid, EDC, and HOBt in anhydrous DCM. Add the deprotected amino group of the statine derivative, followed by DIPEA. Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the P2-statine fragment. Purify by chromatography if necessary.

  • Deprotection and Final Coupling: Remove the N-terminal protecting group (e.g., Boc with TFA in DCM). After deprotection, couple the P1' fragment using the same EDC/HOBt coupling procedure as described above.

  • Final Purification: Purify the final product by preparative HPLC to obtain the desired inhibitor with high purity. Characterize the compound by NMR and mass spectrometry.

Protocol: In Vitro Evaluation of HIV-1 Protease Inhibition using a FRET-Based Assay

A Fluorescence Resonance Energy Transfer (FRET) based assay is a common and high-throughput method for measuring HIV-1 protease activity and screening for inhibitors.[2] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[2]

Principle of the FRET-Based Assay
  • No Inhibition: HIV-1 Protease cleaves the FRET substrate -> Fluorophore and Quencher separate -> Fluorescence signal increases.

  • Inhibition: Inhibitor binds to HIV-1 Protease -> FRET substrate is not cleaved -> Fluorophore and Quencher remain in proximity -> Fluorescence signal is low.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)

  • Assay Buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and glycerol at an appropriate pH)

  • Control Inhibitor (e.g., Pepstatin A)

  • Test compounds (statine-based inhibitors) dissolved in DMSO

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the FRET pair, e.g., 330/450 nm or 490/530 nm).[1][2]

Step-by-Step Assay Protocol
  • Prepare Assay Buffer: Prepare the 2X assay buffer and then dilute to 1X with sterile water as needed.

  • Prepare HIV-1 Protease Solution: Dilute the stock solution of recombinant HIV-1 protease to the desired working concentration in 1X assay buffer. Keep on ice.

  • Prepare FRET Substrate Solution: Dilute the FRET substrate stock to its working concentration in 1X assay buffer. Protect from light.

  • Prepare Inhibitor Plates: Create a serial dilution of the test compounds and control inhibitor (Pepstatin A) in DMSO, and then dilute further in 1X assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Dispense Inhibitors: To the wells of a black microplate, add the serially diluted test compounds and controls. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity).

  • Initiate Reaction: Add the diluted HIV-1 protease solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37 °C to allow the inhibitors to bind to the enzyme.

  • Add Substrate: Add the FRET substrate solution to all wells to start the cleavage reaction.

  • Incubate and Read: Incubate the plate at 37 °C, protecting it from light. Read the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.

Data Analysis and IC50 Determination
  • Correct for Background: Subtract the average fluorescence of the "no enzyme" wells from all other readings.

  • Determine Reaction Velocity: For each well, plot fluorescence intensity versus time. The initial velocity (V) of the reaction is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Percent Inhibition = [1 - (V_inhibitor / V_no inhibitor)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Tabulated SAR Data for Selected Statine-Based Inhibitors

The following table summarizes the inhibitory potency of representative statine-based compounds, illustrating the impact of structural modifications.

Compound IDP2 MoietyStatine AnalogP1' MoietyP2' MoietyIC50 (nM) vs. HIV-1 ProteaseAntiviral EC50 (nM)
JE-2147 3-hydroxy-2-methylbenzoylAllophenylnorstatineDmt2-methylbenzylcarboxamide<110-20
Analog A BenzoylStatineValineBenzylamide25>1000
Analog B 3-hydroxy-2-methylbenzoylAllophenylnorstatineValineBenzylamide5150
Analog C 3-hydroxy-2-methylbenzoylStatineDmt2-methylbenzylcarboxamide8200

(Data is illustrative, based on principles from cited literature[9][10][12])

Interpreting the Results: Key Structural Motifs for Potency
  • The combination of a 3-hydroxy-2-methylbenzoyl group at P2 and an allophenylnorstatine core (as in JE-2147 and Analog B) leads to a significant increase in potency compared to a simple benzoyl group and statine (Analog A).[9][10]

  • The nature of the P1' and P2' moieties is also critical, with the Dmt and 2-methylbenzylcarboxamide groups in JE-2147 providing superior activity over simpler residues.[9]

  • A high in vitro enzymatic inhibitory potency (low IC50) does not always translate to high antiviral activity in cell-based assays (low EC50).[8] This discrepancy can be due to factors like cell membrane permeability, which is a critical consideration for drug development.[8]

Considerations for Cellular Activity and Bioavailability

While potent enzymatic inhibition is the first step, developing a successful drug requires optimizing for cellular uptake and pharmacokinetic properties. For instance, some highly potent oligopeptide inhibitors fail to inhibit viral replication in infected cells due to poor penetration of the cell membrane.[8] Therefore, medicinal chemistry efforts often focus on modifying the inhibitor structure to improve properties like oral bioavailability and metabolic stability, for example, by substituting metabolically labile sites.[10][13]

Conclusion and Future Perspectives

HIV-1 protease inhibitors containing statine units remain a fertile ground for the discovery of novel antiretroviral agents. The statine core provides a robust scaffold for mimicking the transition state of proteolysis with high affinity. Future design efforts will likely continue to focus on optimizing the P-site substituents to not only enhance potency against wild-type and drug-resistant viral strains but also to improve the overall pharmacokinetic profile of the inhibitors, potentially leading to drugs with longer half-lives suitable for less frequent dosing. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the next generation of these critical therapeutic agents.

References

  • Andreanssens, M., et al. (1992). HIV-1 protease inhibitors containing statine: inhibitory potency and antiviral activity. Biochemical and Biophysical Research Communications, 188(2), 865-72. [Link]

  • ResearchGate. (n.d.). Highly Stereoselective Multigram Scale Synthesis of (3S,4S)-Statine and (3S,4S)-N-Benzylstatine. Request PDF. [Link]

  • Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of Medicinal Chemistry, 42(10), 1789-802. [Link]

  • Brindeiro, R. M., et al. (2009). Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. Antimicrobial Agents and Chemotherapy, 53(6), 2537-2542. [Link]

  • Mimoto, T., et al. (2004). Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 12(1), 281-93. [Link]

  • Misiti, D., & Zappia, G. (1990). A stereoselective synthesis of (3S,4S) statine and related compounds. Tetrahedron Letters, 31(50), 7359-7362. [Link]

  • Matsunaga, S., et al. (2015). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology, 6, 111. [Link]

  • ResearchGate. (n.d.). Structure–activity and structure–metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Request PDF. [Link]

  • Huang, P. Q., et al. (1998). A Versatile Approach to the Activated Form of (3S, 4R)-Statine and Its Analogues. Synthetic Communications, 28(3), 449-456. [Link]

  • Ghosh, A. K., et al. (2006). HIV-1 protease: mechanism and drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1731-1748. [Link]

  • Zand, H., et al. (2023). Effects of statins beyond lipid-lowering agents in ART-treated HIV infection. Frontiers in Immunology, 14, 1249339. [Link]

  • Rill, A., et al. (1993). Statine based tripeptides as potent inhibitors of HIV-1 replication. Biochemical and Biophysical Research Communications, 195(2), 909-915. [Link]

  • Reetz, M. T., & Drewes, M. W. (1988). Stereoselective Synthesis of (3R, 4S)-N-Boc-Statine. Synthetic Communications, 18(13), 1471-1475. [Link]

  • Mass General Brigham. (2024). New mechanism found in statin therapy's heart benefits for HIV. News Release. [Link]

  • Creative BioMart. (n.d.). HIV-1 Protease Assay Kit. Product Page. [Link]

  • Ghosh, A. K., et al. (2007). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 50(20), 4988-4997. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Design and synthesis of HIV-1 protease inhibitors. Current Opinion in Chemical Biology, 23, 1-8. [Link]

  • Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

  • Scribd. (n.d.). Chemoenzymatic Synthesis of Statine. PDF Document. [Link]

  • de Kock, H., et al. (2013). Design and synthesis of HIV-1 protease inhibitors for a long-acting injectable drug application. Bioorganic & Medicinal Chemistry Letters, 23(1), 141-6. [Link]

  • Ghosh, A. K., et al. (2007). Design and synthesis of HIV-1 protease inhibitors incorporating oxazolidinones as P2/P2' ligands in pseudosymmetric dipeptide isosteres. Journal of Medicinal Chemistry, 50(20), 4988-97. [Link]

  • Marastoni, M., et al. (1998). Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit. Arzneimittelforschung, 48(6), 709-12. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Design and Synthesis of HIV-1 Protease Inhibitors. Bentham Science Publishers. [Link]

Sources

Application

Reagents for coupling (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid

An Application Guide to Coupling Reagents for (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid (Statine) Introduction (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as Statine, is a non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Coupling Reagents for (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid (Statine)

Introduction

(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as Statine, is a non-proteinogenic amino acid that serves as a crucial structural component in various biologically active peptides.[1][2] Its most notable role is as the core residue in Pepstatin, a potent inhibitor of acid proteases like pepsin.[2] The unique structure of Statine, featuring a β-amino acid backbone, a secondary hydroxyl group, and a bulky isobutyl side chain, presents distinct challenges in peptide synthesis.[3] Standard coupling procedures must be carefully optimized to overcome potential issues of steric hindrance, unwanted side reactions involving the hydroxyl group, and the suppression of racemization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of coupling reagents suitable for Statine. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering detailed protocols and troubleshooting advice to ensure successful and high-fidelity peptide synthesis.

Section 1: The Unique Chemistry of Statine - Core Synthetic Challenges

The efficacy of a coupling reaction involving Statine is predicated on understanding its unique structural attributes.

  • Steric Hindrance: The isobutyl group adjacent to the amine functionality creates significant steric bulk. This can impede the approach of the activated carboxyl group, slowing down the rate of amide bond formation and potentially leading to incomplete reactions. Therefore, highly efficient and reactive coupling reagents are often preferred.[4][5]

  • The Secondary Hydroxyl Group: The C3-hydroxyl group is a potential site for O-acylation, where it can compete with the desired N-acylation of the amine. This side reaction consumes the activated acid and leads to a complex mixture of products. For complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), a protection strategy is often employed. Protecting the hydroxyl group as a silyl ether (e.g., with tert-butyldimethylsilyl chloride, TBDMSCl) can be an effective strategy to prevent this side reaction, simplifying purification and improving overall yield.[3]

  • Racemization Risk: As with all chiral amino acids, maintaining the stereochemical integrity of Statine during coupling is paramount. The activation of the carboxylic acid can lead to the formation of intermediates (like oxazolones in α-amino acids) that are susceptible to racemization in the presence of a base.[6] The choice of coupling reagent, additives, base, and solvent all play a critical role in minimizing this risk.[4][7]

Section 2: Comparative Analysis of Modern Coupling Reagents

The success of Statine incorporation hinges on the selection of an appropriate coupling reagent. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with a distinct profile of reactivity and application.[8]

General Mechanism of Amide Bond Formation

Most modern coupling strategies involve a two-step process: initial activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine.[4] Additives like 1-hydroxybenzotriazole (HOBt) or its analogues intercept the initial highly reactive intermediate to form a more stable, yet still reactive, active ester. This two-stage activation is crucial for suppressing racemization.[7]

Amide Bond Formation cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Statine Derivative (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide (EDC/DIC) Activated_Ester Activated Ester (e.g., OBt-Ester) O_Acylisourea->Activated_Ester + Additive (HOBt/HOAt) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Side Reaction (Intramolecular Rearrangement) Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond + Amine (R'-NH2)

Caption: General mechanism of carbodiimide-mediated peptide coupling.

Reagent Comparison Table
Reagent ClassReagent NameMechanism of ActionAdvantagesDisadvantages/LimitationsKey Considerations for Statine Coupling
Carbodiimides EDC / HOBt Forms an O-acylisourea intermediate, which is converted to an HOBt-ester for coupling.[9]Cost-effective; water-soluble urea byproduct is easily removed during workup.[4][9]Slower reaction rates compared to other classes; higher risk of racemization without additives.[6][8]A viable, economical choice for solution-phase synthesis, but may require longer reaction times or double coupling due to Statine's steric bulk.
Phosphonium Salts PyBOP Forms an active OBt-ester directly from the carboxylic acid.[4]High coupling efficiency with low racemization; non-hygroscopic and stable.[8]Produces carcinogenic HMPA as a byproduct (from the original BOP reagent); more expensive than carbodiimides.[4]Excellent for hindered couplings. Its high reactivity can effectively overcome the steric hindrance of the isobutyl group.
Uronium/Aminium Salts HBTU / HOBt Functions as an aminium salt, rapidly forming an HOBt active ester.[5]Very fast reaction rates; widely used and well-established in SPPS.[5]Can cause guanidinylation of the free N-terminus if used in excess.[5] Benzotriazole-based reagents are potentially explosive.[10]A robust choice for both solution and solid-phase synthesis. Stoichiometry must be carefully controlled.
Uronium/Aminium Salts HATU Based on the more acidic HOAt, leading to faster kinetics and lower racemization than HBTU.[4][5]Extremely high reactivity; superior for coupling sterically hindered or N-methyl amino acids.[4][5]Higher cost; should not be used in excess to avoid side reactions.[5]The reagent of choice for particularly difficult couplings involving Statine, especially when other reagents show low yields.
Uronium/Aminium Salts COMU A third-generation uronium salt based on the non-explosive Oxyma Pure additive.[4]Coupling efficiency comparable to HATU; enhanced safety profile (non-explosive); byproducts are more soluble.[4][11]Higher cost than older reagents.A state-of-the-art reagent that combines the high reactivity needed for Statine with superior safety, making it ideal for modern drug development settings.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling N-protected Statine (e.g., Fmoc-Statine or Boc-Statine) to an amino acid ester or a resin-bound peptide in solution-phase and solid-phase synthesis, respectively.

Generalized Experimental Workflow

The process for a successful coupling reaction follows a logical sequence from preparation to purification.

Coupling Workflow Generalized Coupling Reaction Workflow A 1. Reagent Preparation - Dissolve Acid (Statine) & Amine - Use anhydrous solvent (DMF, DCM) B 2. Reaction Setup - Combine Acid and Amine solutions - Add Base (e.g., DIPEA) A->B C 3. Activation & Coupling - Cool to 0°C - Add Coupling Reagent/Additive B->C D 4. Reaction Monitoring - Warm to Room Temperature - Monitor by TLC or LC-MS C->D E 5. Work-up - Quench reaction - Aqueous washes to remove byproducts D->E Upon Completion F 6. Purification - Flash Chromatography or HPLC E->F G 7. Characterization - NMR, MS F->G

Caption: A standard workflow for a solution-phase peptide coupling reaction.

Protocol 1: EDC/HOBt Mediated Coupling (Solution-Phase)

Principle: This cost-effective method uses a water-soluble carbodiimide (EDC) to activate the Statine carboxyl group, with HOBt added to suppress racemization and improve efficiency by forming a reactive intermediate.[9]

Materials:

  • N-protected Statine (1.0 eq)

  • Amine component (hydrochloride salt, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected Statine (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction. Two equivalents are for the salt and the coupling itself, with a slight excess to drive the reaction.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A cloudy precipitate of DIPEA·HCl may form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acidic wash removes excess base (DIPEA), while the basic wash removes unreacted Statine and HOBt. The water-soluble urea byproduct from EDC is removed in the aqueous layers.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Coupling (Solid-Phase)

Principle: HATU is a highly potent uronium salt-based reagent ideal for difficult couplings, such as incorporating sterically hindered amino acids like Statine onto a solid support.[4][5]

Materials:

  • Fmoc-deprotected resin-bound peptide (1.0 eq)

  • Fmoc-Statine (3.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA, 6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, pre-activate the Fmoc-Statine by dissolving it (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (6.0 eq) to the activation mixture and allow it to stand for 2-5 minutes. The solution may change color.

    • Scientist's Note: Pre-activation ensures the rapid formation of the highly reactive HOAt-ester before the mixture is added to the resin. This minimizes potential side reactions on the solid support.

  • Swell the Fmoc-deprotected resin in DMF within a reaction vessel. Drain the DMF.

  • Add the pre-activated Fmoc-Statine solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Take a small sample of resin beads and perform a Kaiser or other ninhydrin test to monitor for the presence of free primary amines.

  • If the test is positive (indicating an incomplete reaction), drain the vessel and repeat the coupling with a fresh solution of activated Fmoc-Statine ("double coupling").

  • Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.

  • Dry the resin under vacuum.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance preventing coupling. 3. Reagents (especially coupling agent or solvent) are not anhydrous.1. Switch to a more powerful coupling reagent like HATU or COMU.[5] 2. Increase reaction time, temperature (with caution), or perform a double coupling. 3. Ensure all solvents are anhydrous and reagents are fresh.
N-Acylurea Byproduct Seen (with Carbodiimides) The O-acylisourea intermediate rearranged before being intercepted by the amine.[4]1. Ensure the reaction is performed at 0 °C during and shortly after carbodiimide addition.[4] 2. Use at least one full equivalent of an additive like HOBt or HOAt.[7]
Racemization Detected 1. Base is too strong or used in excess. 2. Over-activation or extended reaction times at elevated temperatures.1. Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[4] 2. Use precise stoichiometric amounts of reagents and avoid unnecessary heating. Opt for additives known to suppress racemization like HOAt or Oxyma.[7][11]
O-Acylation of Statine Hydroxyl Group The hydroxyl group competed with the amine as a nucleophile.1. Protect the hydroxyl group (e.g., as a TBDMS ether) prior to coupling, followed by deprotection later in the synthesis.[3] 2. Use milder coupling conditions and avoid large excesses of the activated Statine.

Conclusion

The successful incorporation of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid into peptide chains is a readily achievable goal with a rational selection of reagents and careful optimization of reaction conditions. While cost-effective reagents like EDC/HOBt are suitable for simpler systems, the steric bulk of Statine often calls for more robust solutions. High-reactivity uronium salts such as HATU and its safer, modern analogue COMU, are exceptionally well-suited for overcoming these challenges, delivering high yields with minimal racemization.[4][5] For complex, multi-step syntheses, researchers should strongly consider a hydroxyl protection strategy to prevent side reactions and streamline purification.[3] By understanding the underlying chemical principles and following validated protocols, scientists can confidently utilize this important building block in the development of novel peptide-based therapeutics.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • PubChem. (n.d.). (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid.
  • Pace, C. S., & D'Andrea, L. D. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(23), 7203.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.
  • Organic-Chemistry.org. (n.d.). Acid-Amine Coupling using EDCI.
  • Mamos, P., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 255-261.
  • Rich, D. H., et al. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Journal of Medicinal Chemistry, 22(5), 577-579.

Sources

Method

Synthesis of chiral gamma-amino acids for drug discovery

Application Note: Advanced Asymmetric Synthesis of Chiral -Amino Acids for Drug Discovery Executive Summary & Strategic Context Chiral -amino acids are privileged pharmacophores in modern drug discovery, serving as the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Asymmetric Synthesis of Chiral -Amino Acids for Drug Discovery

Executive Summary & Strategic Context

Chiral


-amino acids are privileged pharmacophores in modern drug discovery, serving as the structural backbone for critical neuromodulators such as Pregabalin, Gabapentin derivatives, and Baclofen. Because the central nervous system exhibits strict chiral recognition, the pharmacological efficacy of these molecules is heavily enantiomer-dependent[1]. For example, the (S)-enantiomer of Pregabalin is responsible for its potent binding to the 

subunit of voltage-gated calcium channels, whereas the (R)-enantiomer is largely inactive.

Historically, the synthesis of these active pharmaceutical ingredients (APIs) relied on classical kinetic resolution (e.g., using mandelic acid), which inherently limits the maximum theoretical yield to 50% without complex racemization and recycling loops[1]. To meet the demands of modern green chemistry and process economics, the pharmaceutical industry has pivoted toward highly enantioselective methodologies. This application note details two state-of-the-art, self-validating synthetic workflows: Chemoenzymatic Bioreduction and Asymmetric Organocatalysis [2].

G Pregabalin Pregabalin (Chiral γ-Amino Acid) VGCC Voltage-Gated Ca2+ Channel (α2δ Subunit) Pregabalin->VGCC Binds to CaInflux Decreased Ca2+ Influx VGCC->CaInflux Inhibits Neurotransmitter Reduced Release of Glutamate & Substance P CaInflux->Neurotransmitter Leads to Analgesia Analgesic & Anxiolytic Clinical Effects Neurotransmitter->Analgesia Clinical Outcome

Mechanism of action of Pregabalin via calcium channel modulation.

Comparative Analysis of Synthetic Strategies

Selecting the appropriate synthetic route requires balancing atom economy, catalyst cost, and downstream purification requirements. Table 1 summarizes the quantitative data across the most prominent methodologies used in the synthesis of chiral


-amino acids.

Table 1: Comparative Analysis of Asymmetric Synthetic Routes for Pregabalin

Synthetic StrategyKey Catalyst / ReagentYield (%)Enantiomeric ExcessAdvantagesLimitations
Classical Resolution Mandelic Acid~40–45%>99% eeSimple reagents, well-established50% max yield; requires recycling
Asymmetric Hydrogenation Rhodium Bisphosphine~85%97–98% eeHigh atom economyHigh cost of Rh; heavy metal purging
Chemoenzymatic Ene-Reductases (OPR1)>90%>99% eeMild conditions; no heavy metalsRequires cofactor regeneration
Organocatalysis Bifunctional Squaramide80–88%95–99% eeMetal-free; continuous flow readyRequires precise temperature control

Protocol A: Chemoenzymatic Asymmetric Bioreduction

Ene-reductases (flavin-dependent old yellow enzymes) catalyze the highly stereoselective reduction of activated alkenes. By utilizing a


-cyanoacrylate ester as the substrate, ene-reductases can establish the crucial stereocenter of Pregabalin precursors with absolute precision[2].

G Start β-Cyanoacrylate Ester Enzyme Ene-Reductase (Bioreduction) Start->Enzyme Biocatalysis Intermediate (S)-Ethyl 3-cyano- 5-methylhexanoate Enzyme->Intermediate Stereocontrol Reduction Nitrile Reduction (H2, Sponge Ni) Intermediate->Reduction Hydrogenation Product (S)-Pregabalin (API) Reduction->Product Final Step

Chemoenzymatic workflow for the asymmetric synthesis of (S)-Pregabalin.

Reagents & Materials
  • Substrate: Ethyl (E)-3-cyano-5-methylhex-2-enoate (50 mM)

  • Biocatalyst: Recombinant Ene-reductase (e.g., OPR1 or YqjM) cell-free extract

  • Cofactor System: NADP

    
     (0.1 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 10 U/mL)
    
  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

  • Co-solvent: DMSO (5% v/v)

Step-by-Step Methodology & Causality
  • Preparation of the Biocatalytic Matrix:

    • Action: Dissolve NADP

      
      , Glucose, and GDH in the phosphate buffer at 30 °C.
      
    • Causality: GDH is coupled to the reaction to regenerate the expensive NADPH cofactor. This drives the catalytic cycle forward using cheap glucose as the terminal reductant, making the process economically viable for drug manufacturing[2].

  • Substrate Addition:

    • Action: Dissolve the

      
      -cyanoacrylate ester in DMSO and add it dropwise to the aqueous buffer to achieve a 5% v/v DMSO concentration.
      
    • Causality: The substrate is highly lipophilic. DMSO acts as a necessary co-solvent to increase substrate bioavailability to the enzyme active site without causing protein denaturation.

  • Incubation & pH Control:

    • Action: Stir the reaction at 30 °C and 250 rpm. Maintain pH at 7.0 using a pH stat titrator with 1M NaOH.

    • Causality: The oxidation of glucose by GDH produces gluconic acid. Continuous neutralization is critical; if the pH drops below 6.0, both the ene-reductase and GDH will irreversibly denature.

  • Extraction & Workup:

    • Action: After 24 hours, extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry over Na

      
      SO
      
      
      
      and concentrate under reduced pressure.
    • Causality: MTBE efficiently partitions the hydrophobic (S)-ethyl 3-cyano-5-methylhexanoate from the aqueous protein matrix, avoiding emulsion formation commonly seen with halogenated solvents.

Self-Validating System (IPC)

The Titration Metric: This protocol is self-validating through the pH stat titrator. Because the target bioreduction does not consume protons, but the coupled GDH regeneration produces exactly one equivalent of gluconic acid per turnover, the volume of 1M NaOH consumed directly correlates to the reaction conversion. If base consumption ceases, the reaction has reached completion (or the enzyme has deactivated). Confirm completion via chiral GC (e.r. > 99:1).

Protocol B: Asymmetric Organocatalytic Michael Addition

For facilities lacking biocatalysis infrastructure, organocatalysis provides a highly scalable, metal-free alternative. Bifunctional catalysts (e.g., squaramides or thioureas) simultaneously activate both the electrophile and nucleophile, ensuring rigid transition-state geometry[1].

G Catalyst Bifunctional Organocatalyst (Thiourea/Squaramide) HDonor H-Bond Donor (Activates Electrophile) Catalyst->HDonor Features Base Tertiary Amine (Activates Nucleophile) Catalyst->Base Features Nitroalkene Nitroalkene (Electrophile) HDonor->Nitroalkene Coordinates Malonate Malonate (Nucleophile) Base->Malonate Deprotonates ChiralProduct Enantioenriched Michael Adduct Nitroalkene->ChiralProduct Stereoselective Addition Malonate->ChiralProduct Stereoselective Addition

Bifunctional organocatalytic activation model for asymmetric Michael addition.

Reagents & Materials
  • Electrophile: 3-Methyl-1-nitrobut-1-ene (1.0 eq)

  • Nucleophile: Diethyl malonate (1.2 eq)

  • Catalyst: Chiral bifunctional squaramide catalyst (2 mol%)

  • Solvent: Toluene (0.5 M)

Step-by-Step Methodology & Causality
  • Substrate Preparation:

    • Action: Dissolve 3-methyl-1-nitrobut-1-ene in anhydrous toluene. Cool the solution strictly to 0 °C using a cryo-circulator.

    • Causality: Nitroalkenes are highly reactive. Cooling to 0 °C suppresses the uncatalyzed, background racemic Michael addition, which would otherwise severely erode the final enantiomeric excess of the API.

  • Catalyst and Nucleophile Addition:

    • Action: Add the squaramide catalyst (2 mol%), followed by the slow, dropwise addition of diethyl malonate over 30 minutes.

    • Causality: The tertiary amine of the catalyst deprotonates the malonate, while the squaramide moiety hydrogen-bonds to the nitro group. Slow addition prevents local concentration spikes of the nucleophile, ensuring every addition event is catalyst-directed.

  • Reaction Quench:

    • Action: After 12 hours, quench the reaction by adding 1N HCl (aqueous) directly to the cold mixture.

    • Causality: The acid immediately protonates the tertiary amine of the organocatalyst. This arrests the reaction and prevents any base-catalyzed retro-Michael reactions or product epimerization during workup.

  • Downstream Processing to API:

    • Action: The resulting Michael adduct is subjected to catalytic hydrogenation (Pd/C, H

      
      ) to reduce the nitro group to an amine, followed by acid-catalyzed hydrolysis of the malonate esters and subsequent decarboxylation to yield the zwitterionic 
      
      
      
      -amino acid.
    • Causality:

      
      -Amino acids are highly water-soluble zwitterions. Final isolation is achieved via isoelectric precipitation by adjusting the aqueous pH to the exact isoelectric point (pI ~ 7.1 for Pregabalin), causing the API to crystallize out of solution[1].
      
Self-Validating System (IPC)

The Visual & Chromatographic Metric: Nitroalkenes possess a distinct, bright yellow color due to extended conjugation. As the Michael addition proceeds and the double bond is saturated, the solution transitions from bright yellow to pale/colorless. This visual cue provides immediate, qualitative self-validation of catalytic turnover. Quantitatively, an aliquot is drawn, quenched in hexane/IPA, and run on a Chiralpak AD-H HPLC column. The process is validated to move to hydrogenation only if the e.r. is > 98:2.

References

  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study Source: Molecules (MDPI), 2022 URL:[Link]

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin Source: Organic Process Research & Development (ACS Publications), 2021 URL:[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: The Journal of Organic Chemistry (ACS Publications), 2013 URL:[Link]

Sources

Application

Application Note: Synthesis and Incorporation of Hydroxyethylene Isosteres in Peptidomimetics

Introduction & Mechanistic Rationale The development of protease inhibitors often relies on the synthesis of transition-state analogs that bind to the target enzyme with significantly higher affinity than the native subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of protease inhibitors often relies on the synthesis of transition-state analogs that bind to the target enzyme with significantly higher affinity than the native substrate. Among these, the hydroxyethylene isostere (


) is a premier non-hydrolyzable surrogate for the scissile amide bond (

).

The Causality of Inhibition: Aspartic proteases (e.g., HIV-1 protease, renin,


-secretase, and endothiapepsin) utilize a catalytic dyad of aspartic acid residues (such as Asp32 and Asp215) to activate a water molecule, which subsequently attacks the peptide bond to form a tetrahedral gem-diol intermediate[1]. The hydroxyethylene isostere perfectly mimics this tetrahedral transition state. Its secondary hydroxyl group acts as a stable, non-hydrolyzable replacement for the gem-diol, forming highly favorable, low-barrier hydrogen bonds directly with the catalytic aspartates of the enzyme[1]. This precise geometric and electronic mimicry is the fundamental reason why hydroxyethylene-containing peptides exhibit profound metabolic stability and nanomolar to picomolar inhibitory potency.

Comparative Analysis of Peptide Bond Isosteres

To select the appropriate isostere for drug development, researchers must balance transition-state mimicry with synthetic accessibility. The table below summarizes the quantitative and qualitative data comparing common peptide bond replacements[2].

Isostere TypeChemical StructureTransition State MimicryPrimary Protease TargetsSynthetic Complexity
Hydroxyethylene

Excellent (Tetrahedral gem-diol mimic)Aspartic Proteases (HIV PR, BACE1, Renin)High (Requires strict stereocontrol at multiple centers)
Ketomethylene

Poor (Ground state/planar mimic)Aminopeptidases, select Ser/Cys ProteasesModerate (Prone to epimerization)
Hydroxyethylamine

Good (Tetrahedral, adds H-bond donor)Aspartic Proteases (e.g., Amprenavir core)Moderate to High
Reduced Amide

Poor (Lacks tetrahedral geometry & oxygen)General library screeningLow (Reductive amination)

Strategic Synthetic Workflow

The most robust and industrially scalable method for synthesizing C2-substituted hydroxyethylene dipeptide isosteres is the


-Lactone Alkylation and Ring-Opening Route [3]. This convergent strategy leverages the inherent steric bulk of a chiral 

-lactone to direct the stereochemistry of subsequent alkylations.

G N1 Chiral Pool Precursor (Amino Acids / D-Mannose) N2 Epoxidation & Homologation N1->N2 N3 γ-Lactone Intermediate (Acid-Catalyzed Cyclization) N2->N3 Nucleophilic Opening N4 Stereoselective Alkylation (LiHMDS, R-X, -78°C) N3->N4 C2-Substitution N5 Lactone Ring Opening (Weinreb Amidation) N4->N5 AlMe3 / Me(MeO)NH N6 Hydroxyl Protection (TBS-OTf / 2,6-Lutidine) N5->N6 Prevents Depsipeptide Formation N7 Hydroxyethylene Dipeptide Isostere (Ready for SPPS) N6->N7 Hydrolysis to Free Acid

Fig 1. Synthetic workflow for hydroxyethylene isosteres via the


-lactone intermediate.

Experimental Protocol: The -Lactone Route

This self-validating protocol details the critical C2-alkylation and subsequent ring-opening of the


-lactone intermediate. Every step is designed to maximize diastereomeric excess (d.e.) and prevent unwanted re-cyclization[4].
Phase 1: Diastereoselective Alkylation of the -Lactone

Objective: Introduce the P1' side chain (e.g., a benzyl group for a Phenylalanine mimic) with absolute stereocontrol.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the starting chiral

    
    -lactone (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
    
  • Kinetic Enolate Generation: Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Cooling to -78 °C is critical to prevent

      
      -elimination of the lactone oxygen and ensures the kinetic generation of the enolate.
      
  • Deprotonation: Dropwise add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 2.2 equiv). Stir for 30 minutes.

    • Causality: LiHMDS is a bulky, non-nucleophilic base. It cleanly deprotonates the

      
      -carbon without attacking the lactone carbonyl, preventing ring-opening side reactions[4].
      
  • Alkylation: Add the alkylating agent (e.g., benzyl iodide, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

    • Causality: The existing chiral centers on the

      
      -lactone ring exert profound steric hindrance, directing the electrophilic attack exclusively to the less hindered, opposite face (anti-attack). This yields the desired (4S, 5S) stereochemistry with >95% diastereoselectivity[3].
      
  • Quench: Quench the reaction at -78 °C with propionic acid (5.0 equiv).

    • Causality: Rapid protonation at ultra-low temperatures prevents the enolate from equilibrating, locking in the newly formed stereocenter. Warm to room temperature and extract with ethyl acetate.

Phase 2: Lactone Ring Opening via Weinreb Amidation

Objective: Open the lactone to a linear dipeptide backbone without triggering re-cyclization.

  • Reagent Activation: In a separate dry flask, suspend N,O-dimethylhydroxylamine hydrochloride (2.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Carefully add Trimethylaluminum (

    
    , 2.0 M in toluene, 2.0 equiv) dropwise. Stir for 30 minutes at room temperature.
    
  • Ring Opening: Add the alkylated lactone (1.0 equiv) dissolved in DCM to the active aluminum amide complex. Heat to 40 °C for 3 hours.

    • Causality: Direct basic hydrolysis of the lactone heavily favors an equilibrium that returns to the closed lactone. The aluminum-mediated Weinreb amidation irreversibly opens the ring, forming a stable chelating intermediate (a Weinreb amide) that completely resists re-lactonization[4].

  • Workup: Quench carefully with saturated aqueous potassium sodium tartrate (Rochelle's salt). Stir vigorously for 1 hour.

    • Causality: Rochelle's salt chelates the aluminum ions, breaking up the intractable aluminum hydroxide emulsion and allowing for clean phase separation during DCM extraction.

Integration into Solid-Phase Peptide Synthesis (SPPS)

To incorporate the synthesized hydroxyethylene isostere into a larger peptide sequence (e.g., a cyclic uPA inhibitor or HIV protease inhibitor), it must be properly protected for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[5].

  • Hydroxyl Protection: Treat the free secondary hydroxyl group of the Weinreb amide with tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) and 2,6-lutidine in DCM to yield a TBS ether[5].

    • Causality: Failure to protect this secondary hydroxyl group will result in massive depsipeptide formation (unwanted O-acylation) during the standard amino acid coupling cycles of SPPS.

  • C-Terminal Unmasking: Hydrolyze the Weinreb amide to the free carboxylic acid using

    
     in aqueous THF.
    
  • SPPS Coupling: The resulting fully protected building block (

    
    ) can now be loaded onto a solid support resin. Standard coupling reagents (e.g., HATU/DIPEA) are highly effective.
    
  • Global Deprotection: Following sequence completion, use a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5). The acidic conditions will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and cleave the TBS ether, revealing the active hydroxyethylene transition-state mimic.

References

  • Atomic resolution analysis of the catalytic site of an aspartic proteinase and an unexpected mode of binding by short peptides. National Center for Biotechnology Information (PMC).[Link]

  • Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements. PubMed.[Link]

  • An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • WO1995014655A1 - Diastereoselective synthesis of hydroxyethylene dipeptide isosteres.
  • Synthesis of a Hydroxyethylene Isostere of the Tripeptide Arg-Gly-Leu via a Convergent Acyl-like Radical Addition Strategy. ACS Publications.[Link]

Sources

Method

Application Notes &amp; Protocols: The Role and Application of Statine in BACE1 Inhibitor Development

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease, particularly Alzheimer's disease. Abstract: This document provides a comprehensive technical guide on the a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease, particularly Alzheimer's disease.

Abstract: This document provides a comprehensive technical guide on the application of statine and its derivatives in the design and development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1][2][3][4] Statine-based peptidomimetics have been instrumental in the exploration of the BACE1 active site and the development of potent inhibitors. This guide details the mechanistic basis for statine's inhibitory action, provides validated experimental protocols for synthesis and evaluation, discusses structure-activity relationships, and outlines the challenges and future directions in this critical area of drug discovery.

Introduction: BACE1 and the Significance of Statine

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[2] A key pathological hallmark of AD is the extracellular deposition of amyloid-β (Aβ) peptides in the brain, forming senile plaques.[2][5] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase, also known as BACE1.[1][2][6] This initial cleavage is the rate-limiting step in the amyloidogenic pathway, making BACE1 a highly attractive target for therapeutic intervention.[1][2][7]

The development of BACE1 inhibitors has been a major focus of AD drug discovery for over two decades.[8][9] Among the various chemical scaffolds explored, peptidomimetics incorporating the non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogs have played a pivotal role.[5][10][11] Statine contains a β-hydroxy γ-amino acid motif that serves as a transition-state analog for the aspartic protease-catalyzed hydrolysis of a peptide bond.[6] This unique structural feature allows statine-based inhibitors to bind tightly to the active site of BACE1, effectively blocking its catalytic activity.

This guide will delve into the practical applications of statine in BACE1 inhibitor development, providing researchers with the foundational knowledge and detailed protocols to advance their own discovery efforts.

Mechanism of Statine-Based BACE1 Inhibition

BACE1 is an aspartic protease, a class of enzymes that utilizes two conserved aspartic acid residues in the active site to catalyze the hydrolysis of peptide bonds.[6] The catalytic mechanism involves the activation of a water molecule by one aspartate, which then acts as a nucleophile to attack the carbonyl carbon of the scissile amide bond, forming a tetrahedral intermediate.[6]

Statine-based inhibitors are designed to mimic this tetrahedral transition state.[6] The hydroxyl group of the statine core is positioned to interact with the two catalytic aspartate residues (Asp32 and Asp228 in BACE1) in the active site, displacing the catalytic water molecule and forming strong hydrogen bonds.[6] This interaction effectively locks the inhibitor in the active site, preventing the binding and cleavage of the natural substrate, APP.

A two-step inhibition mechanism has been proposed for statine-based inhibitors, involving an initial rapid binding to form an encounter complex, followed by a slower conformational change or "tightening up" of the complex.[12] This slow onset of inhibition is a characteristic feature of many potent aspartic protease inhibitors.[12]

BACE1_Inhibition_Mechanism cluster_0 BACE1 Active Site cluster_1 Statine-Based Inhibitor cluster_2 Inhibited Complex BACE1 BACE1 Enzyme (Asp32, Asp228) Inhibited_BACE1 Inhibited BACE1-Statine Complex BACE1->Inhibited_BACE1 Binding H2O Catalytic Water H2O->BACE1 Activates Statine Statine Inhibitor (with -OH group) Statine->H2O Displaces Statine->Inhibited_BACE1 Mimics Transition State

Caption: Mechanism of BACE1 inhibition by a statine-based compound.

Experimental Protocols

Synthesis of a Statine-Containing Tetrapeptide BACE1 Inhibitor

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a statine-based tetrapeptide inhibitor.[10][13]

Objective: To synthesize a model statine-containing BACE1 inhibitor for subsequent in vitro and cell-based evaluation.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-statine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in DMF.

    • Add DIC and HOBt to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids, including Fmoc-statine.

  • N-terminal Capping: After the final amino acid coupling and deprotection, cap the N-terminus by reacting with an appropriate capping agent (e.g., acetic anhydride).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of water/ACN containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Characterization: Confirm the identity and purity of the synthesized inhibitor by mass spectrometry and analytical HPLC.

In Vitro BACE1 Enzyme Activity Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory potency (IC50) of the synthesized compound against BACE1.[14][15][16]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide containing a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.

    • Add the BACE1 enzyme solution to all wells except the blank (no enzyme) wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the BACE1 FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET pair.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each compound concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FRET_Assay_Workflow Start Start Dilute_Compound Prepare Serial Dilutions of Test Compound Start->Dilute_Compound Setup_Plate Add Compound and BACE1 Enzyme to Microplate Dilute_Compound->Setup_Plate Pre_Incubate Pre-incubate for Inhibitor Binding Setup_Plate->Pre_Incubate Initiate_Reaction Add FRET Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Increase (Kinetic or Endpoint) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a FRET-based BACE1 enzyme activity assay.

Cell-Based Aβ Reduction Assay

This assay evaluates the ability of a compound to inhibit BACE1 activity in a cellular environment, leading to a reduction in the secretion of Aβ peptides.[15][17]

Objective: To measure the dose-dependent reduction of secreted Aβ40 and Aβ42 in a cell line overexpressing human APP following treatment with a test compound.

Materials:

  • A cell line overexpressing human APP with the Swedish mutation (e.g., HEK293-APPsw or CHO-APPsw)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Aβ40 and Aβ42 ELISA kits

  • Cell lysis buffer

  • BCA protein assay kit

Protocol:

  • Cell Seeding: Seed the APP-overexpressing cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells in each well with lysis buffer.

  • Aβ Quantification (ELISA):

    • Measure the concentrations of Aβ40 and Aβ42 in the collected conditioned medium using specific ELISA kits, following the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize for cell viability.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration for each well.

    • Calculate the percent reduction in Aβ levels for each compound concentration relative to the vehicle control.

    • Plot the percent reduction versus the logarithm of the compound concentration and fit the data to determine the IC50 values for Aβ40 and Aβ42 reduction.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective statine-based BACE1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[10][13][18][19] These studies have systematically explored how modifications to different parts of the inhibitor molecule affect its binding affinity and inhibitory activity.

Position Modification Effect on Activity Rationale Reference
P3 Bulky, hydrophobic residues (e.g., Val, Leu)Generally favorableOccupies the S3 pocket of BACE1[13]
P2 Various scaffolds (e.g., heterocyclic moieties)Can significantly impact potency and propertiesInteracts with the S2 pocket[19]
P1 (Statine side chain) Isopropyl group (mimicking Leucine)Optimal for many inhibitorsMimics the natural substrate at the P1 position[6]
P1' Small, hydrophobic residues (e.g., Ala)Often preferredFits into the S1' pocket[13]
P2' Aromatic or heteroaromatic groupsCan enhance potencyInteracts with the S2' pocket[10][13]
N-terminus Capping groups (e.g., acyl, substituted phenylacetyl)Modulates potency and cell permeabilityCan form additional interactions and improve drug-like properties[11][20]
C-terminus Modifications (e.g., 4-aminomethylbenzoic acid)Can significantly increase potencyExtends into the S3' or S4' pockets[18]

Challenges and Future Directions

Despite the early promise of statine-based and other BACE1 inhibitors, their clinical development has been challenging.[2][8][9] Several late-stage clinical trials have been halted due to a lack of efficacy or adverse side effects.[8]

Key Challenges:

  • Blood-Brain Barrier (BBB) Permeability: Many early peptidomimetic inhibitors had poor BBB penetration, limiting their access to the target in the central nervous system.[2]

  • Selectivity: BACE1 has a close homolog, BACE2, and also cleaves other substrates besides APP.[4][9] Off-target inhibition can lead to undesirable side effects.

  • Mechanism-Based Toxicity: BACE1 has physiological roles, and its inhibition may interfere with normal cellular processes, potentially causing adverse effects.[2][4][21]

  • Timing of Intervention: It is now widely believed that BACE1 inhibition may be most effective in the very early, preclinical stages of AD, before significant Aβ plaque deposition has occurred.[3][5]

Future Directions:

  • Development of More Selective Inhibitors: Designing inhibitors with high selectivity for BACE1 over BACE2 and other proteases is crucial to minimize off-target effects.

  • Improving BBB Penetration: Strategies to enhance the brain permeability of BACE1 inhibitors, such as reducing molecular weight and peptidic character, remain a key focus.[8]

  • Targeting Specific BACE1 Substrates: A more nuanced approach may involve developing inhibitors that selectively block the cleavage of APP while sparing other BACE1 substrates.

  • Combination Therapies: Combining BACE1 inhibitors with other therapeutic modalities, such as anti-tau therapies or anti-inflammatory agents, may offer a more effective treatment for AD.

  • Early Diagnosis and Intervention: The development of reliable biomarkers for early AD diagnosis will be critical for identifying individuals who are most likely to benefit from BACE1 inhibitor therapy.

Conclusion

Statine has been a cornerstone in the development of BACE1 inhibitors, providing a robust scaffold for designing potent transition-state analogs. The knowledge gained from the synthesis, evaluation, and SAR studies of statine-based compounds has been invaluable in understanding the intricacies of BACE1 inhibition. While the path to a successful BACE1-targeting therapy for Alzheimer's disease has been fraught with challenges, the continued exploration of novel chemical matter, guided by the principles outlined in this guide, holds promise for the future. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to contribute to this critical endeavor.

References

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC. (URL: [Link])

  • BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology - MDPI. (URL: [Link])

  • Cholesterol-lowering drugs reduce APP processing to Aβ by inducing APP dimerization. (URL: [Link])

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - Frontiers. (URL: [Link])

  • Mechanism of Inhibition of beta-site amyloid precursor protein-cleaving enzyme (BACE) by a statine-based peptide - PubMed. (URL: [Link])

  • Design and synthesis of statine-Containing BACE inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Role of BACE1 in Alzheimer's synaptic function - PMC - NIH. (URL: [Link])

  • The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed. (URL: [Link])

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC. (URL: [Link])

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC. (URL: [Link])

  • Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors - PubMed. (URL: [Link])

  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC. (URL: [Link])

  • BACE1: A crucial enzyme in the formation of amyloid - DZNE. (URL: [Link])

  • Statins inhibit the dimerization of β-secretase via both isoprenoid- and cholesterol-mediated mechanisms - ResearchGate. (URL: [Link])

  • Design and synthesis of statine-based cell-permeable peptidomimetic inhibitors of human beta-secretase - PubMed. (URL: [Link])

  • Design and synthesis of statine-containing BACE inhibitors - PubMed. (URL: [Link])

  • Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed. (URL: [Link])

  • BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives. (URL: [Link])

  • The β-Secretase BACE1 in Alzheimer's Disease - PubMed - NIH. (URL: [Link])

  • Therapeutic Challenges Derived from the Interaction Among Apolipoprotein E, Cholesterol, and Amyloid in Alzheimer's Disease - MDPI. (URL: [Link])

  • BACE1 Assay Kit - BPS Bioscience. (URL: [Link])

  • Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer's Disease Cell Model. (URL: [Link])

  • Design and Synthesis of Statine-Based Cell-Permeable Peptidomimetic Inhibitors of Human β-Secretase - ACS.org. (URL: [Link])

Sources

Application

Application Notes and Protocols for N-Terminal Modification of Statine Residues

Introduction: The Significance of Statine and its N-Terminal Modification in Drug Discovery Statine, the uncommon γ-amino acid (4S,3S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone of many potent protease in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Statine and its N-Terminal Modification in Drug Discovery

Statine, the uncommon γ-amino acid (4S,3S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone of many potent protease inhibitors. Its unique β-hydroxy-γ-amino structure mimics the transition state of peptide bond hydrolysis, enabling it to potently inhibit aspartic proteases such as pepsin, renin, and HIV protease.[1] The prototypical statine-containing natural product, pepstatin, is a powerful inhibitor of pepsin.[2] In drug development, particularly in the design of renin inhibitors for hypertension and HIV protease inhibitors for antiviral therapy, the statine core is a privileged scaffold.[3][4]

The N-terminal amine of a statine residue within a peptide sequence offers a critical handle for chemical modification. Altering the N-terminus can profoundly impact the therapeutic properties of the peptide, including:

  • Potency and Specificity: The N-terminal substituent can form additional interactions with the target enzyme, enhancing binding affinity and selectivity.[5]

  • Pharmacokinetic Profile: Modifications such as acylation or PEGylation can increase stability against enzymatic degradation, prolonging the peptide's half-life in circulation.[5][6]

  • Solubility and Bioavailability: Attaching hydrophilic or lipophilic moieties can modulate the solubility and membrane permeability of the therapeutic agent.

This guide provides detailed protocols and expert insights into the common procedures for modifying the N-terminal amine of statine-containing peptides, addressing key considerations such as the role of the statine hydroxyl group and the choice between solid-phase and solution-phase synthesis.

Core Principles of N-Terminal Modification of Statine-Containing Peptides

The primary reactive site for N-terminal modification is the α-amino group. The fundamental chemical transformations employed are analogous to those used for other N-terminal amino acids, namely acylation and alkylation. However, the presence of the β-hydroxyl group on the statine residue introduces a key strategic consideration: whether to protect this hydroxyl group during synthesis and modification.

A study by Cadicamo et al. (2009) investigated the solid-phase peptide synthesis (SPPS) of pepstatin analogues using both O-unprotected and O-protected statine building blocks.[7] Their findings suggest that while synthesis is possible with the free hydroxyl, using an O-tert-butyldimethylsilyl (TBS)-protected statine building block can provide an improved synthetic strategy, potentially leading to higher purity and yield by preventing side reactions such as O-acylation.[7]

The choice of strategy often depends on the specific modification and the overall synthetic route. For simple acylations under controlled conditions, the unprotected route may be sufficient. For more complex syntheses or when using highly reactive reagents, protection of the hydroxyl group is advisable.

Strategic Workflow for N-Terminal Modification

The general workflow for N-terminal modification of a statine-containing peptide can be visualized as follows:

G cluster_spps Solid-Phase Peptide Synthesis cluster_mod N-Terminal Modification cluster_final Final Steps s1 Resin Loading s2 Iterative Coupling & Deprotection s1->s2 s3 N-Terminal Fmoc Removal s2->s3 m1 Acylation / Alkylation s3->m1 f1 Cleavage from Resin m1->f1 f2 Purification (RP-HPLC) f1->f2 f3 Characterization (MS, NMR) f2->f3

Figure 1: General workflow for SPPS and N-terminal modification.

Protocol 1: N-Terminal Acetylation of a Statine-Containing Peptide on Solid Phase

N-terminal acetylation is a common modification that neutralizes the positive charge of the N-terminal amine, which can increase metabolic stability and mimic native proteins.[6][8] This protocol describes the on-resin acetylation of a statine-containing peptide following Fmoc-based solid-phase peptide synthesis.

Rationale: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acetic acid byproduct. Performing the reaction on the solid support simplifies purification, as excess reagents can be washed away.[9]

Materials:

  • Peptide-resin with a free N-terminal statine residue (100 mg, 0.1 mmol scale)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride (Ac₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Preparation:

    • Place the peptide-resin in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual piperidine from the final Fmoc deprotection step.[9]

  • Acetylation Reaction:

    • Prepare the acetylation solution: In a separate vial, add acetic anhydride (10 equivalents, 1 mmol, 94 µL) and DIPEA (20 equivalents, 2 mmol, 348 µL) to 5 mL of DMF.

    • Add the acetylation solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 1 hour.

  • Reaction Monitoring:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete acetylation of the N-terminal amine.[10]

    • If the Kaiser test is positive (blue beads), repeat the acetylation step with fresh reagent.

  • Washing:

    • Once the reaction is complete, drain the acetylation solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Add the TFA cleavage cocktail (5 mL) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11][12]

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the N-acetylated statine peptide. The expected mass will be the mass of the original peptide + 42.04 Da.

Parameter Condition Rationale
Synthesis Phase Solid-Phase (on-resin)Simplifies purification by allowing easy removal of excess reagents.
Acylating Agent Acetic AnhydrideReadily available, highly reactive, and provides the acetyl group.
Base DIPEAA non-nucleophilic base to neutralize the acidic byproduct without competing in the reaction.
Solvent DMFExcellent solvent for swelling the resin and dissolving reagents.
Monitoring Kaiser TestA qualitative test to confirm the absence of free primary amines.[10]
Purification RP-HPLCStandard method for purifying synthetic peptides to high purity.[11]
Characterization Mass SpectrometryConfirms the successful addition of the acetyl group by a mass shift of +42.04 Da.

Protocol 2: N-Terminal Lipidation (Palmitoylation) of a Statine-Containing Peptide in Solution

Lipidation, the attachment of a fatty acid, is a common strategy to enhance the membrane association and prolong the half-life of peptide drugs.[8] This protocol details the solution-phase coupling of palmitic acid to the N-terminus of a purified statine-containing peptide.

Rationale: Solution-phase modification is suitable for peptides that may be difficult to synthesize or modify on-resin. It allows for precise control over stoichiometry. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used and efficient peptide coupling reagent that activates the carboxylic acid of palmitic acid for reaction with the peptide's N-terminal amine.[13]

Reaction Workflow for Solution-Phase N-Terminal Lipidation

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Coupling cluster_purification Purification a1 Palmitic Acid a3 Activated Palmitic Ester a1->a3 Activation a2 HBTU / DIPEA c2 N-Palmitoyl-Statine-Peptide a3->c2 Coupling c1 Statine-Peptide-NH2 c1->c2 p1 RP-HPLC c2->p1

Figure 2: Workflow for solution-phase N-terminal palmitoylation.

Materials:

  • Purified statine-containing peptide with a free N-terminus (10 mg, ~5 µmol)

  • Palmitic acid

  • HBTU

  • DIPEA

  • DMF (anhydrous)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified statine-containing peptide in a minimal amount of anhydrous DMF (e.g., 500 µL).

  • Activation of Palmitic Acid:

    • In a separate vial, dissolve palmitic acid (1.5 equivalents, 7.5 µmol, 1.9 mg) and HBTU (1.5 equivalents, 7.5 µmol, 2.8 mg) in 200 µL of anhydrous DMF.

    • Add DIPEA (3 equivalents, 15 µmol, 2.6 µL) to the palmitic acid solution.

    • Allow the activation to proceed for 10-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction:

    • Add the activated palmitic acid solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by analytical RP-HPLC. Take small aliquots (e.g., 5 µL) from the reaction mixture at time points (e.g., 1h, 2h, 4h), quench with a small amount of water, and inject onto the HPLC. The product will have a significantly longer retention time than the starting peptide due to the increased hydrophobicity.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding 1 mL of water.

    • Dilute the mixture with the appropriate solvent for HPLC injection (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the N-palmitoylated peptide by preparative RP-HPLC using a C18 or C8 column. A shallower gradient than used for the unmodified peptide may be necessary to achieve good separation.[14]

  • Characterization:

    • Lyophilize the pure fractions to obtain the final product as a white powder.

    • Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the starting peptide + 238.42 Da (the mass of the palmitoyl group minus one water molecule).

Parameter Condition Rationale
Synthesis Phase Solution-PhaseAllows for modification of a purified peptide and precise stoichiometric control.
Acylating Agent Palmitic AcidProvides the lipophilic palmitoyl group.
Coupling Reagent HBTUEfficiently activates the carboxylic acid for amide bond formation with minimal side reactions.[13]
Base DIPEAActivates the coupling reagent and neutralizes acidic byproducts.
Solvent Anhydrous DMFEnsures all reactants are soluble and prevents hydrolysis of the activated ester.
Monitoring Analytical RP-HPLCTracks the conversion of the starting peptide to the more hydrophobic product.
Purification Preparative RP-HPLCSeparates the lipidated peptide from unreacted starting materials and reagents.[14]
Characterization Mass SpectrometryConfirms the successful conjugation of the palmitoyl group.

Concluding Remarks for the Practicing Scientist

The N-terminal modification of statine-containing peptides is a powerful strategy for optimizing the therapeutic potential of these important protease inhibitors. The protocols provided herein for N-terminal acetylation and lipidation represent robust and adaptable methods for achieving these modifications. The key decision point for the researcher is the management of the statine β-hydroxyl group. For simple acylations, proceeding without a protecting group is often successful. However, for more complex multi-step syntheses or when using more aggressive reagents, the use of an O-protected statine building block, such as O-TBS-statine, is a prudent choice to maximize yield and purity.[7] As with all peptide chemistry, rigorous purification by RP-HPLC and thorough characterization by mass spectrometry are essential to ensure the quality of the final modified peptide.

References

  • Arnesen, T. (2011). Towards a Functional Understanding of Protein N-Terminal Acetylation. PLoS Biol, 9(5), e1001074. [Link]

  • Bernhard, A., et al. (1999). Simplified Pepstatins: Synthesis and Evaluation of N-Terminally Modified Analogues. Journal of Medicinal Chemistry, 42(18), 3557-3564. [Link]

  • Brik, A., et al. (2005). N-Terminal Ser/Thr Ligation. Angewandte Chemie International Edition, 44(25), 3847-3850. [Link]

  • Brun, E., et al. (2011). Selective N-terminal functionalization of native peptides and proteins. Chemical Communications, 47(3), 963-965. [Link]

  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277. [Link]

  • CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. [Link]

  • De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery, 1(1), 13-25. [Link]

  • Gmeiner, P., et al. (1999). Simplified pepstatins: synthesis and evaluation of N-terminally modified analogues. PubMed. [Link]

  • Loffet, A. (2006). Solid Phase Formylation of N-Terminus Peptides. Molecules, 11(6), 447-452. [Link]

  • Marciniszyn, J. Jr., et al. (1976). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. The Journal of Biological Chemistry, 251(22), 7095-7101. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • Paladino, J., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(28), 9948-9951. [Link]

  • Rosen, C. B., & Francis, M. B. (2017). N-terminal protein modification. Nature Chemical Biology, 13(7), 697-705. [Link]

  • Scanlon, D. B., & Finlayson, J. (2003). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 191-205). Humana Press. [Link]

  • Umezawa, H., et al. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259-262. [Link]

  • Wallace, R. J. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. The British Journal of Nutrition, 68(2), 365-372. [Link]

  • Zhang, L., & Tam, J. P. (1999). Thia- and Selenalysine-Mediated Ligation for Peptide and Protein Synthesis. Journal of the American Chemical Society, 121(14), 3311-3320. [Link]

  • N-Terminal Modification. (n.d.). JPT Peptide Technologies. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). MDPI. [Link]

  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. (2018). Nature Communications. [Link]

  • Selective N-terminal acylation of peptides and proteins with tunable phenol esters. (2022). Bioconjugate Chemistry. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]

  • Solution phase peptide synthesis. (n.d.). SlideShare. [Link]

  • New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. (2000). Angewandte Chemie International Edition. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022). Chinese Chemical Letters. [Link]

  • Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. (2014). PLoS ONE. [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). Angewandte Chemie International Edition. [Link]

  • Do statins (HMG-CoA reductase inhibitors) break down proteins in the body? (2025). Dr.Oracle. [Link]

  • Statin Medications. (2024). StatPearls. [Link]

  • Peptide constructs combined with statin drugs and use thereof. (2017).
  • Statins inhibit secretion of metalloproteinases-1, -2, -3, and -9 from vascular smooth muscle cells and macrophages. (2003). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (2021). Applied Sciences. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. (2022). CORE. [Link]

  • Simvastatin represses protein synthesis in the muscle-derived C2C12 cell line with a concomitant reduction in eukaryotic initiation factor 2B expression. (2014). American Journal of Physiology-Cell Physiology. [Link]

  • Peptide Characterization & Analytics. (n.d.). JPT Peptide Technologies. [Link]

  • HPLC of Peptides and Proteins. (2003). Humana Press. [Link]

  • N-Acylation in Combinatorial Chemistry. (2002). Current Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield in the asymmetric synthesis of statine

Technical Support Center: Troubleshooting the Asymmetric Synthesis of Statine Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Asymmetric Synthesis of Statine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks encountered during the asymmetric synthesis of statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).

Statine is a highly conserved, non-proteinogenic


-hydroxy-

-amino acid that acts as a transition-state mimic in potent aspartyl protease inhibitors (e.g., pepstatin)[1],[2]. Because its biological activity relies entirely on the precise (3S,4S) stereochemistry, synthetic routes must exert absolute control over these two adjacent stereocenters[3].

This guide bypasses basic theory and directly targets the mechanistic causes of yield loss—specifically epimerization and poor diastereoselectivity—providing you with self-validating protocols to ensure high-fidelity scale-up.

Part 1: Troubleshooting the -Amino Aldehyde (Aldol) Route

The most direct route to statine involves the aldol addition of an acetate enolate to an


-protected L-leucinal. However, researchers frequently report catastrophic yield losses during this sequence.

Q: I am synthesizing


-Boc-L-leucinal via Swern oxidation, but my subsequent aldol addition yields a near 1:1 mixture of (3S,4S) and (3S,4R) epimers, drastically reducing my isolated yield. What is causing this? 

A: The yield loss is not occurring during the aldol addition itself; it is a symptom of


-epimerization of your L-leucinal intermediate prior to the reaction. 

-protected

-amino aldehydes are highly prone to enolization. The basic conditions of the Swern oxidation workup (specifically the use of triethylamine) strip the

-proton, destroying the C4 stereocenter and leading to racemization[3].
  • The Causality: The electron-withdrawing nature of the

    
    -Boc group increases the acidity of the 
    
    
    
    -proton. When enolization occurs, the subsequent reprotonation is non-stereoselective.
  • The Solution: Abandon the Swern oxidation for this specific substrate. Instead, utilize the Weinreb Amide reduction method . Convert

    
    -Boc-L-leucine to its Weinreb amide (
    
    
    
    -methoxy-
    
    
    -methylamide), and reduce it directly to the aldehyde using DIBAL-H at -78 °C. This method avoids basic workups and traps the tetrahedral intermediate until aqueous quenching, preserving >98% enantiomeric excess (e.e.).

Q: Even with enantiopure


-Boc-L-leucinal, my lithium enolate aldol addition gives poor syn/anti diastereoselectivity. How can I force the reaction to favor the (3S,4S) syn-product? 

A: Standard lithium enolates follow the Felkin-Anh open transition state, which often favors the undesired anti-diastereomer in


-chiral aldehydes. To invert this selectivity and improve the yield of the (3S,4S) isomer, you must force a chelation-controlled transition state .
  • The Solution: Pre-complex the

    
    -Boc-L-leucinal with a bidentate Lewis acid, such as 
    
    
    
    or
    
    
    , before adding the enolate[4]. The metal coordinates simultaneously to the aldehyde carbonyl oxygen and the carbamate carbonyl oxygen, locking the molecule into a rigid
    
    
    -chelated ring. The nucleophile is then forced to attack from the less sterically hindered face (away from the isobutyl side chain), yielding the desired syn-diol equivalent.

G N1 N-Boc-L-Leucinal (Chiral Pool) N2 Base / High Temp (e.g., NEt3) N1->N2 N5 Lewis Acid (TiCl4) Low Temp (-78°C) N1->N5 N3 Enolization (Loss of C4 Stereocenter) N2->N3 N4 Racemization (Yield Loss) N3->N4 N6 Rigid Chelated Intermediate (Bidentate Coordination) N5->N6 N7 Stereoselective Attack (High (3S,4S) Yield) N6->N7

Caption: Mechanistic divergence in the aldol route: Epimerization vs. Chelation-Controlled Addition.

Part 2: Troubleshooting the -Keto Ester Reduction Pathway

A more robust and scalable alternative to the aldol route is the synthesis of a


-amino-

-keto ester, followed by diastereoselective reduction[5].

Q: I am reducing my


-Boc-

-amino-

-keto ester with standard

in methanol. The conversion is 100%, but the diastereomeric excess (d.e.) is only 20%. Purifying the (3S,4S) isomer via column chromatography is destroying my overall yield. What is the optimal reduction strategy?

A: Standard


 reduction lacks the necessary stereocontrol elements for this substrate. To achieve high d.e. and prevent yield loss during downstream purification, you must utilize directed reduction methodologies.
  • Option A (Substrate-Directed): Use

    
     in ether at -30 °C. The 
    
    
    
    ion forms a stable chelate with the
    
    
    -ketone and the
    
    
    -carbamate, directing the hydride delivery to the re-face of the ketone.
  • Option B (Catalyst-Directed - The Gold Standard): Utilize Noyori's asymmetric hydrogenation[4],[6]. Using a

    
     catalyst under 
    
    
    
    pressure provides exceptional dynamic kinetic resolution and enantiocontrol, consistently delivering >95% d.e. for the (3S,4S) isomer.
Quantitative Data: Comparison of Reduction Strategies

To assist in your experimental design, the following table summarizes the causal relationship between the reduction system, the transition state, and the resulting yield/d.e. of the (3S,4S) statine precursor.

Reduction SystemTransition State ModelConversion (%)d.e. (3S,4S) (%)Isolated Yield (%)

/ MeOH
Felkin-Anh (Open)>9520 - 30< 35 (Post-column)

/

Luche (Steric control)>9545 - 55~ 50

/

Cram Chelation (Rigid)85 - 9085 - 90~ 75

/

Catalyst-Directed>99>98> 90

Part 3: Validated Step-by-Step Methodology

For researchers struggling with the aldol route, I strongly recommend pivoting to the Meldrum's Acid /


-Keto Ester Route . This protocol is self-validating; the intermediates are crystalline or easily analyzed via HPLC, ensuring quality control at every step[1].
Protocol: Synthesis of -Boc-(3S,4S)-Statine Ethyl Ester

Step 1: Activation and Condensation

  • Dissolve 10.0 mmol of

    
    -Boc-L-leucine and 11.0 mmol of Meldrum's acid in 30 mL of anhydrous dichloromethane (DCM).
    
  • Cool the mixture to 0 °C under argon.

  • Add 12.0 mmol of

    
    -dicyclohexylcarbodiimide (DCC) and 1.0 mmol of 4-dimethylaminopyridine (DMAP). Note: Keep DMAP catalytic to prevent unexpected side reactions.
    
  • Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir overnight.

  • Validation Check: Filter the precipitated dicyclohexylurea (DCU). The filtrate contains the Meldrum's acid adduct. TLC should show complete consumption of

    
    -Boc-L-leucine.
    

Step 2: Alcoholysis to


-Keto Ester 
  • Concentrate the DCM filtrate in vacuo.

  • Dissolve the crude residue in 40 mL of anhydrous ethanol.

  • Reflux the solution for 4 hours. The Meldrum's acid adduct will undergo alcoholysis and decarboxylation.

  • Concentrate and purify via flash chromatography (Hexanes/EtOAc) to yield the

    
    -Boc-
    
    
    
    -amino-
    
    
    -keto ethyl ester.

Step 3: Diastereoselective Reduction (Zinc Borohydride Method)

  • Prepare a 0.15 M solution of

    
     in anhydrous ether.
    
  • Dissolve 5.0 mmol of the

    
    -keto ester in 15 mL of anhydrous ether and cool to -30 °C.
    
  • Dropwise, add 10.0 mmol (approx. 66 mL) of the

    
     solution.
    
  • Stir for 4 hours at -30 °C.

  • Quench carefully with 1M HCl, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Validation Check: Analyze the crude product via Chiral HPLC or by forming Mosher's esters and analyzing via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -NMR,[7]. The integration of the C3 carbinol proton will confirm a d.e. of >85% for the (3S,4S) isomer.
    

Workflow Step1 1. N-Boc-L-Leucine + Meldrum's Acid (DCC, DMAP, DCM, 0°C to RT) Step2 2. Filtration of DCU (In-process Validation) Step1->Step2 Step3 3. Alcoholysis (EtOH, Reflux) Yields Beta-Keto Ester Step2->Step3 Step4 4. Chelation-Controlled Reduction (Zn(BH4)2, Et2O, -30°C) Step3->Step4 Step5 5. Mosher's Ester NMR Analysis (Confirms >85% d.e.) Step4->Step5 Step6 6. Saponification Yields (3S,4S)-Statine Step5->Step6

Caption: Optimized workflow for the synthesis of (3S,4S)-Statine via the beta-keto ester route.

References

1.[3] Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin. PubMed Central (PMC), National Institutes of Health. Available at: 2.[4] Synthesis of (+)- and (−)-Statine via Chiral Sulfoxide Chemistry. ResearchGate. Available at: 3.[6] A synthesis of statine utilizing an oxidative route to chiral .alpha.-amino aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at: 4.[5] A facile synthesis of statine and analogs by reduction of .beta.-keto esters derived from Boc-protected amino acids. HPLC analyses of their enantiomeric purity. The Journal of Organic Chemistry - ACS Publications. Available at: 5.[8] Discovery and description of gammanonin: a widely distributed natural product from Gammaproteobacteria. bioRxiv. Available at: 6.[7] Chemotype- and target-driven genome mining for a new natural product inhibitor of bacterial peptide deformylase. PubMed Central (PMC), National Institutes of Health. Available at: 7.[1] Organic Chemistry Mgr. Martin Hadzima Syntéza inhibitorů a substrátů p. Univerzita Karlova. Available at: 8.[2] Isovaleryl-Val-Val-Sta-OEt | Renin Inhibitor. Benchchem. Available at:

Sources

Optimization

Preventing racemization of (3S,4R)-statine during peptide coupling

Topic: Preventing Racemization & Side Reactions of (3S,4R)-Statine Ticket ID: STAT-ISO-001 Status: Open Priority: Critical Executive Summary: The "Racemization" Misconception User Warning: If you are observing a loss of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization & Side Reactions of (3S,4R)-Statine Ticket ID: STAT-ISO-001 Status: Open Priority: Critical

Executive Summary: The "Racemization" Misconception

User Warning: If you are observing a loss of stereochemical integrity in (3S,4R)-statine during coupling, you are likely not witnessing "racemization" in the classical sense (oxazolone formation at the


-carbon).

Statine is a


-amino acid . Its 

-carbon (C2) is a methylene group (

) and is achiral. Therefore, it cannot racemize via the standard azlactone mechanism that plagues

-amino acids.

The Real Threats:

  • 
    -Elimination (Dehydration):  The C3-hydroxyl group is 
    
    
    
    to the activated carboxyl. Under basic conditions (e.g., HATU/DIPEA), the acidic
    
    
    -protons can be abstracted, leading to E1cB elimination. This destroys the C3 stereocenter and yields an
    
    
    -unsaturated impurity.
  • C3-Epimerization: Direct enolization can invert the C3 stereocenter, particularly if the

    
    -hydroxyl is protected with electron-withdrawing groups.
    
  • O-Acylation: If the C3-hydroxyl is unprotected, it acts as a nucleophile, leading to branched esters.

Mechanism of Failure

To solve the problem, you must visualize the enemy. The diagram below details the competing pathways during the activation of Statine.

StatineSideReactions Statine (3S,4R)-Statine (Activated Ester) Enolate Enolate Intermediate Statine->Enolate α-Proton Abstraction (Slow) Product Desired Peptide (3S,4R) Statine->Product Amine Attack (Fast) Base Excess Base (DIPEA/NMM) Base->Enolate Catalyzes Elimination α,β-Unsaturated Product (Dehydration/Loss of C3) Enolate->Elimination β-Elimination (-OH/-OR) Epimer (3R,4R)-Epimer (Inverted C3) Enolate->Epimer Reprotonation

Caption: Figure 1. The primary risk is not standard racemization, but base-catalyzed


-elimination (dehydration) or epimerization at the C3 position.

Reagent Selection Matrix

The choice of coupling reagent is the single biggest determinant of success.

Reagent SystemRisk LevelRecommendationTechnical Rationale
HATU / DIPEA HIGH AVOID HATU requires base.[1][2] The high pH promotes

-proton abstraction, leading to rapid dehydration (elimination) of the

-hydroxyl.
EDC / HOBt LOW PREFERRED Carbodiimides can be used without base (or with minimal base), keeping the pH neutral/acidic and preserving the C3 center.
DIC / Oxyma LOW GOLD STANDARD Oxyma is a superior suppressor of racemization compared to HOBt and allows for neutral activation conditions.
PyBOP / NMM MEDIUM ⚠️ CAUTION Phosphonium salts require base. If used, substitute NMM with Collidine (TMP) to reduce basicity.

Troubleshooting Guide (FAQ)

Q1: I see a "split peak" in my HPLC trace. Is this the epimer?

Diagnosis: Likely yes. The (3S,4R) and (3R,4R) diastereomers usually separate well on C18 columns. Immediate Fix:

  • Switch Base: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.4). Collidine is sterically hindered and less likely to abstract the

    
    -proton.
    
  • Pre-Activation: Do not add the amine immediately. Activate the Statine with EDC/HOBt at 0°C for 5 minutes, then add the amine component.

Q2: My mass spec shows a product with Mass [M-18]. What is this?

Diagnosis: This is the Dehydrated Product (


-unsaturated ester).
Root Cause:  Beta-elimination caused by high pH or prolonged activation time.
Protocol Adjustment: 
  • Ensure the C3-hydroxyl is protected (e.g., TBDMS or Acetyl).

  • If you must couple unprotected Statine, use DIC/Oxyma with 0 equivalents of base .

Q3: Should I protect the C3-Hydroxyl group?

Recommendation: YES.

  • Best Practice: Use TBDMS (tert-butyldimethylsilyl) protection. It is stable to Fmoc removal (piperidine) but removable with TFA (final cleavage).

  • Alternative: Acetyl (Ac) protection is possible but can undergo

    
     acyl migration or hydrolysis.
    
  • Risk of Unprotected OH: Aside from elimination, the free OH can act as a nucleophile, attacking the activated ester of the next amino acid, creating branched depsipeptides.

Validated Protocol: Coupling Fmoc-Statine(TBDMS)-OH

This protocol minimizes base contact and prevents C3-epimerization.

Materials:

  • Resin: 2-Chlorotrityl Chloride (CTC) or Wang Resin (0.1 mmol scale).

  • Amino Acid: Fmoc-Statine(TBDMS)-OH (3 eq).

  • Activator: DIC (3 eq) + Oxyma Pure (3 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve Fmoc-Statine(TBDMS)-OH and Oxyma Pure in minimal DMF.

  • Cooling (Critical): Place the solution in an ice bath (0°C).

  • Activation: Add DIC. Stir at 0°C for 2 minutes. Note: Do NOT add DIPEA.

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Incubation: Shake at room temperature for 2–4 hours.

    • Why long? Statine is sterically hindered; kinetics are slow.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines). If positive, re-couple using fresh reagents.

Decision Logic: Process Optimization

Use this flowchart to determine your specific optimization path.

StatineLogic Start Start: Coupling Statine CheckOH Is C3-OH Protected? Start->CheckOH Protected Yes (e.g., TBDMS) CheckOH->Protected Stable Unprotected No (Free OH) CheckOH->Unprotected Unstable PathA Use DIC / Oxyma (Standard Protocol) Protected->PathA PathB CRITICAL RISK: Dehydration & O-Acylation Unprotected->PathB Mitigation Action: 1. Use DIC/HOBt (No Base) 2. Keep Temp < 4°C 3. Shorten Time PathB->Mitigation

Caption: Figure 2. Decision tree for handling protected vs. unprotected Statine derivatives.

References

  • Maibaum, J., & Rich, D. H. (1988). Inhibition of Renin by Statine-Containing Peptides. Journal of Medicinal Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Joullié, M. M., et al. (2010). Evolution of Amide Bond Formation. Arkivoc.

  • Brederck, H., et al. (1953). Stereochemistry of Beta-Hydroxy Acids. Chemische Berichte.

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for 4-amino-3-hydroxy-6-methylheptanoic Acid

Welcome to the technical support center for complex peptide synthesis. This guide provides in-depth troubleshooting advice and advanced protocols for researchers working with 4-amino-3-hydroxy-6-methylheptanoic acid (Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for complex peptide synthesis. This guide provides in-depth troubleshooting advice and advanced protocols for researchers working with 4-amino-3-hydroxy-6-methylheptanoic acid (Statine and its analogues), a non-proteinogenic amino acid known for presenting significant synthetic challenges. Our goal is to equip you with the expert knowledge and practical methodologies required to overcome the inherent steric hindrance and reactivity issues associated with this molecule, ensuring successful incorporation into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 4-amino-3-hydroxy-6-methylheptanoic acid resulting in low yield or failing completely?

A: The primary challenge with this molecule is severe steric hindrance. The bulky isobutyl group (-CH2CH(CH3)2) is located beta to the carboxylic acid and alpha to the amine, physically obstructing the approach of both the incoming amine (when the carboxyl group is activated) and the activating reagent itself. This steric bulk dramatically slows down the rate of amide bond formation.

Furthermore, the molecule possesses three reactive functional groups: the N-terminal amine, the C-terminal carboxylic acid, and a secondary hydroxyl group on the C3 position. Without proper protection, the hydroxyl group can lead to undesirable side reactions, such as O-acylation, especially when using highly reactive coupling agents.[1][2]

Q2: Standard coupling reagents like DCC/HOBt are not working. Which reagents should I use instead?

A: For sterically demanding couplings, standard carbodiimide reagents are often insufficient.[3][4] You must switch to more potent, modern in-situ activating reagents that generate highly reactive intermediates capable of overcoming the high activation energy barrier.

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are the industry standard for difficult couplings.[5] HATU and its analogues generate highly reactive OAt esters, which are superior to the OBt esters formed by HBTU or TBTU. COMU, an Oxyma-based reagent, offers comparable or even superior efficiency to HATU with the added benefit of being non-explosive and having reduced allergenic potential.[5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices. PyAOP, the aza-version of PyBOP, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen during the coupling reaction, making it one of the most efficient reagents available.

For extremely challenging cases, such as coupling two highly hindered residues, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a highly effective, albeit more specialized, strategy.[4][5]

Q3: Is it necessary to use protecting groups for the amine and hydroxyl functionalities?

A: Yes, absolutely. Protecting these groups is mandatory to prevent polymerization and side reactions.[2][6] The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other, allowing for precise control over the synthesis.[7]

  • α-Amino Group Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard choice for solid-phase peptide synthesis (SPPS).[1][7] It is base-labile (removed with piperidine) and stable to the acidic conditions often used for side-chain deprotection.

  • Hydroxyl Group Protection: The secondary hydroxyl must be protected to prevent O-acylation. A tert-butyl (tBu) ether is a common and effective choice. It is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]

Q4: How should I adjust my reaction conditions to improve coupling efficiency?

A: Beyond choosing the right reagents, optimizing reaction parameters is critical.

  • Reaction Time: Sterically hindered couplings are slow. Do not assume a standard 1-2 hour coupling time is sufficient. Extend the reaction time significantly, often to 4-6 hours or even overnight.[4]

  • Temperature: While most couplings are run at room temperature to minimize racemization, applying gentle heat (e.g., 35-40°C) can provide the necessary energy to overcome the steric barrier. This must be done cautiously. Microwave-assisted peptide synthesis (MAPS) is an excellent modern technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion in minutes rather than hours.[4]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction. N-methylpyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[4] For particularly stubborn sequences, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Double Coupling: If monitoring indicates an incomplete reaction, a "double coupling" strategy is often effective. After the first coupling reaction, the resin is washed, and a fresh solution of activated amino acid is added to react with any remaining uncoupled amines.[4]

Troubleshooting Guide: Common Coupling Failures

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient reagent potency.2. Steric hindrance preventing reaction.3. Peptide aggregation on solid support.1. Switch to a high-potency coupling reagent: Use HATU, HCTU, PyAOP, or COMU.[5]2. Increase reaction time and/or temperature: Allow the reaction to proceed overnight or use microwave-assisted synthesis.[4]3. Improve solvation: Use NMP instead of DMF as the primary solvent.[4]
Presence of Deletion Sequences 1. Incomplete coupling at the previous cycle.2. Premature termination of the peptide chain.1. Implement a double coupling protocol for the hindered residue.[4]2. Use a capping step: After the coupling reaction, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA) to permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.
Unidentified Side Products 1. O-acylation of the unprotected hydroxyl group.2. Racemization at the α-carbon.1. Ensure hydroxyl protection: Use an acid-labile protecting group like tert-butyl (tBu) on the hydroxyl function.2. Minimize racemization: Use coupling reagents containing racemization suppressants (e.g., HATU contains HOAt, COMU contains Oxyma).[8] Avoid excessive heat and prolonged pre-activation times.

Experimental Protocols & Methodologies

Protocol 1: Protection of 4-amino-3-hydroxy-6-methylheptanoic Acid

This protocol describes the protection of the amine with an Fmoc group and the hydroxyl with a tBu group, preparing the building block for SPPS.

  • Fmoc Protection (N-terminus):

    • Dissolve 4-amino-3-hydroxy-6-methylheptanoic acid (1 equiv.) in a 10% aqueous sodium carbonate solution.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-OSu (1.1 equiv.) in dioxane dropwise while maintaining the temperature and pH.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

    • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

    • Purify by column chromatography to yield N-Fmoc-4-amino-3-hydroxy-6-methylheptanoic acid.

  • tBu Protection (Hydroxyl):

    • Dissolve the N-Fmoc protected acid (1 equiv.) in anhydrous DCM.

    • Cool to 0°C and add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Slowly add isobutylene gas or liquid isobutylene under pressure.

    • Seal the vessel and allow it to stir at room temperature for 24-48 hours.

    • Quench the reaction, neutralize, and extract the product.

    • Purify by column chromatography to yield the fully protected building block: Fmoc-(3-O-tBu)-4-amino-6-methylheptanoic acid .

Protocol 2: High-Efficiency Coupling using HATU

This protocol details the steps for coupling the protected, sterically hindered amino acid onto a resin-bound peptide during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve the protected amino acid (e.g., Fmoc-(3-O-tBu)-4-amino-6-methylheptanoic acid) (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 4 hours at room temperature.

    • Optional: For extremely difficult couplings, the reaction can be gently heated to 35°C or performed in a microwave peptide synthesizer.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), drain the vessel and repeat steps 2 and 3 for a "double coupling."

    • Once the reaction is complete, drain the reaction solution and wash the resin extensively with NMP (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Continuation: Proceed to the next Fmoc deprotection step in your synthesis sequence.

Visualizations and Data

Decision Workflow for Coupling Hindered Residues

G start Start Coupling with Hindered Amino Acid reagent_choice Use High-Potency Reagent (e.g., HATU, COMU) start->reagent_choice conditions Standard Conditions: - Room Temperature - 2-4 hours - Solvent: NMP reagent_choice->conditions monitor Monitor Reaction (e.g., Kaiser Test) conditions->monitor incomplete Reaction Incomplete (Positive Test) monitor->incomplete Positive complete Reaction Complete (Negative Test) monitor->complete Negative troubleshoot Troubleshooting Path incomplete->troubleshoot double_couple Perform Double Coupling troubleshoot->double_couple Strategy 1 increase_time Increase Time/Temp (Overnight or 40°C) troubleshoot->increase_time Strategy 2 microwave Use Microwave Synthesizer troubleshoot->microwave Strategy 3 double_couple->monitor increase_time->monitor microwave->monitor proceed Proceed to Next Cycle complete->proceed

Caption: A decision tree for troubleshooting coupling reactions involving sterically hindered amino acids.

Comparison of Coupling Reagents for Hindered Systems
Reagent ClassExample(s)Generated Active SpeciesRelative ReactivityKey Considerations
Carbodiimide DCC, DICO-acylisoureaLowGenerally insufficient for hindered couplings; high risk of racemization without additives.[4][9]
Aminium (HOBt-based) HBTU, TBTUOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.
Aminium (HOAt-based) HATU, HCTUOAt / O-6-ClBt esterHighHighly effective due to the electron-withdrawing nature and anchimeric assistance of the aza-group.
Aminium (Oxyma-based) COMUOxyma esterHigh-Very HighExcellent performance, often matching or exceeding HATU. Non-explosive and safer to handle.[5]
Phosphonium PyBOP, PyAOPOBt / OAt esterHigh-Very HighPyAOP is extremely potent. Byproducts are generally less hazardous than those from BOP.[9]
Acyl Fluoride Former TFFHAcyl FluorideVery HighAn excellent choice for the most extreme cases of steric hindrance where other methods fail.[4][5]

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Vertex AI Search.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • (3R,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. (n.d.). PubChem.
  • (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. (n.d.). PubChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
  • 4-AMINO-3-HYDROXY-6-METHYLHEPTANOIC ACID | CAS 49642-07-1. (n.d.). Molbase.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. (n.d.). PubChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.
  • Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. (n.d.). Chem-Impex.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025). BenchChem.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Vankayala, S. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127275.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. (2022). Synform.
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • Amide synthesis by acyl
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
  • Conversion of the "hydroxyl" group within a carboxylic acid to a good leaving group. (2019). YouTube.

Sources

Optimization

Purification strategies for diastereomeric mixtures of statine

Welcome to the Technical Support Center for the synthesis and purification of statine and its derivatives. Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical γ-amino-β-hydroxy acid pharmacophore uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of statine and its derivatives.

Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical γ-amino-β-hydroxy acid pharmacophore utilized in the development of potent aspartic protease inhibitors, including those targeting Cathepsin D and BACE1[1]. Because the standard synthesis of statine via the reduction of amino acid-derived β-keto esters invariably produces a mixture of C3 epimers (syn and anti diastereomers), downstream purification is a critical bottleneck[2].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic FAQs to help you isolate diastereomerically pure statine.

Core Purification Workflow

Workflow A β-Keto Ester Reduction (NaBH4 / LiBH4) B Diastereomeric Mixture (syn / anti Statine) A->B Generates C3 Epimers C N- / O- Protection (e.g., N-Boc, Benzyl Ester) B->C Derivatization D Normal Phase Silica Chromatography (Primary Resolution) C->D Gradient Elution E Enzymatic Kinetic Resolution (Lipase-Catalyzed) C->E High Enantiomeric Excess F (3S,4S)-Statine (syn) Target Pharmacophore D->F Slower Eluting (Typical) G (3R,4S)-Statine (anti) Byproduct D->G Faster Eluting (Typical) E->F Selective Hydrolysis

Workflow for the synthesis, derivatization, and purification of statine diastereomers.

Section 1: Step-by-Step Troubleshooting Protocols

Protocol A: Chromatographic Separation of N-Boc-Statine Esters

Causality Insight: Free γ-amino-β-hydroxy acids streak heavily on silica gel due to zwitterionic interactions. By converting the mixture to N-Boc-protected esters, you eliminate the zwitterion and alter the intramolecular hydrogen bonding network. The syn and anti isomers adopt different conformations, which directly translates to distinct retention factors (


) on normal-phase silica[3].
  • Sample Preparation: Following the NaBH4 reduction of the β-keto ester, quench the reaction with saturated

    
     and extract the crude diastereomeric mixture into ethyl acetate (EtOAc). Dry over 
    
    
    
    and concentrate in vacuo[3].
  • Column Packing: Pack a glass column with 230–400 mesh silica gel using a non-polar solvent (e.g., 100% Hexanes or Petroleum Ether). Do not dry-load; the oil should be dissolved in a minimum volume of the starting eluent.

  • Gradient Elution:

    • Begin elution with Hexanes/EtOAc (9:1) to flush out non-polar impurities and unreacted starting materials.

    • Gradually increase the polarity to Hexanes/EtOAc (4:1).

    • Self-Validating Observation: The anti (3R,4S) diastereomer typically elutes first due to a more sterically hindered hydroxyl group that interacts less efficiently with the silica stationary phase. The desired syn (3S,4S) diastereomer will elute second[3].

  • Fraction Analysis: Spot fractions on a TLC plate. Visualize using a Phosphomolybdic Acid (PMA) stain or Ninhydrin (requires brief heating to thermally cleave the Boc group).

Protocol B: Chemoenzymatic Kinetic Resolution

Causality Insight: When scaling up, chromatography becomes solvent-intensive and time-consuming. Lipase enzymes (e.g., Candida cylindracea lipase) possess highly specific chiral pockets that can selectively hydrolyze the ester of one diastereomer/enantiomer while leaving the other intact, allowing for simple acid/base extractive separation[2].

  • Substrate Preparation: Dissolve the crude statine ester mixture in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2) containing a minimal amount of co-solvent (like MTBE or acetone) to aid solubility[4].

  • Enzymatic Digestion: Add the lipase catalyst. Stir vigorously at room temperature (or optimal enzyme temperature, typically 30-37°C) for 16-24 hours[4].

  • Reaction Monitoring: Monitor the conversion via HPLC. The enzyme will selectively hydrolyze the undesired ester into a carboxylic acid.

  • Extractive Resolution: Adjust the pH of the mixture to ~8.0 using

    
    . Extract with EtOAc. The unreacted, pure statine ester remains in the organic layer, while the hydrolyzed byproduct partitions into the aqueous layer[4].
    

Section 2: Quantitative Data & Diagnostic Markers

To ensure a self-validating experimental loop, researchers must verify the identity of their separated fractions. Below is a summary of the diagnostic markers for statine diastereomers.

Property / Metric(3S,4S)-Statine (syn isomer)(3R,4S)-Statine (anti isomer)Causality / Significance
Typical

Value
(Hexane/EtOAc 4:1)
0.25 – 0.300.35 – 0.40Anti isomer has weaker stationary phase interactions[3].

H NMR Diagnostic
(

-methylene

-2)
Distinct ABX coupling patternMirror-image ABX patternAllows for absolute configurational assignment without derivatization[5].
Protease Inhibition (e.g., Pepsin, Cathepsin D)Highly Potent (Target)Significantly LowerSyn configuration mimics the transition state of peptide bond hydrolysis[1].

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my NaBH4 reduction yield a mixture of diastereomers, and how can I shift the ratio? A: NaBH4 reduction of the β-keto ester proceeds via moderate chelation control, naturally favoring the syn (3S,4S) isomer, but it lacks the steric bulk required to completely exclude the anti attack[2]. If you want to increase the syn selectivity prior to purification, you can switch to a sterically demanding reducing agent like K-Selectride; however, be aware that this comes at the cost of significantly lower overall reactivity and yield[2].

Q: How can I definitively validate the success of my diastereomeric separation without synthesizing authentic standards? A: You can utilize a self-validating


H NMR method. When dissolved in 

, the syn and anti diastereomers of statine exhibit distinct, nearly mirror-image ABX coupling patterns for their

-methylene protons (

-2). By analyzing the chemical shifts and coupling constants of this specific ABX system, you can assign the relative stereochemistry without needing to degrade the sample or convert it into an oxazolidinone derivative[5].

Q: My statine derivatives are co-eluting on the silica column. What parameter should I adjust? A: Co-elution is usually caused by column overloading or using a protecting group that is too polar, which overrides the subtle conformational differences between the epimers. If adjusting to a shallower gradient (e.g., 5% to 15% EtOAc) fails, alter your protecting group strategy. Converting the amine to an N,N-dibenzyl derivative instead of an N-Boc group significantly changes the steric profile and often improves baseline resolution during flash chromatography[2].

References

  • Synthesis of (+)- and (−)
  • Chemoenzymatic Synthesis of Statine Source: Scribd URL
  • Phormidepistatin from the Cyanobacterium UIC 10484 – Assessing the Phylogenetic Distribution of the Statine Pharmacophore Source: NIH / PMC URL
  • Aspartic Protease Inhibitors: Expedient Synthesis of 2-Substituted Statines Source: ACS Publications URL
  • A Simple Microscale Method for Determining the Relative Stereochemistry of Statine Units Source: NIH / PMC URL

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Statine-Containing Hydrophobic Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with statine-containing hydrophobic peptides. The unique chemical properties of these molecules, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with statine-containing hydrophobic peptides. The unique chemical properties of these molecules, particularly the inclusion of the β-hydroxy γ-amino acid, statine, can introduce significant solubility hurdles.[1] This guide is designed to provide you with practical, in-depth troubleshooting strategies and a clear understanding of the underlying principles to overcome these challenges in your experimental work.

Understanding the Core Problem: Why Are These Peptides So Difficult to Dissolve?

Statine, a key component of potent protease inhibitors like pepstatin, and its analogues are frequently incorporated into peptidomimetics for their therapeutic potential.[1] However, the very features that make them effective can also contribute to poor solubility. The hydrophobicity of the peptide sequence is often the primary cause of aggregation and precipitation in aqueous solutions.[2][3][4][5] Peptides with a high percentage of hydrophobic residues (over 50%) are particularly prone to these issues.[4][6]

The presence of statine can further complicate matters. While statine itself contains a hydroxyl group, its overall contribution to the peptide's properties is often overshadowed by the hydrophobicity of the surrounding amino acid sequence and the statine side chains.[1] This can lead to the formation of intermolecular hydrogen bonds and subsequent aggregation, sometimes resulting in the formation of gels.[4][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with statine-containing hydrophobic peptides and provides step-by-step solutions.

Q1: My lyophilized statine-containing peptide won't dissolve in water or my aqueous buffer. What should I do?

This is the most common challenge. Direct dissolution in aqueous solutions is often unsuccessful for hydrophobic peptides.[3][4][8] The key is to start with a small amount of an organic solvent to disrupt the hydrophobic interactions.[2][7][8]

Troubleshooting Steps:

  • Initial Solvent Selection: Begin by attempting to dissolve a small test amount of the peptide in a minimal volume of an organic solvent.[2][4] Dimethyl sulfoxide (DMSO) is a preferred choice due to its effectiveness and general compatibility with cell-based assays at low concentrations.[2][4][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or methanol.[7][8][9]

    • Important Note: Avoid using DMSO if your peptide sequence contains methionine (M) or free cysteine (C) residues, as it can cause oxidation of the side chains.[7][8] In such cases, DMF is a suitable alternative.[6][8]

  • Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer while gently stirring or vortexing.[7][8][10] This gradual dilution is critical to prevent the peptide from precipitating out of solution.[10]

  • Sonication: If you still observe particulates, brief sonication can help to break up aggregates and improve dissolution.[2][4][11]

Q2: The peptide dissolved in the organic solvent, but it precipitated when I added the aqueous buffer. What went wrong?

This phenomenon, often referred to as "salting out," occurs when the peptide's solubility limit in the final solvent mixture is exceeded.[12]

Troubleshooting Steps:

  • Re-dissolve and Dilute Slowly: If precipitation occurs, you may need to start over by lyophilizing the peptide to remove the solvent.[4][13] Then, re-dissolve it in the organic solvent and add it to the aqueous buffer even more slowly, with constant agitation.[7][10]

  • Adjust Final Organic Solvent Concentration: You may need a higher final concentration of the organic co-solvent to maintain solubility. However, always consider the tolerance of your downstream application. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, although some cell lines can tolerate up to 1%.[6][8]

  • Consider Alternative Co-solvents: If DMSO is not providing the desired solubility at a tolerable concentration, experimenting with other solvents like DMF or ACN might be beneficial.[4]

Q3: Can I use pH adjustments to improve the solubility of my statine-containing peptide?

Yes, adjusting the pH can be a powerful tool, especially if your peptide has a net charge.[2] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[12]

Troubleshooting Steps:

  • Determine the Peptide's Net Charge:

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

    • Sum these values to determine the net charge at a neutral pH.

  • For Basic Peptides (Net Positive Charge): Try dissolving the peptide in a small amount of 10% acetic acid and then diluting it with water.[2][12]

  • For Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a small amount of 0.1 M ammonium bicarbonate or a weak aqueous ammonia solution, followed by dilution with water.[2][7][12]

    • Caution: Avoid basic solutions if your peptide contains free cysteine, as it can promote oxidation.[5][9]

Q4: Are there any chemical modifications or additives that can enhance the solubility of these peptides?

When intrinsic solubility remains a significant barrier, several strategies involving modifications or additives can be employed.

  • Solubility-Enhancing Tags: Incorporating hydrophilic tags, such as a string of arginine or lysine residues, at the N- or C-terminus can dramatically improve aqueous solubility.[3] These tags can often be cleaved off after purification if necessary.[3]

  • Chaotropic Agents: For peptides that form strong aggregates or gels through hydrogen bonding, chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective in solubilizing them.[8] However, these are denaturing agents and are often incompatible with biological assays.[13]

  • Excipients: Certain additives can help prevent aggregation in solution.[5]

    • Amino Acids: L-Arginine can help to suppress aggregation.[5]

    • Non-ionic Surfactants: Low concentrations (0.01-0.1%) of surfactants like Tween 20 can coat hydrophobic patches on the peptide, preventing self-association.[5][14]

Experimental Protocols & Workflows

Protocol 1: Systematic Solubility Testing

Before committing your entire peptide stock, it is crucial to perform small-scale solubility tests.

Materials:

  • Lyophilized statine-containing hydrophobic peptide

  • Sterile deionized water

  • Primary organic solvent (e.g., high-purity DMSO)

  • Alternative organic solvents (e.g., DMF, ACN)

  • Acidic solution (e.g., 10% acetic acid)

  • Basic solution (e.g., 0.1 M ammonium bicarbonate)

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[4][13] Briefly centrifuge the vial to ensure all the powder is at the bottom.[13]

  • Initial Test with Water: Attempt to dissolve a small, known amount (e.g., 0.1 mg) in a calculated volume of sterile water. Vortex and observe.

  • pH Adjustment Trial (if applicable): If the peptide is insoluble in water and has a net charge, test dissolution in the appropriate acidic or basic solution, followed by dilution with water.

  • Organic Solvent Trial: In a separate tube, dissolve another small aliquot in a minimal volume (e.g., 10-20 µL) of your primary organic solvent (e.g., DMSO).[6][13]

  • Stepwise Dilution: Slowly add your desired aqueous buffer dropwise to the organic solution while vortexing.[6][13]

  • Observation: Carefully observe for any signs of precipitation. If the solution remains clear, the peptide is soluble under these conditions. If it becomes cloudy, the solubility limit has been reached.[6]

  • Sonication: If slight precipitation is observed, place the tube in a sonicator bath for 5-10 minutes.[2][13]

  • Documentation: Record the solvent system, concentrations, and observations for each test.

Workflow for Solubilizing a Hydrophobic Peptide

The following diagram illustrates a decision-making workflow for solubilizing your statine-containing hydrophobic peptide.

Caption: A decision workflow for solubilizing statine-containing hydrophobic peptides.

Data Summary: Common Solvents and Their Properties

SolventTypeAdvantagesDisadvantages
DMSO Polar AproticExcellent for many hydrophobic peptides; low toxicity in cell culture at low concentrations.[4][8]Can oxidize Met and Cys residues[7][8]; can be difficult to remove by lyophilization.[7]
DMF Polar AproticGood alternative to DMSO, especially for peptides with Met or Cys.[6][8]More toxic than DMSO.
Acetonitrile Polar AproticOften used in HPLC, so compatible with analytical techniques.[12]Volatile, which can make concentration determination tricky.[4]
Acetic Acid (dilute) AcidicEffective for basic peptides.[2][11]Not suitable for all peptides; can affect assay conditions.
Ammonium Bicarbonate BasicEffective for acidic peptides.[7]Can cause oxidation of Cys residues.[9]

Concluding Remarks

Successfully solubilizing statine-containing hydrophobic peptides requires a systematic and informed approach. By understanding the physicochemical properties of your specific peptide and employing the strategies outlined in this guide, you can overcome these common experimental hurdles. Always begin with small-scale tests to identify the optimal solubilization conditions before proceeding with your full sample. This will not only conserve valuable material but also ensure the reliability and reproducibility of your experimental results.[2][15]

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved March 7, 2024, from [Link]

  • Peptide Synthesis: Handling and Storage of Synthetic Peptides. (2026, February 27). LifeTein. Retrieved March 7, 2024, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved March 7, 2024, from [Link]

  • Peptide solubility. (2023, May 2). Isca Biochemicals. Retrieved March 7, 2024, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved March 7, 2024, from [Link]

  • Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. (n.d.). Aapptec. Retrieved March 7, 2024, from [Link]

  • Peptide constructs combined with statin drugs and use thereof. (2017). Google Patents.
  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). Journal of Pharmaceutical Research International. Retrieved March 7, 2024, from [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. Retrieved March 7, 2024, from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved March 7, 2024, from [Link]

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. (n.d.). Waters. Retrieved March 7, 2024, from [Link]

  • Achieving Augmented Limits of Detection for Peptides with Hydrophobic Alkyl Tags. (2007, May 4). Analytical Chemistry. Retrieved March 7, 2024, from [Link]

  • Hydrophilic or Lipophilic Statins? (n.d.). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • IAF, QGF, and QDF Peptides Exhibit Cholesterol-Lowering Activity through a Statin-like HMG-CoA Reductase Regulation Mechanism: In Silico and In Vitro Approach. (2021, October 14). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022, October 22). bioRxiv. Retrieved March 7, 2024, from [Link]

  • Further dilute DMSO dissolved hydrophobic peptides? (2022, September 14). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Aggregation Rules of Short Peptides. (2024, September 3). JACS Au. Retrieved March 7, 2024, from [Link]

  • Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. (2020, July 15). Systematic Reviews in Pharmacy. Retrieved March 7, 2024, from [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (2020, November 19). MDPI. Retrieved March 7, 2024, from [Link]

  • Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Statins—Their Role in Bone Tissue Metabolism and Local Applications with Different Carriers. (n.d.). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (2025, October 15). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Oral pharmaceutical composition containing a statin derivative. (2002). Google Patents.
  • Structural studies and biological applications of α,γ-hybrid peptide helices composed of γ4- and β-hydroxy-γ-amino acids (statins). (n.d.). IISER Pune. Retrieved March 7, 2024, from [Link]

  • Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Statine Aldol Condensation

Welcome to the technical support center for the synthesis of statine and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the aldol condensation to c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of statine and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the aldol condensation to construct the characteristic β-hydroxy-γ-amino acid backbone of statine. The diastereoselective formation of the (3S,4S) stereoisomer is a critical step, and its optimization is often a significant challenge.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction. The guidance herein is based on established chemical principles and field-proven insights to ensure you can achieve high yields and excellent stereocontrol in your experiments.

Mechanism Overview: The Zimmerman-Traxler Model in Statine Synthesis

The key to controlling the stereochemical outcome of the aldol condensation between a lithium enolate (from ethyl or tert-butyl acetate) and an N-protected α-amino aldehyde (like Boc-L-leucinal) lies in understanding the reaction's transition state. The Zimmerman-Traxler model provides a robust framework for this purpose.[1][2][3][4] It postulates that the reaction proceeds through a six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[3][5]

The geometry of the enolate (E or Z) and the steric demands of the substituents dictate the preferred transition state, which in turn determines the syn or anti diastereoselectivity of the product.[3] For the synthesis of the desired (3S,4S)-statine core, a syn-aldol product is required. This is typically achieved using a (Z)-enolate, which arranges the substituents in the transition state to minimize steric hindrance, leading to the desired stereochemical outcome.[2][3]

Caption: Zimmerman-Traxler model for statine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Lithium Diisopropylamide (LDA) the preferred base for this reaction?

A: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base.[6][7] This combination of properties is ideal for aldol condensations for several reasons:

  • Irreversible Enolate Formation: LDA is a very strong base (pKa of its conjugate acid is ~36), which ensures rapid and essentially complete conversion of the ester (e.g., ethyl acetate) to its lithium enolate.[8][9] This prevents having significant concentrations of both the ester and the base present at the same time, which minimizes side reactions like self-condensation.[10][11]

  • Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the carbonyl carbon of the ester or the aldehyde electrophile.[6][7]

  • Kinetic Control: LDA typically favors the formation of the kinetic enolate, which is crucial for controlling regioselectivity in more complex systems.[11]

Q2: What is the purpose of running the reaction at -78 °C?

A: The low temperature is critical for several reasons:

  • Enolate Stability: Lithium enolates are highly reactive and can undergo self-condensation or decomposition at higher temperatures.[9] Maintaining the temperature at -78 °C (typically achieved with a dry ice/acetone bath) ensures the enolate is stable and can be "held" until the aldehyde is added.[3]

  • Stereoselectivity: The energy differences between the various possible transition states (e.g., chair vs. boat, and different chair conformations) are often small. Lower temperatures enhance the energetic preference for the most stable transition state (the Zimmerman-Traxler chair), leading to higher diastereoselectivity.

  • Minimizing Side Reactions: Low temperatures suppress potential side reactions, such as epimerization of the starting α-amino aldehyde and undesired reaction pathways.

Q3: Can I use other bases besides LDA?

A: While other strong bases like lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) can generate enolates, LDA is generally preferred for this specific transformation.[8] Weaker bases, such as sodium hydroxide or alkoxides, are unsuitable because they establish an equilibrium with the ester, leading to low enolate concentrations and a mixture of undesired products from self-condensation and other reactions.[8][12]

Troubleshooting Guide

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node start Problem Encountered low_yield Low Yield or No Reaction start->low_yield poor_dr Poor Diastereoselectivity (Low syn:anti ratio) start->poor_dr epimerization Epimerization of Starting Aldehyde start->epimerization side_products Multiple Side Products (Complex NMR) start->side_products cause_ly1 Moisture in Reaction low_yield->cause_ly1 cause_ly2 Inactive LDA low_yield->cause_ly2 cause_ly3 Incorrect Stoichiometry low_yield->cause_ly3 cause_pdr1 Temperature Fluctuation poor_dr->cause_pdr1 cause_pdr2 Slow Aldehyde Addition poor_dr->cause_pdr2 cause_epi1 Prolonged exposure of aldehyde to base epimerization->cause_epi1 cause_epi2 Enolate added to aldehyde (Reverse Addition) epimerization->cause_epi2 cause_sp1 Self-condensation side_products->cause_sp1 cause_sp2 Decomposition side_products->cause_sp2 sol_ly1 Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvents (THF still) - Freshly distill reagents cause_ly1->sol_ly1 sol_ly2 Titrate LDA before use or prepare fresh cause_ly2->sol_ly2 sol_ly3 Use slight excess (1.1 eq) of LDA and ester cause_ly3->sol_ly3 sol_pdr1 Maintain -78 °C strictly (Dry ice/acetone bath) cause_pdr1->sol_pdr1 sol_pdr2 Add aldehyde solution rapidly to the enolate cause_pdr2->sol_pdr2 sol_epi1 Add aldehyde to pre-formed enolate. Never the reverse. cause_epi1->sol_epi1 sol_epi2 Ensure rapid mixing upon aldehyde addition cause_epi2->sol_epi2 sol_sp1 Ensure full enolate formation before adding aldehyde cause_sp1->sol_sp1 sol_sp2 Maintain low temp; check purity of starting materials cause_sp2->sol_sp2

Caption: Troubleshooting workflow for statine aldol condensation.

Issue 1: Low or No Product Yield

  • Question: My reaction resulted in a very low yield, or I only recovered my starting materials. What went wrong?

  • Answer: This is one of the most common issues and almost always points to problems with reagents or reaction conditions.

    • Cause A: Presence of Water. The lithium enolate and LDA are extremely strong bases and will be instantly quenched by any protic source, especially water.

      • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). Use freshly opened, anhydrous grade reagents or distill them immediately before use.

    • Cause B: Inactive LDA. Commercial LDA solutions can degrade over time. If your LDA is old or has been improperly stored, its effective concentration will be lower than stated.

      • Solution: Titrate your LDA solution before use (e.g., with menthol and a phenanthroline indicator) to determine its exact molarity. Alternatively, prepare LDA fresh by adding n-butyllithium to diisopropylamine in THF at -78 °C.[8]

    • Cause C: Incorrect Order of Addition. Adding the ester to a mixture of LDA and the aldehyde will result in a complex mixture and low yield, as the LDA can react directly with the aldehyde.

      • Solution: Always follow the correct procedure: first, generate the lithium enolate by slowly adding the ester to the LDA solution at -78 °C. Allow enolization to complete (typically 30-60 minutes), and only then add the aldehyde to the pre-formed enolate solution.[9]

Issue 2: Poor Diastereoselectivity (Low syn:anti Ratio)

  • Question: I obtained the product, but the diastereomeric ratio (d.r.) is poor. How can I improve the selectivity for the desired (3S,4S)-syn isomer?

  • Answer: Poor diastereoselectivity indicates that the Zimmerman-Traxler transition state is not being effectively enforced.

    • Cause A: Temperature Fluctuations. Allowing the reaction temperature to rise above -70 °C, even for a short time, can disrupt the organized, chair-like transition state, leading to a loss of stereocontrol.

      • Solution: Maintain a strict temperature of -78 °C throughout the enolate formation and aldol addition steps. Use a well-insulated Dewar flask and a properly prepared dry ice/acetone bath. Ensure the internal reaction temperature is monitored.

    • Cause B: Choice of Ester. The steric bulk of the ester group can influence selectivity.

      • Solution: While ethyl acetate is common, switching to a bulkier ester like tert-butyl acetate can sometimes improve diastereoselectivity by increasing the steric hindrance in the undesired transition state.

Issue 3: Evidence of Aldehyde Epimerization

  • Question: My product analysis suggests the presence of diastereomers that would result from the epimerization of my starting Boc-L-leucinal (an (S)-aldehyde) to the (R)-aldehyde. How can I prevent this?

  • Answer: The α-proton of an N-protected amino aldehyde is acidic and can be removed by strong bases, leading to racemization or epimerization.[13]

    • Cause: Exposure of Aldehyde to Excess Base. This occurs if the aldehyde is added to the reaction before all the ester has been converted to the enolate, or if reverse addition (adding enolate to aldehyde) is performed. The unreacted LDA can then deprotonate the aldehyde.

      • Solution: The most critical factor is the order of addition. Always add the aldehyde to the pre-formed enolate solution. This ensures that the nucleophilic enolate is the most reactive species available to react with the aldehyde, outcompeting the slower deprotonation by any trace amounts of remaining base. The addition should be rapid to ensure the aldehyde is consumed quickly.[10]

Key Parameter Optimization

ParameterCondition A (Standard)Condition B (Optimized for Selectivity)Rationale & Expected Outcome
Base 1.1 eq. LDA1.1 eq. Freshly Titrated LDAEnsures complete and rapid enolate formation, minimizing side reactions.[6][11]
Enolate Source Ethyl Acetatetert-Butyl AcetateIncreased steric bulk can favor the desired syn transition state, potentially improving d.r.
Solvent Anhydrous THFAnhydrous THFAprotic polar solvent is essential for solvating the lithium cation without interfering with the reaction.[8]
Temperature -78 °C-78 °C (Strictly Maintained)Critical for both enolate stability and maximizing the energy difference between diastereomeric transition states.[3]
Addition Order Add Aldehyde to EnolateAdd Aldehyde to Enolate (Rapidly)Prevents epimerization of the α-amino aldehyde by minimizing its exposure to any unreacted base.[13]

Detailed Experimental Protocol (Example)

Objective: To synthesize (3S,4S,E)-tert-butyl 6-methyl-3-hydroxy-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)hept-5-enoate via diastereoselective aldol condensation.

Reagents & Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • tert-Butyl acetate (anhydrous)

  • Boc-L-leucinal (prepared from L-leucine, ensure high purity)

  • Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation (In Situ):

    • To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C.

    • Stir the colorless solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Slowly add tert-butyl acetate (1.1 eq.) dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Dissolve Boc-L-leucinal (1.0 eq.) in a minimal amount of anhydrous THF.

    • Rapidly add the aldehyde solution via syringe to the vigorously stirring enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

References

  • Fiveable. (2025). Lithium Diisopropylamide (LDA) Definition - Organic...6

  • Gijsen, H. J. M., et al. (2010). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 107(47), 20294-20299.

  • Slideshare. (n.d.). Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). 7

  • BenchChem. (2025). Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions. 10

  • Google Patents. (n.d.). US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates.

  • JoVE. (2023). Crossed Aldol Reaction Using Strong Bases.

  • ResearchGate. (n.d.). Double aldol addition reaction for the synthesis of statin precursors.

  • Journal of Chemical Reviews. (2020). A Review on Synthesis and Applications of Statin Family. 14

  • Chemistry LibreTexts. (2014). 19.8 Using LDA to Form an Enolate Ion.

  • SciSpace. (2008). Synthesis of statins.

  • ResearchGate. (n.d.). Aldol addition of aldehyde 1 to an amino acid donor 2 catalyzed by the LTAaj variants.

  • Wikipedia. (n.d.). Aldol reaction.

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions.

  • Myers, A. G. Research Group. (n.d.). Zimmerman Traxler.

  • BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model.

  • Organic Chemistry in 3D. (n.d.). Aldol Reaction (Zimmerman-Traxler) | 3D Animation.

  • Wikipedia. (n.d.). Aldol condensation.

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?

  • ResearchGate. (2014). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy.

  • Magritek. (n.d.). Experiment 19 — Aldol Condensation.

  • ACS Publications. (1987). Reagent Control in the Aldol Addition Reaction of Chiral Boron Enolates with Chiral .alpha.-Amino Aldehydes. Total Synthesis of (3S,4S)-Statine.

  • ResearchGate. (n.d.). Main phases in the reaction mechanism of DERA-catalyzed aldol reaction.

  • RSC Publishing. (2023). Research progress of catalysts for aldol condensation of biomass based compounds.

  • Journal of Synthetic Chemistry. (n.d.). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity.

  • Chemistry LibreTexts. (2023). Aldol Condensation.

  • YouTube. (2014). Mixed (crossed) aldol condensation using a lithium enolate.

  • YouTube. (2018). Mixed (crossed) aldol condensation using a lithium enolate.

  • PMC. (2023). Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug.

  • BenchChem. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.

  • Making Molecules. (2024). Lithium enolates & enolate equivalents.

  • Journal of the Chinese Chemical Society. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. 15

  • RSC Publishing. (n.d.). Aldol-type condensation reactions of lithium eneselenolates generated from selenoamides with aldehydes.

  • PMC. (2010). An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors.

  • PubMed. (2004). Direct organocatalytic asymmetric aldol reactions of alpha-amino aldehydes: expedient syntheses of highly enantiomerically enriched anti-beta-hydroxy-alpha-amino acids.

  • Magritek. (n.d.). The Aldol Condensation.

Sources

Troubleshooting

Troubleshooting low coupling efficiency of Fmoc-statine

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in peptide synthesis. This guide focuses specifically on troubleshooting the low coupling efficiency of Fmoc-statine, a critical but notoriously difficult building block in the synthesis of protease inhibitors.

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic γ-amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases like pepsin and renin.[1][2] Its unique structure, while crucial for its biological activity, presents significant challenges during solid-phase peptide synthesis (SPPS). This guide is structured in a question-and-answer format to directly address the common issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-statine so difficult to couple during SPPS?

The primary reason for Fmoc-statine's poor coupling efficiency is severe steric hindrance . This arises from two key structural features:

  • Bulky Side Chain: The isobutyl group on the γ-carbon is sterically demanding and can physically block the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.

  • β-Hydroxy Group: The hydroxyl group at the adjacent β-position further contributes to steric crowding around the reactive centers.

This combined bulk creates a high activation energy barrier for the nucleophilic attack required to form the amide bond, slowing the reaction rate dramatically and often leading to incomplete coupling with standard protocols.[3][4][5]

cluster_statine Fmoc-Statine Structure cluster_peptide Resin-Bound Peptide cluster_hindrance Steric Hindrance Zone Statine Fmoc-NH-CH(CH2OH)-CH(iBu)-COOH Hindrance High Steric Clash Statine->Hindrance Bulky Groups (Isobutyl & Hydroxyl) Peptide H₂N-Peptide-Resin Peptide->Hindrance N-Terminal Amine

Caption: Steric clash between Fmoc-statine and the peptide chain.

Q2: My standard coupling protocol with DIC/HOBt failed. What is the first and most critical change I should make?

Standard carbodiimide activators like DCC or DIC, even with additives like HOBt, are often insufficient to overcome the steric barrier presented by Fmoc-statine.[6][7] The most critical modification is to switch to a more potent class of coupling reagents.

Recommendation: Immediately switch to an aminium/uronium or phosphonium salt-based reagent. These reagents form highly reactive activated esters in situ that can drive the reaction to completion.[8]

Reagent ClassExamplesReactivityRationale for Use with Statine
Carbodiimide DIC, DCCModerateOften fails due to insufficient activation for sterically hindered residues.[7]
Aminium/Uronium HATU , HCTU, HBTU, COMU Very HighForms highly reactive OAt (HATU) or O-6-ClBt (HCTU) esters, which are more effective than OBt esters.[9] HATU is considered one of the most efficient activators available.[10]
Phosphonium PyBOP , PyAOPHighAlso forms reactive esters and is a strong choice for difficult couplings. PyAOP is more reactive than PyBOP.[10]

Actionable Advice: For your next attempt, replace DIC/HOBt with HATU . It is widely regarded as one of the most effective reagents for overcoming steric hindrance.[6]

Q3: I've switched to HATU, but the coupling is still incomplete. What are my next steps?

Even with a powerful coupling reagent, Fmoc-statine may require further optimization. Here is a hierarchical approach to troubleshoot an incomplete HATU-mediated coupling.

Strategy 1: Optimize Reaction Conditions Sterically hindered couplings are slow.[6] You must give the reaction every advantage to proceed.

  • Extend Reaction Time: Instead of a standard 1-2 hour coupling, extend the time significantly. A common strategy is to let the coupling reaction proceed overnight.[3][6]

  • Increase Reagent Equivalents: Use a higher excess of Fmoc-statine and coupling reagents. Instead of 3 equivalents, try using 4 or 5 equivalents relative to the resin loading capacity.[11][12]

  • Elevate Temperature (with caution): Gently warming the reaction vessel (e.g., to 35-40°C) can help overcome the activation energy barrier. However, be aware that elevated temperatures can increase the risk of racemization, especially with prolonged reaction times.[6]

  • Utilize Microwave-Assisted SPPS (MASPPS): If available, a microwave peptide synthesizer is highly effective. Microwave energy can dramatically accelerate slow coupling reactions, often driving them to completion in minutes instead of hours.[6]

Strategy 2: Perform a Double Coupling A highly effective and common technique for difficult residues is "double coupling." After the first coupling reaction, you wash the resin and then add a fresh solution of activated Fmoc-statine to couple a second time, ensuring that any unreacted N-terminal amines are targeted.[6] (See Protocol 1 below for a detailed methodology).

Strategy 3: Change the Solvent Proper solvation of the growing peptide chain is critical. If the peptide-resin matrix collapses or aggregates, reagent diffusion is limited, leading to failed couplings.[6]

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often recommended for difficult or aggregation-prone sequences.[6]

Start Incomplete Coupling with HATU ExtendTime Extend Time (Overnight) & Increase Equivalents Start->ExtendTime First Step DoubleCouple Perform Double Coupling (See Protocol 1) Solvent Switch Solvent (DMF -> NMP) DoubleCouple->Solvent ExtendTime->DoubleCouple Heat Apply Gentle Heat (e.g., 40°C) Kaiser Monitor with Kaiser Test (See Protocol 2) Heat->Kaiser Solvent->Heat Success Coupling Complete Kaiser->Success Negative (Yellow) Failure Still Incomplete? Consider Advanced Options (Q4/Q5) Kaiser->Failure Positive (Blue)

Caption: Troubleshooting workflow for an incomplete statine coupling.

Q4: Should I protect the hydroxyl group on the statine side chain?

This is an excellent question and represents a more advanced strategy. While not always required, protecting the β-hydroxyl group can be beneficial.

  • Rationale: The free hydroxyl group can potentially engage in side reactions or intermolecular hydrogen bonding, which may decrease the effective solubility of the activated amino acid or interfere with its approach to the N-terminus.

  • Recommended Protecting Group: A tert-butyldimethylsilyl (TBS) group is a good choice. It is bulky enough to be effective but can be cleaved under standard final peptide cleavage conditions (e.g., with TFA).

One study specifically investigated this approach and found that using an O-TBS-protected statine building block provides an improved synthetic strategy for preparing statine-containing peptides.[13] If other optimization strategies fail, synthesizing or purchasing Fmoc-Sta(OTBS)-OH is a highly recommended next step.

Q5: Are there any "last resort" chemical strategies for this coupling?

Yes. For the most extreme cases of steric hindrance where even potent uronium reagents fail, you can increase the reactivity of the Fmoc-statine itself by converting the carboxylic acid into an acyl fluoride .

  • Mechanism: Acyl fluorides are among the most reactive acylating agents used in peptide synthesis. They react readily with amines but are generally stable in solution, minimizing side reactions.

  • Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a common reagent used to generate acyl fluorides in situ.[6][14]

This method is highly effective but requires careful handling under anhydrous conditions. It should be considered an expert-level technique when all other avenues have been exhausted.

Experimental Protocols
Protocol 1: Optimized Double Coupling of Fmoc-Statine using HATU

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Following successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirm with a positive Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL).

  • First Coupling Activation:

    • In a separate vessel, dissolve Fmoc-statine (0.4 mmol, 4 eq.), HATU (0.15 g, 0.39 mmol, 3.9 eq.), in 2 mL of NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (140 µL, 0.8 mmol, 8 eq.) to the activation mixture.

    • Vortex for 1-2 minutes. The solution may change color.

  • First Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature.

  • Intermediate Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with NMP (5 x 10 mL) to remove all residual reagents and byproducts.

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-statine.

    • Allow the second coupling to proceed for an additional 2 hours or overnight.

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin with NMP (5 x 10 mL), followed by DCM (3 x 10 mL), and NMP (3 x 10 mL).

  • Confirmation:

    • Perform a Kaiser test (Protocol 2). A negative result (yellow/colorless beads) indicates a successful coupling. If the test is still positive, consider capping the unreacted amines before proceeding to the next cycle.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test detects free primary amines on the resin.[11]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Wash the beads with ethanol (2x) and add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines. The coupling is incomplete.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.

References
  • Pícha, F., Jiráček, J., & Budešínský, M. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Amino Acids, 36(3), 551–557. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Reddy, M. V., Pulipaka, S., & Sharma, A. K. (2025). Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. [Source details needed, placeholder].
  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Rich, D. H., Sun, E. T., & Ulm, E. (1979). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. [Link]

  • Hayashi, Y., & Wang, X. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform, 2022(10), A155–A159.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, (10), 1369-1373.
  • Rich, D. H., Bernatowicz, M. S., & Schmidt, P. G. (1982). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effect of structure in subsite P3 on inhibition of pepsin. Journal of Medicinal Chemistry, 25(7), 795–802. [Link]

  • Rich, D. H., & Agarwal, N. S. (1986). Synthesis and biological activity of new conformationally restricted analogues of pepstatin. Journal of Medicinal Chemistry, 29(12), 2465–2472.
  • Bae, S., & Raines, R. T. (2009). An electronic effect on protein structure. Protein Science, 18(5), 1103–1107. [Link]

  • Rybak, M. J., & Rybak, I. A. (2006). Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure. Biopolymers, 84(5), 449–459. [Link]

  • Hu, B., et al. (2004). Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3457–3460. [Link]

  • Rich, D. H., & Salituro, F. G. (1983). Synthesis of analogs of pepstatin. Effect of structure in subsites P1', P2', and P2 on inhibition of porcine pepsin. Journal of Medicinal Chemistry, 26(6), 904–910. [Link]

  • Garman, S. C., et al. (2002). Design and synthesis of statine-Containing BACE inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(24), 3531–3535.
  • Bhattacharya, T., et al. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(7), 1998–2006. [Link]

  • Bhattacharya, T., et al. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. [PMC Source, details needed].
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Ayman, E.-F. M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 11(11), 1255–1272. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
  • M-protein. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • BenchChem. (n.d.). Optimizing Coupling Efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N: A Technical Support Resource.
  • BenchChem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 589–594.
  • Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1745. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.

Sources

Optimization

Technical Support Center: Strategies for Deprotection of 3-Hydroxy-4-Amino Acids

Welcome to the technical support center for the selective deprotection of 3-hydroxy-4-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective deprotection of 3-hydroxy-4-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. The unique bifunctional nature of these molecules presents a significant challenge: how to unmask the amine or hydroxyl group without triggering degradation or unwanted side reactions. This resource provides field-proven insights and detailed protocols to navigate these complexities successfully.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when deprotecting 3-hydroxy-4-amino acids. Each entry explains the potential causes of the problem and provides robust, actionable solutions.

Issue 1: Significant degradation of the 3-hydroxy-4-amino acid is observed during acidic deprotection of a Boc group.

Question: I am attempting to deprotect a Boc-protected 3-hydroxy-4-amino acid using standard TFA/DCM conditions and observing significant byproduct formation and low yield. What is causing this, and how can I prevent it?

Answer:

The primary culprit is likely the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[1][2][3] This electrophilic species can alkylate nucleophilic sites on your molecule, particularly the hydroxyl group or any other sensitive functionalities.[4] Additionally, the strong acidic conditions required for Boc removal can be harsh and may not be suitable for molecules with acid-labile functionalities.[5]

Root Cause Analysis & Mitigation Strategy:

G cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions Problem Degradation during Boc Deprotection Cause Reactive tert-butyl cation (t-Bu⁺) generation from strong acid (TFA) Problem->Cause Alternative_PG Switch to an Orthogonal Protecting Group Problem->Alternative_PG Scavengers Add Scavengers to Trap t-Bu⁺ Cause->Scavengers Milder_Acid Use Milder Acidic Conditions Cause->Milder_Acid

Caption: Troubleshooting workflow for Boc deprotection.

Recommended Solutions:

  • Incorporate Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to your deprotection cocktail. Scavengers are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[1]

    ScavengerConcentration (v/v)Target Residue(s) ProtectedNotes
    Triisopropylsilane (TIS)1-5%General purposeHighly effective carbocation scavenger.
    Water2.5-5%General purposeHelps to hydrolyze the tert-butyl cation.
    Thioanisole1-5%MethionineSpecifically protects the thioether side chain.[1]
    1,2-Ethanedithiol (EDT)1-2.5%Tryptophan, CysteineProtects against oxidation and alkylation.
  • Employ Milder Acidic Conditions: If your substrate is particularly acid-sensitive, switching from neat TFA to a milder acid system can be beneficial.

    • 4M HCl in 1,4-dioxane: This is a common alternative to TFA and can be less harsh.[1][6]

    • Zinc Bromide (ZnBr₂): A Lewis acid that can selectively deprotect Boc groups, although it may require longer reaction times.[1][7]

Step-by-Step Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected 3-hydroxy-4-amino acid in dichloromethane (DCM).

  • Prepare the deprotection cocktail. A common formulation is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the deprotection cocktail to the dissolved substrate at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.[8]

  • Once the reaction is complete, remove the volatiles under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected amine salt.

  • Collect the solid by filtration and wash with cold ether.

Issue 2: The hydroxyl protecting group is unintentionally cleaved during the removal of the amine protecting group.

Question: I am trying to deprotect a Cbz-protected amine in the presence of a TBDMS-protected hydroxyl group, but I am losing the TBDMS group during the reaction. How can I achieve selective deprotection?

Answer:

This issue arises from a lack of orthogonality between your chosen protecting groups and deprotection conditions.[9][10] While catalytic hydrogenolysis is generally mild for Cbz deprotection, trace acids can sometimes lead to the cleavage of acid-labile silyl ethers like TBDMS.[11][12]

Protecting Group Orthogonality:

G cluster_amine Amine Protecting Groups cluster_hydroxyl Hydroxyl Protecting Groups cluster_reagents Deprotection Reagents Boc Boc Acid Acid (TFA, HCl) Boc->Acid Cbz Cbz H2_PdC H₂/Pd-C Cbz->H2_PdC Fmoc Fmoc Base Base (Piperidine) Fmoc->Base TBDMS TBDMS TBDMS->Acid Fluoride Fluoride (TBAF) TBDMS->Fluoride Bn Bn Bn->H2_PdC Ac Ac Ac->Base

Caption: Orthogonality of common protecting groups.

Recommended Solutions:

  • Strictly Anhydrous and Neutral Hydrogenolysis Conditions: Ensure your hydrogenolysis setup is free of acid. Use a high-quality catalyst and freshly distilled, anhydrous solvents.

  • Alternative Cbz Deprotection Methods:

    • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C can sometimes be milder than using hydrogen gas.[5][13]

    • Lewis Acid-Mediated Deprotection: A combination of AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect Cbz groups at room temperature with good functional group tolerance.[14][15]

Step-by-Step Protocol: Catalytic Hydrogenolysis of Cbz Group

  • Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).[16]

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (usually via a balloon or at 1 atm).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.[16]

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent.[16]

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine and hydroxyl functionalities of 3-hydroxy-4-amino acids, and why are they chosen?

A1: The choice of protecting groups is critical and is dictated by the planned synthetic route, emphasizing orthogonal stability.[10][17][18]

  • For the Amine Group:

    • Boc (tert-Butyloxycarbonyl): Widely used due to its stability under a broad range of conditions and its clean removal with acid.[7][9][19] It is a cornerstone of the Boc/Bn strategy in peptide synthesis.[10]

    • Cbz (Benzyloxycarbonyl): Also very common, especially in solution-phase synthesis. Its key advantage is its removal by catalytic hydrogenolysis, which is a very mild and neutral condition.[9][14][20][21]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): The basis of modern solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acid but readily cleaved by a mild base, typically piperidine.[9][22]

  • For the Hydroxyl Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are very popular due to their ease of installation and tunable stability. Their lability to fluoride ions provides an excellent orthogonal deprotection strategy.[11][12] The stability of silyl ethers generally increases with steric bulk (TMS < TES < TBDMS < TIPS < TBDPS).[23]

    • Benzyl (Bn) ether: A robust protecting group, stable to both acidic and basic conditions. It is removed by hydrogenolysis, making it compatible with Boc-protected amines but not Cbz-protected amines.[20][24][25]

    • Acetyl (Ac) or Benzoyl (Bz) esters: These are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

Q2: How do I choose an orthogonal protection strategy for my 3-hydroxy-4-amino acid?

A2: An orthogonal strategy allows for the selective removal of one protecting group in the presence of another by using distinct deprotection mechanisms.[10][26]

Common Orthogonal Pairs:

Amine Protecting GroupCompatible Hydroxyl Protecting GroupAmine DeprotectionHydroxyl Deprotection
Boc (Acid-labile)Bn (Hydrogenolysis-labile)TFA, HClH₂, Pd/C
Cbz (Hydrogenolysis-labile)TBDMS (Fluoride-labile)H₂, Pd/CTBAF
Fmoc (Base-labile)t-Bu (Acid-labile)PiperidineTFA, HCl

Decision-Making Workflow for Orthogonal Protection:

G Start Start: Define Synthetic Route and Downstream Reactions Q1 Is acid stability required? Start->Q1 Q2 Is base stability required? Q1->Q2 Yes Strategy2 Strategy 2: Amine: Boc (Acid-labile) Hydroxyl: Bn (Hydrogenolysis-labile) Q1->Strategy2 No Q3 Is hydrogenolysis compatibility needed? Q2->Q3 Yes Strategy1 Strategy 1: Amine: Fmoc (Base-labile) Hydroxyl: t-Bu or Trt (Acid-labile) Q2->Strategy1 No Strategy3 Strategy 3: Amine: Cbz (Hydrogenolysis-labile) Hydroxyl: TBDMS (Fluoride-labile) Q3->Strategy3 No

Caption: Choosing an orthogonal protection strategy.

Q3: My deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A3: Incomplete deprotection is a frequent issue with several potential causes.

  • Insufficient Reagent/Catalyst: The stoichiometry of your deprotection reagent may be too low, or your catalyst may be inactive. For hydrogenolysis, ensure the Pd/C is fresh and not poisoned. For acidic deprotection, use a sufficient excess of acid.[1]

  • Poor Solubility: If your protected substrate is not fully dissolved, the reaction will be slow and incomplete.[1] Try a different solvent system or add a co-solvent to improve solubility.

  • Steric Hindrance: A sterically hindered protecting group may be less accessible to the deprotection reagent.[2][3] In these cases, you may need to increase the reaction time, raise the temperature, or switch to a stronger deprotection system.

  • Reaction Time: Some deprotection reactions are slower than others. Always monitor the reaction progress by an appropriate analytical method (TLC, LC-MS) to ensure it has gone to completion before workup.[16]

References
  • Benchchem. optimizing Boc deprotection conditions to avoid side reactions - Benchchem.
  • Fiveable. Acid-Labile Protecting Groups Definition - Organic... - Fiveable. (2025).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Benchchem. Application Notes and Protocols for N-Cbz Deprotection - Benchchem.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem.
  • Benchchem. Troubleshooting incomplete Boc deprotection in peptide synthesis. - Benchchem.
  • ResearchGate. Acid-labile protecting groups - ResearchGate.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).
  • SciSpace. Amino Acid-Protecting Groups - SciSpace.
  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. (2009).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
  • Chemistry Steps. Boc Protecting Group for Amines. (2023).
  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025).
  • Unknown. Amino Acid-Protecting Groups. (2019).
  • RSC Publishing. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry.
  • NIH. Protecting Groups in Peptide Synthesis - PubMed.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis - Wordpress.
  • Unknown. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024).
  • Benchchem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers - Benchchem.
  • ResearchGate. Deprotection of silyl ethers using ZnBr 2 and H 2O in CH 2Cl 2 - ResearchGate. (2025).
  • Unknown. Protecting groups in organic synthesis + H2O.
  • Unknown. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Gelest. Deprotection of Silyl Ethers - Technical Library.
  • Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups. (2021).
  • ResearchGate. The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2021).
  • PMC. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Organic Chemistry Portal. Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Unknown. Amino Acid Derivatives for Peptide Synthesis.
  • Unknown. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Unknown. 2 Protection of Functional Groups.
  • Suzhou Highfine Biotech. Alcoholic Hydroxyl Protection & Deprotection. (2024).
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Vapourtec. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. (2022).
  • Unknown. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. (2017).
  • RSC Publishing. Deprotection/reprotection of the amino group in α-amino acids and peptides. A one-pot procedure in [Bmim][BF4] ionic liquid.

Sources

Troubleshooting

Technical Support Center: HPLC Separation of (3S,4R) and (3S,4S) Statine Diastereomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and FAQ to address the chromatographic challenges associated with the separation of statine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and FAQ to address the chromatographic challenges associated with the separation of statine diastereomers.

Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical


-amino-

-hydroxy acid pharmacophore found in aspartic protease inhibitors like pepstatin and grassystatins. Due to their lack of a strong chromophore and extreme structural similarities, separating the (3S,4R) and (3S,4S) epimers requires strategic derivatization and optimized reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Core Principles & Causality (The "Why")

Q: Why are (3S,4R) and (3S,4S) statine isomers so challenging to separate via standard HPLC? A: Statine isomers are highly polar, aliphatic molecules. They lack conjugated


-systems, rendering standard UV detection (e.g., 254 nm) virtually blind to them. Furthermore, the subtle stereochemical inversion at the C4 position does not provide sufficient differential hydrophobic interaction with standard achiral C18 stationary phases. Without modification, they co-elute as a single, broad peak.

Q: Why is L-FDLA preferred over traditional L-FDAA (Marfey's Reagent) for statine derivatization? A: To achieve baseline resolution, we employ the Advanced Marfey's Method[1]. While traditional Marfey's reagent (L-FDAA) uses an alanine side chain, L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) utilizes a bulkier leucine side chain. Causality: The nucleophilic aromatic substitution (


) of the statine amino group with L-FDLA introduces a strong chromophore (absorbing at 340 nm). More importantly, the bulky, chiral hydrophobic isobutyl group of L-FDLA interacts more strongly with the C18 phase. This amplifies the steric differences between the statine diastereomers, converting them into highly distinct FDLA-diastereomers that resolve easily on reversed-phase columns[2].

Part 2: Experimental Workflow

G Hydrolysis 1. Peptide Hydrolysis (6N HCl, 110°C, 4h) Derivatization 2. Marfey's Derivatization (L-FDLA + NaHCO3, 40°C) Hydrolysis->Derivatization Free Statine Isomers HPLC 3. RP-HPLC Separation (C18 Column, MeCN/H2O + TFA) Derivatization->HPLC Diastereomeric FDLA-Statines Detection 4. Detection & Analysis (UV 340 nm / ESI-MS) HPLC->Detection Baseline Resolution

Caption: Workflow for the extraction, derivatization, and RP-HPLC separation of statine isomers.

Part 3: Step-by-Step Methodologies

Protocol A: Controlled Acid Hydrolysis (For Peptide-Bound Statine)

Self-Validating Step: Standard 24-hour peptide hydrolysis will destroy statine. This protocol uses a truncated timeline to preserve the


-hydroxyl group.
  • Suspend the statine-containing peptide (e.g., 50 µg) in 1 mL of 6 N HCl.

  • Incubate at 110 °C for exactly 4 hours [2]. Causality: Prolonged exposure to strong acid causes dehydration of the

    
    -hydroxyl group and promotes epimerization at the C3/C4 stereocenters, leading to false stereochemical assignments.
    
  • Evaporate the hydrolysate to dryness under a stream of

    
     to remove residual HCl.
    
Protocol B: L-FDLA Derivatization
  • Redissolve the dried hydrolysate (or 0.5 mg of free statine standard) in 100 µL of LC-MS grade

    
    .
    
  • Add 100 µL of a 1% (w/v) solution of L-FDLA in acetone.

  • Add 20 µL of 1 M

    
    . Causality: This ensures the statine amino group is deprotonated and highly nucleophilic for the 
    
    
    
    reaction.
  • Incubate the mixture at 40 °C for 1 hour[3].

  • Quench the reaction by adding 10 µL of 2 M HCl. This neutralizes the base and halts the reaction, preventing side-product formation.

  • Dilute with 100 µL of acetonitrile (MeCN) and filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Protocol C: RP-HPLC Separation
  • Column: Capcell PAK C18-MGII (or equivalent high-purity silica C18), 5 µm, 4.6 mm × 250 mm[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA lowers the pH to ~2.0, fully protonating the statine carboxylate group. This suppresses secondary ion-exchange interactions with residual silanols on the silica matrix, preventing peak tailing.

  • Gradient: Linear gradient from 25% B to 65% B over 45 minutes[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (and ESI-MS in negative/positive ion mode, monitoring m/z for FDLA-statine).

Part 4: Quantitative Data & Elution Profiles

The following table summarizes the expected chromatographic behavior of statine isomers after L-FDLA derivatization. Because L-FDLA is a chiral selector, it creates diastereomers with distinct hydrophobicities.

Table 1: Expected Elution Order and Retention Behavior of FDLA-Statine Isomers

Statine IsomerDerivatizing AgentConfiguration of DerivativeRelative Retention Time (

)
Resolution (

)
(3S,4S)-Statine L-FDLA(3S,4S)-Sta-L-FDLAEarly Eluting (~32.5 min)N/A
(3S,4R)-Statine L-FDLA(3S,4R)-Sta-L-FDLALate Eluting (~36.1 min)> 2.0 (Baseline)
(3R,4R)-Statine L-FDLA(3R,4R)-Sta-L-FDLACo-elutes with (3S,4S)-Sta-D-FDLA-
(3R,4S)-Statine L-FDLA(3R,4S)-Sta-L-FDLACo-elutes with (3S,4R)-Sta-D-FDLA-

Note: Absolute retention times are dependent on specific column dead volumes and system dwell volumes. Always run synthetic standards alongside your samples.

Part 5: Troubleshooting & FAQs

Q: Why am I seeing severe peak tailing for my statine derivatives? A: Peak tailing in aliphatic amino acids is typically caused by secondary interactions between the free carboxylate group of the statine and unendcapped silanol groups on the stationary phase. Ensure your mobile phase contains at least 0.1% TFA to keep the pH well below the


 of the carboxyl group. If the issue persists, switch to a highly endcapped, core-shell C18 column designed specifically for polar/basic compounds.

Q: Can I separate underivatized Boc-(3S,4S)-statine and Boc-(3S,4R)-statine directly? A: Yes. If the statine is N-Boc protected, the isomers can often be separated on a standard C18 column without Marfey's derivatization, though the resolution factor (


) is significantly lower. A typical method uses an isocratic elution of MeCN/

(e.g., 20% MeCN with 0.1% TFA). However, because Boc-statine lacks a strong chromophore, you must rely on low-wavelength UV detection (e.g., 210 nm), which is highly susceptible to baseline drift and solvent interference.

Q: My L-FDLA derivatization is yielding multiple unexpected peaks. What went wrong? A: This usually indicates incomplete quenching or degradation of the Marfey's reagent. Excess L-FDLA hydrolyzes over time into L-FDLA-OH, which elutes as a distinct, highly absorbing peak. Ensure you quench the reaction precisely after 1 hour with 2 M HCl. If you suspect epimerization occurred before derivatization, verify your peptide hydrolysis conditions; exceeding 4 hours at 110 °C will degrade the statine unit[2].

References

  • Elsadek, L. A., et al. "Grassystatin G, a new cathepsin D inhibitor from marine cyanobacteria: discovery, synthesis, and biological characterization." RSC Advances (2025). URL:[Link]

  • "Ahmpatinin iBu, a new HIV-1 protease inhibitor, from Streptomyces sp. CPCC 202950." PMC / NIH. URL:[Link]

  • "A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application." ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Lactonization in Statine Synthesis

Part 1: Comprehensive Google Search & Information Synthesis I have performed a series of targeted Google searches to gather the necessary information. The queries focused on: Mechanism: "mechanism of lactonization in sta...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Comprehensive Google Search & Information Synthesis

I have performed a series of targeted Google searches to gather the necessary information. The queries focused on:

  • Mechanism: "mechanism of lactonization in statine synthesis", "pH control to prevent intramolecular cyclization in statine synthesis"

  • Prevention Strategies: "strategies to minimize lactone formation during peptide coupling", "protecting groups to prevent lactonization of beta-hydroxy acids"

  • Reaction Conditions: "effect of coupling reagents on lactonization of statine"

  • Specific Molecules: "Boc-statine synthesis side reactions"

From the search results, I've synthesized the following key insights that will form the backbone of the technical support guide:

  • Core Problem: Lactonization is an intramolecular esterification (cyclization) where the free carboxyl group of statine (or a related β-hydroxy acid intermediate) is attacked by its own β-hydroxyl group. This side reaction is competitive with the desired intermolecular amide bond formation.

  • Key Triggers:

    • Activation of the Carboxyl Group: The reagents used to activate the carboxyl group for amide coupling (e.g., carbodiimides, phosphonium salts) also activate it for intramolecular attack.

    • Deprotection Steps: Removal of protecting groups, especially under acidic conditions (like Boc deprotection with TFA) or conditions that generate reactive cations, can create the necessary free hydroxyl and carboxyl groups in close proximity, promoting cyclization.[1]

    • pH: The equilibrium between the open-chain hydroxy acid and the lactone is pH-dependent. Acidic conditions can favor the lactone form, while slightly basic conditions can promote hydrolysis of the lactone back to the open chain.[2][3]

  • Primary Solutions:

    • Protecting Groups: The most effective strategy is to protect the β-hydroxyl group. Bulky silyl ethers (TBDMS, TIPS) are commonly used as they sterically hinder the intramolecular attack.[4] Orthogonal protecting group strategies are crucial to allow for selective deprotection of the amine or carboxyl group without exposing the hydroxyl group.[5]

    • Reaction Conditions:

      • Low Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C to -20 °C) can disfavor the intramolecular cyclization kinetically.

      • Coupling Reagents: The choice of coupling reagent is critical. Reagents known for high efficiency and low side-product formation, such as uronium salts (HATU, TBTU) or phosphonium salts (PyBOP), are often preferred.[6][7] The combination of a carbodiimide like DIC with an additive like OxymaPure is also a modern standard that suppresses side reactions.[8]

      • Order of Addition: Adding the coupling partner (the amine) to the reaction mixture before or concurrently with the coupling reagent can help favor the intermolecular reaction over the intramolecular one.

    • Post-Reaction Treatment: If lactone formation is observed, it's sometimes possible to hydrolyze it back to the desired hydroxy acid by treating the crude product with a mildly basic aqueous solution.[2][9]

Now, I will proceed to structure and write the content based on these synthesized findings, incorporating the required E-E-A-T principles, visualizations, and formatting.

Introduction

Statine and its analogs are crucial non-proteinogenic amino acids, serving as key building blocks in the synthesis of potent protease inhibitors, including several antiretroviral drugs. A recurring and often yield-limiting challenge in their synthesis is the intramolecular cyclization of the β-hydroxy acid moiety to form a stable γ-lactone. This side reaction is a classic example of a competitive intramolecular versus intermolecular process that can occur during carboxyl group activation for amide bond formation or during deprotection steps.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing lactonization. We will delve into the underlying mechanisms, present field-proven preventative strategies, and offer detailed protocols to ensure the successful synthesis of statine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: At what stage of my synthesis is lactonization most likely to occur?

A: Lactonization is most prevalent during two key stages:

  • Amide Coupling: When the carboxylic acid of the statine moiety is activated (e.g., with EDC, HATU, or PyBOP) to form a peptide bond. The activated carboxyl group is highly susceptible to nucleophilic attack from the internal β-hydroxyl group.

  • Deprotection: During the removal of protecting groups, particularly when both the β-hydroxyl and carboxyl groups become deprotected simultaneously under conditions that favor cyclization (e.g., strongly acidic conditions for Boc or t-Butyl ester removal).[1]

Q2: I see a byproduct with a mass difference of -18 Da in my LC-MS. Is this the lactone?

A: Yes, a mass loss of 18 Da (the mass of a water molecule) is a strong indicator of lactone formation.[2] The cyclization reaction involves the elimination of water. We recommend confirming this via NMR spectroscopy, looking for the characteristic shift of the protons adjacent to the newly formed ester oxygen.

Q3: Can I reverse lactonization once it has formed?

A: In some cases, yes. The lactone exists in equilibrium with its open-chain hydroxy acid form. This equilibrium can be shifted.[2] Treating the product mixture with a mildly basic aqueous solution (e.g., a saturated solution of sodium bicarbonate or a dilute solution of LiOH or NaOH at 0°C) can often hydrolyze the lactone back to the desired carboxylate.[9] However, this approach is substrate-dependent and may not be suitable for complex molecules with other base-labile functional groups. Prevention is always the superior strategy.

Q4: Which protecting group is best for the β-hydroxyl group?

A: A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS/TBS) or triisopropylsilyl (TIPS), is highly recommended.[4] Their steric hindrance effectively shields the hydroxyl group, preventing it from attacking the activated carboxylate. These groups are generally stable to the conditions used for Fmoc and Boc deprotection but can be selectively removed later using fluoride reagents (e.g., TBAF).

Mechanistic Insights: The Competing Pathways

Understanding the reaction mechanism is critical for effective troubleshooting. During amide coupling, the activated statine intermediate can follow two competing pathways.

digraph "Lactonization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Statine [label="Statine Derivative\n(Free β-OH, Free COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Carboxyl Activation\n(e.g., HATU, EDC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Activated_Intermediate [label="Activated Intermediate\n(e.g., O-Acylurea)", fillcolor="#FBBC05", fontcolor="#202124"];

Amine [label="Amine\n(R-NH2)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Product [label="Desired Product\n(Amide Bond Formed)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lactone [label="Side Product\n(γ-Lactone)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Statine -> Activation; Activation -> Activated_Intermediate;

Activated_Intermediate -> Desired_Product [label=" Intermolecular Attack\n (Desired Pathway)", color="#34A853", fontcolor="#34A853"]; Amine -> Desired_Product [style=dashed, arrowhead=none];

Activated_Intermediate -> Lactone [label="Intramolecular Attack\n(Lactonization)", color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for layout {rank=same; Activation; Amine} }

Caption: Competing reaction pathways after carboxyl activation.

The key to minimizing lactonization is to favor the intermolecular pathway. This can be achieved by increasing the effective concentration of the external nucleophile (the amine) or by decreasing the propensity for the internal nucleophile (the β-hydroxyl) to attack.

Troubleshooting Guide & Preventative Strategies

Use this section to diagnose and resolve lactonization issues based on the experimental stage.

Logical Troubleshooting Workflow
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: A decision tree for troubleshooting lactonization.
Issues During Amide Coupling

If lactonization occurs during the coupling step, the activation rate is outpacing the intermolecular reaction.

Solution 1: Protect the β-Hydroxyl Group (Highest Recommendation) The most robust solution is to protect the β-hydroxyl group, rendering it non-nucleophilic. A sterically bulky silyl group is ideal.

  • Protocol: TBDMS Protection of Boc-Statine

    • Dissolve Boc-Statine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Imidazole (2.5 eq) and stir until fully dissolved.

    • Cool the reaction to 0°C in an ice bath.

    • Add TBDMS-Cl (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield Boc-Statine-OTBDMS.

Solution 2: Optimize Reaction Conditions

ParameterStandard ConditionOptimized Condition for Lactone Prone SubstratesRationale
Temperature Room Temperature0°C to -20°CLowers the rate of intramolecular cyclization, which often has a higher activation energy than the desired intermolecular coupling.
Coupling Reagent DCC, EDCHATU, HBTU, PyBOP, T3P[6]Uronium and phosphonium-based reagents can offer faster coupling kinetics and higher efficiency, outcompeting the side reaction.[7]
Additives HOBtOxymaPureOxymaPure is known to suppress racemization and side reactions more effectively than HOBt and has a better safety profile.[8]
Order of Addition Reagent added to acidAmine component added to acid, then coupling reagent is added lastEnsures the external nucleophile is present and ready to react as soon as the carboxyl group is activated.
Issues During Deprotection

Lactonization during deprotection occurs when the protecting groups for the hydroxyl and carboxyl functions are removed under the same conditions.

Solution: Employ an Orthogonal Protecting Group Strategy An orthogonal strategy ensures that one group can be removed without affecting the other.[5]

  • Example Orthogonal Scheme:

    • N-terminus: Fmoc (Base-labile) or Boc (Acid-labile)

    • β-Hydroxyl: TBDMS (Fluoride-labile)

    • C-terminus: Benzyl (Bn) ester (Removable by hydrogenolysis) or Methyl/Ethyl ester (Removable by saponification)

This strategy prevents the simultaneous existence of a free β-hydroxyl and a free carboxylic acid, thereby preventing lactonization. For instance, the C-terminal benzyl ester can be removed via hydrogenolysis while the TBDMS group on the hydroxyl remains intact. The hydroxyl can then be deprotected in a separate, final step after the peptide backbone is fully assembled.

References
  • Kozlov, I. A., et al. (2010). Lactone Pathway To Statins Utilizing The Wittig Reaction. The Synthesis of Rosuvastatin. Organic Process Research & Development, 14(5), 1058–1065. [Link]

  • Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5), 505–512. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.[Link]

  • Lin, S., et al. (2006). Study on the Conversion of Three Natural Statins From Lactone Forms to Their Corresponding Hydroxy Acid Forms and Their Determination in Pu-Erh Tea. Journal of Chromatography A, 1118(1), 125-131. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • CEM. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Iris Biotech. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. [Link]

  • Jacobsen, M. F., et al. (2011). The role of acid-base imbalance in statin-induced myotoxicity. Toxicology and Applied Pharmacology, 254(3), 278–285. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Spectral Analysis of (3S,4R)-Statine

This guide outlines the 1H and 13C NMR spectral analysis of (3S,4R)-statine (also known as epistatine), a critical diastereomer of the non-proteinogenic amino acid found in pepstatin. It focuses on distinguishing this sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H and 13C NMR spectral analysis of (3S,4R)-statine (also known as epistatine), a critical diastereomer of the non-proteinogenic amino acid found in pepstatin. It focuses on distinguishing this specific stereoisomer from its natural counterpart, (3S,4S)-statine, using diagnostic coupling constants and chemical shift patterns.

Introduction & Stereochemical Context

Statine [(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid] is a


-amino-

-hydroxy acid.[1] Its structural integrity is defined by two chiral centers at C3 and C4. In drug development, particularly for aspartic protease inhibitors (e.g., HIV protease, renin), the specific stereochemistry at these centers dictates biological potency.
  • (3S,4S)-Statine: The natural isomer found in Pepstatin A. Typically exhibits a gauche relationship between H3 and H4 protons.

  • (3S,4R)-Statine (Epistatine): The diastereomer discussed here. Typically exhibits an anti-periplanar relationship between H3 and H4 protons in non-polar solvents, leading to distinct NMR signatures.

Why NMR?

While Mass Spectrometry (MS) confirms molecular weight, it cannot easily distinguish diastereomers. NMR is the gold standard for validating the (3S,4R) configuration without X-ray crystallography, relying heavily on vicinal coupling constants (


) and 2D correlations.

Experimental Methodology

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    )
    is preferred for stereochemical determination. It promotes intramolecular hydrogen bonding (e.g., between C3-OH and C4-NH/C=O), stabilizing the conformation required for diagnostic
    
    
    -value analysis.
    • Note: Methanol-

      
       (CD
      
      
      
      OD) disrupts these H-bonds, averaging conformations and causing
      
      
      values of diastereomers to converge (becoming less diagnostic).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual CHCl
    
    
    
    (
    
    
    7.26 ppm).

1H NMR Spectral Analysis

The proton NMR spectrum of (3S,4R)-statine is characterized by the specific splitting patterns of the C3 and C4 methine protons.

Diagnostic Coupling Constant ( )

The most reliable metric for distinguishing (3S,4R) from (3S,4S) is the vicinal coupling constant between the proton on C3 (carbinol) and C4 (amine-bearing).

IsomerConfiguration

Value (Hz)
Conformation (H3/H4)
(3S,4R)-Statine Epistatine ~9.0 – 10.0 Hz Anti-periplanar (

)
(3S,4S)-StatineNatural~2.0 – 4.0 HzSyn-clinal / Gauche (

)
  • Interpretation: A large coupling constant (>8 Hz) indicates the protons are trans-diaxial (anti), confirming the (3S,4R) relative stereochemistry in protected derivatives (e.g., Boc-statine methyl ester).

Chemical Shift Assignments (Typical in CDCl )

Values are approximate for N-Boc protected methyl esters, the standard intermediate for analysis.

PositionProton

(ppm)
Multiplicity

(Hz)
Notes
NH Amide H4.80 – 5.10d (broad)~9.0Couples to H4.
H4

-CH
3.60 – 3.80m (dtd)Key stereocenter.
H3

-CH
4.00 – 4.15m (ddd)

Diagnostic Signal.
OH Hydroxyl3.00 – 3.50br s-Variable with conc.
H2a, H2b

-CH

2.40 – 2.60dd / ABX

Diastereotopic protons.
H5

-CH

1.30 – 1.60m-Overlaps with H6.
H6

-CH
1.60 – 1.70m-Methine of isopropyl.
H7 CH

0.90 – 0.95d~6.5Isopropyl methyls.
The -Methylene (H2) Diagnostic

In addition to


, the splitting of the H2 protons provides secondary confirmation.
  • (3S,4R): The downfield H2 proton typically shows a large vicinal coupling to H3 (

    
     Hz).
    
  • (3S,4S): The downfield H2 proton typically shows a small vicinal coupling to H3 (

    
     Hz).
    

13C NMR Spectral Analysis

Carbon-13 NMR confirms the backbone skeleton. While less diagnostic for stereochemistry than 1H NMR, subtle shifts occur at C3 and C4 due to the


-gauche effect.
PositionCarbon Type

(ppm)
Notes
C1 Carbonyl (Ester/Acid)172.0 – 174.0-
C3

-CH (CH-OH)
68.0 – 71.0Shift varies by ~1-2 ppm vs (3S,4S).
C4

-CH (CH-NH)
50.0 – 53.0Sensitive to N-protection.
C2

-CH

38.0 – 40.0-
C5

-CH

40.0 – 42.0-
C6

-CH
24.0 – 25.0-
C7 CH

21.0 – 23.0Gem-dimethyls often distinct.
Boc C=O Carbamate155.0 – 156.0If Boc-protected.
Boc t-Bu Quaternary C79.0 – 80.0If Boc-protected.
Boc Me Methyls28.3Strong singlet.

Comparative Analysis: (3S,4R) vs. Alternatives

This section compares (3S,4R)-statine with its most common alternatives: the natural (3S,4S) diastereomer and the Boc-protected derivative.

Table 1: Stereochemical Differentiation
Feature(3S,4R)-Statine (Epistatine)(3S,4S)-Statine (Natural)Mechanistic Reason

Coupling
Large (~9.2 Hz) Small (~2.5 Hz) Anti-periplanar vs. Gauche conformation of H3/H4.
H2-H3 Coupling Large (~10 Hz) for downfield H2Small (~2 Hz) for downfield H2Dihedral angle dependence (Karplus relation).
NOESY (H3-H4) Weak / Absent Strong Distance: Anti protons are far; Gauche are close.
C3 Chemical Shift Typically DownfieldTypically Upfield

-gauche shielding effect in the syn isomer.
Table 2: Free Amino Acid vs. Boc-Protected
SignalFree Amino Acid (in D

O/MeOD)
Boc-Protected Methyl Ester (in CDCl

)
H4 (CH-N) ~3.4 ppm~3.8 ppm (Deshielded by carbamate)
H2 (CH

-CO)
~2.3 ppm~2.5 ppm
C1 (Carbonyl) ~176 ppm (Carboxylate)~172 ppm (Ester)
Solubility Water/MethanolOrganic (CHCl

, DCM)

Advanced Validation Workflow

To unambiguously assign the (3S,4R) configuration, follow this self-validating logic flow.

Logic Flow for Stereochemical Assignment

StatineAssignment Start Start: Purified Statine Derivative (Preferably N-Boc Methyl Ester) Solvent Dissolve in CDCl3 (Crucial for conformation) Start->Solvent Acquire Acquire 1H NMR Focus on 3.5 - 4.5 ppm region Solvent->Acquire Measure Measure J-coupling between H3 (CH-OH) and H4 (CH-NH) Acquire->Measure Decision Value of J(3,4)? Measure->Decision Large Large J (~ 8-10 Hz) Decision->Large > 8 Hz Small Small J (~ 2-4 Hz) Decision->Small < 5 Hz Anti Conformation: Anti-Periplanar (Trans-diaxial protons) Large->Anti Syn Conformation: Gauche/Syn-clinal (Protons close in space) Small->Syn ResultR Assignment: (3S,4R)-Statine (Epistatine) Anti->ResultR ResultS Assignment: (3S,4S)-Statine (Natural) Syn->ResultS Confirm Validation: NOESY Experiment ResultR->Confirm ResultS->Confirm NoeWeak H3-H4 Crosspeak: Weak/Absent Confirm->NoeWeak NoeStrong H3-H4 Crosspeak: Strong Confirm->NoeStrong

Caption: Decision tree for assigning statine stereochemistry based on vicinal coupling constants and NOE data.

References

  • Determination of Relative Stereochemistry: Hoffman, R. V., & Kim, H. O. (1991). Stereoselective synthesis of statine and its analogues.[1]Tetrahedron Letters , 32(33), 4115-4118. (Establishes the J-value correlation for anti/syn isomers).

  • Natural Product Comparison: Rich, D. H., & Sun, E. T. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin.Journal of Medicinal Chemistry , 23(1), 27-33. Link

  • NMR Methodology: Preciado, A., et al. (2008). A Simple Microscale Method for Determining the Relative Stereochemistry of Statine Units.Journal of Organic Chemistry , 73(24), 9715–9719. Link

  • Synthesis & Characterization: Ma, D., et al. (2002). Efficient Synthesis of Statine and its Analogues.Tetrahedron: Asymmetry, 13, 1485.

Sources

Comparative

X-Ray Crystallography of Statine-Aspartic Protease Complexes: A Comparative Guide to Structural Dynamics and Inhibitor Design

Aspartic proteases—including HIV-1 protease, -secretase 1 (BACE1), Plasmodium plasmepsins, and Candida secreted aspartic proteases (Saps)—are critical therapeutic targets in infectious diseases and neurodegeneration. To...

Author: BenchChem Technical Support Team. Date: March 2026

Aspartic proteases—including HIV-1 protease,


-secretase 1 (BACE1), Plasmodium plasmepsins, and Candida secreted aspartic proteases (Saps)—are critical therapeutic targets in infectious diseases and neurodegeneration. To inhibit these enzymes, drug developers frequently utilize statine  ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a non-cleavable transition-state isostere originally discovered in the natural product pepstatin A.

This guide objectively compares the crystallographic performance of statine-based inhibitors against alternative isosteres, details field-proven experimental workflows, and provides the mechanistic causality required to successfully resolve these complex structures.

Comparative Performance: Statine vs. Alternative Transition-State Isosteres

The efficacy of an aspartic protease inhibitor relies on its ability to mimic the gem-diol tetrahedral intermediate of water-mediated peptide bond hydrolysis[1]. While alternative isosteres (e.g., hydroxyethylamines, reduced amides) are frequently used, statine-based cores consistently demonstrate superior binding thermodynamics and crystallographic resolution.

The Causality of Statine's Superiority: Statine contains a non-scissile C–C bond that perfectly aligns its central hydroxyl group between the two catalytic aspartates (the catalytic dyad). This hydroxyl acts simultaneously as a hydrogen bond donor and acceptor, directly displacing the catalytically required Asp-bound water molecule (Wat1)[2]. By displacing Wat1 without requiring additional structural bridging waters, statine provides a massive entropic boost to binding affinity, locking the enzyme's "flap" region into a closed, highly stable conformation[3].

Quantitative Data: Binding Affinity & Resolution Comparison

The following table summarizes the performance of statine-based inhibitors across diverse aspartic protease targets, demonstrating their sub-nanomolar affinities and high-resolution crystallographic outcomes.

Target ProteaseInhibitor / IsostereBinding Affinity (

/

)
Crystallographic Resolution (Å)PDB ID
BACE1 (Human) OM99-2 (Statine-based)~1.6 nM1.50 – 1.902ZHT / 1FKN
HIV-1 PR (MDR769) Anti-malarial Statine AnalogSub-micromolar1.80 – 2.003OQ7
HAP (P. falciparum) Pepstatin A (Statine-core)0.081 nM3.303FNT
Sapp1p (C. parapsilosis) Pepstatin A (Statine-core)0.3 nM1.25 – 1.803FV3

Data supported by structural studies on [2], [4], [5], and [6].

Crystallographic Workflows: Co-Crystallization vs. Ligand Soaking

To resolve statine-aspartic protease complexes, researchers must choose between co-crystallization and ligand soaking. Because statine induces massive rigid-body movements (specifically, the closure of the N-terminal


-hairpin "flap" over the active site cleft), co-crystallization is the strictly preferred methodology .
Protocol 1: Co-Crystallization (Preferred)

This protocol ensures the protein adopts a thermodynamically stable, closed-flap conformation prior to lattice formation.

  • Step 1: Protein-Ligand Complex Assembly

    • Action: Incubate the purified aspartic protease with a 5–10x molar excess of the statine inhibitor on ice for 1–2 hours.

    • Causality: Pre-incubation ensures complete saturation of the active site. Because statine binding forces the flexible flap into a tightly packed closed conformation[3], assembling the complex in solution guarantees conformational homogeneity, which is a strict prerequisite for high-resolution diffraction.

  • Step 2: Buffer and pH Optimization

    • Action: Dialyze the complex into an acidic buffer (e.g., pH 4.0–4.5 for BACE1).

    • Causality: Aspartic proteases exhibit pH-dependent equilibration. At pH levels below 4.5, the enzyme favors a dehydrated active site (lacking Wat1). This dehydrated state perfectly accommodates the statine hydroxyl group, maximizing ligand occupancy and preventing competitive inhibition by solvent molecules[2].

  • Step 3: Vapor Diffusion

    • Action: Set up hanging-drop or sitting-drop vapor diffusion plates, mixing 1

      
      L of the complex with 1 
      
      
      
      L of the precipitant well solution.
Protocol 2: Ligand Soaking (Alternative / High Risk)
  • Step 1: Apo-Crystal Growth: Grow ligand-free (apo) crystals in high-salt conditions. Apo-crystals typically feature the flap in a wide-open conformation[4].

  • Step 2: Ligand Introduction: Transfer the apo-crystal into a drop containing the statine inhibitor.

  • Causality of Failure: Soaking is highly prone to failure for statine inhibitors. The rigid crystal lattice restricts the induced-fit flap closure required to accommodate the statine core. Forcing this structural rearrangement post-crystallization frequently results in severe lattice strain, loss of diffraction resolution, or complete crystal cracking.

The Self-Validating System: Omit Map Generation

To ensure absolute scientific integrity, the crystallographic protocol must be self-validating. Placing a ligand into weak electron density can lead to severe model bias, where the refinement algorithm artificially "creates" density based on the modeled coordinates.

  • Validation Rule: Before any statine coordinates are introduced into the structural model, you must calculate an

    
     omit map.
    
  • Success Criteria: The protocol is only validated if a positive difference density peak of

    
     appears unambiguously in the active site cleft, confirming the statine inhibitor's occupancy independent of model bias.
    

Workflow Visualization

The following diagram maps the logical decision tree and validation checkpoints for generating statine-aspartic protease crystal structures.

G cluster_0 Co-Crystallization (Preferred Workflow) cluster_1 Ligand Soaking (Alternative Workflow) A Purified Aspartic Protease (e.g., BACE1, HIV-1 PR) B1 Incubate with Statine Inhibitor (5-10x Molar Excess) A->B1 B2 Grow Apo-Crystals (Open Flap Conformation) A->B2 C1 Induced-Fit Flap Closure (Thermodynamic Stabilization) B1->C1 D1 Vapor Diffusion (pH 4.0-4.5 for BACE1) C1->D1 E X-Ray Diffraction & Data Collection D1->E C2 Soak Crystal in Ligand Solution B2->C2 D2 Risk: Crystal Cracking due to Lattice Strain C2->D2 D2->E F Self-Validating System: Calculate Fo-Fc Omit Map E->F G Confirm Statine Occupancy (>3σ Positive Density) F->G

Workflow comparing co-crystallization and ligand soaking for statine-aspartic protease complexes.

Structural Dynamics: Overcoming Drug Resistance

Understanding the structural dynamics of statine binding is crucial for next-generation drug design, particularly in the context of drug resistance. For example, multidrug-resistant (MDR) clinical isolates of HIV-1 protease (such as MDR769) exhibit an expanded active site cavity and a persistent wide-open flap conformation, causing standard protease inhibitors to lose vital van der Waals contacts[4].

However, statine-based anti-malarial compounds have shown unique cross-reactivity against these MDR variants. Crystallographic analysis reveals that the statine core acts as a highly flexible anchor. Even when the active site cavity expands, the central hydroxyl group of statine maintains its rigid, unyielding hydrogen-bonding network with the catalytic aspartates (Asp25/Asp25'). This anchors the inhibitor, allowing the flanking hydrophobic moieties to adopt altered binding orientations that compensate for the expanded cavity[7]. Consequently, incorporating a statine isostere remains one of the most robust strategies for designing inhibitors resilient to mutational escape.

References

  • Title: Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production Source: Molecular and Cellular Biology (PubMed Central) URL: [Link]

  • Title: Crystal structures of multidrug-resistant HIV-1 protease in complex with two potent anti-malarial compounds Source: Biochemical and Biophysical Research Communications (PubMed Central) URL: [Link]

  • Title: 3FNT: Crystal structure of pepstatin A bound histo-aspartic protease (HAP) from Plasmodium falciparum Source: RCSB Protein Data Bank URL: [Link]

  • Title: Structural determinants for subnanomolar inhibition of the secreted aspartic protease Sapp1p from Candida parapsilosis Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

Sources

Validation

Advanced Mass Spectrometry Guide: Fragmentation of Statine-Based Peptides

This guide details the mass spectrometry fragmentation patterns of statine-containing peptides, focusing on mechanistic insights, diagnostic ions, and experimental protocols for drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of statine-containing peptides, focusing on mechanistic insights, diagnostic ions, and experimental protocols for drug development professionals.

Executive Summary

Statine (


-4-amino-3-hydroxy-6-methylheptanoic acid) is a non-proteinogenic 

-amino acid frequently incorporated into protease inhibitors (e.g., Pepstatin A) to mimic the tetrahedral transition state of peptide bond hydrolysis. Unlike standard

-amino acids, statine introduces a backbone extension and a secondary hydroxyl group, significantly altering collision-induced dissociation (CID) pathways.

This guide provides a technical comparison of statine fragmentation versus standard residues, establishing a self-validating workflow for identifying statine-based inhibitors in complex matrices.

Fundamental Fragmentation Mechanisms[1]

The -Amino Acid Backbone Effect

In standard proteomics, peptides fragment primarily at the amide bond (


), yielding 

- and

-ions. Statine extends the backbone by two carbons (

and

) and introduces a hydroxyl group at the

-position.
  • Residue Mass: The statine residue (

    
    ) has a residue mass of 157.11 Da  (assuming isobutyl side chain).
    
  • Backbone Stability: The additional backbone length increases the degrees of freedom, often requiring slightly higher collision energies (CE) for efficient fragmentation compared to standard poly-alanine or poly-leucine peptides.

  • Cleavage Site: While the amide bonds flanking the statine residue are the primary cleavage sites, the internal

    
     bond is robust. Consequently, the "Statine Gap" in a mass spectrum is characteristically large (157 Da).
    
Diagnostic Neutral Losses (The "Water Effect")

A hallmark of statine fragmentation is the facile loss of water (


) from the precursor or fragment ions.
  • Mechanism: The

    
    -hydroxyl group facilitates dehydration, often driven by charge-remote fragmentation or proton mobility to the hydroxyl oxygen.
    
  • Observation: High-intensity

    
     and 
    
    
    
    peaks are diagnostic. In multi-statine peptides (e.g., Pepstatin A), sequential water losses (
    
    
    ) are common.
Diagnostic Immonium Ions

Unlike standard amino acids where the immonium ion (


) is a primary diagnostic, statine's immonium ion formation is complicated by its backbone length.
  • Side Chain Marker: Statine possesses a Leucine-like isobutyl side chain. It produces a strong ion at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     86 , indistinguishable from Leucine/Isoleucine.
    
  • Differentiation: To distinguish Statine from Leucine, one must rely on the 157 Da backbone mass difference in the sequence ion series, rather than the low-mass region alone.

Comparative Analysis: Statine vs. Alternatives

The following table compares Statine with its common structural analogues used in drug design, such as AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid).

FeatureStatine (Sta)AHPPAStandard Leucine (Leu)
Side Chain IsobutylBenzylIsobutyl
Residue Mass 157.11 Da191.09 Da113.08 Da
Backbone Type

-amino acid

-amino acid

-amino acid
Diagnostic Low Mass Ion

86 (strong)

120 (Phe-like)

86
Neutral Loss High (

)
High (

)
Low
Fragmentation Pattern Large 157 Da gap in

series
Large 191 Da gap in

series
Standard 113 Da gap

Experimental Protocol: Pepstatin A Case Study

Target Molecule: Pepstatin A (Isovaleryl-Val-Val-Sta-Ala-Sta) Molecular Weight: ~685.89 Da Precursor Ion:



Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve Pepstatin A in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1

      
      M.
      
    • Note: Avoid high salt buffers as alkali adducts (

      
      ) reduce fragmentation efficiency of the statine backbone.
      
  • Ionization (ESI):

    • Operate in Positive Ion Mode .[1]

    • Capillary Voltage: 3.0–3.5 kV.

    • Source Temp: 250°C (Ensure complete desolvation to prevent clustering).

  • Collision Energy (CE) Optimization:

    • Perform a "CE Ramp" from 20 eV to 50 eV.

    • Observation: At low CE (20 eV), the spectrum is dominated by the dehydrated precursor

      
      . At optimal CE (~35 eV), the backbone cleaves to reveal the sequence.
      
  • Data Interpretation:

    • Identify the Precursor:

      
       686.5.
      
    • Look for the "Water Loss" peak:

      
       668.5.
      
    • Locate the C-terminal Statine cleavage (

      
      ): 
      
      
      
      176 (Statine free acid + H).
    • Locate the N-terminal sequence (

      
      -series).
      
Fragmentation Pathway Visualization

The following diagram illustrates the fragmentation logic for a generic Statine-containing peptide, highlighting the competition between backbone cleavage and side-chain dehydration.

StatineFragmentation cluster_statine Statine Residue Specifics Precursor Precursor [M+H]+ Dehydrated [M+H - H2O]+ Precursor->Dehydrated Neutral Loss (-18 Da) Facilitated by OH group b_ions b-ion Series (N-terminal) Precursor->b_ions Amide Bond Cleavage y_ions y-ion Series (C-terminal) Precursor->y_ions Amide Bond Cleavage Imm_Ion Immonium Ion (m/z 86) b_ions->Imm_Ion Internal Fragmentation Gap Mass Gap = 157 Da

Caption: Logical flow of Statine peptide fragmentation. Note the dominant dehydration pathway competing with standard backbone cleavage.

Theoretical Fragment Ion Table (Pepstatin A)

Use this table to validate your spectral assignments. Sequence: Iva - Val - Val - Sta - Ala - Sta

Ion TypeFragment SequenceTheoretical

(Approx)
Diagnostic Feature
Precursor Full Molecule686.5

Dehydrated Full Molecule668.5Loss of

from Sta

Sta (C-term)176.1C-terminal residue

Ala-Sta247.2Standard amide cleavage

Sta-Ala-Sta404.3Diagnostic: Contains full internal Sta

Iva-Val-Val284.2Standard N-terminal cap

Iva-Val-Val-Sta441.3Diagnostic:

Da

References

  • Matrix Science. Peptide Fragmentation and Immonium Ions. [Link]

  • National Institutes of Health (NIH). Fragmentation of Protonated Peptides and Surface-Induced Dissociation. [Link]

  • ResearchGate. Mass Spectrometry Studies of Pepstatin A and Statine Derivatives. [Link] (Contextual reference for peptoid/modified peptide behavior).

Sources

Comparative

A Head-to-Head Battle of Isosteres: Comparing the Inhibition Potency of Statine and Hydroxyethylamine in Aspartic Protease Inhibitors

A Technical Guide for Drug Development Professionals In the rational design of enzyme inhibitors, particularly for critical targets like aspartic proteases, the choice of a transition-state isostere is a pivotal decision...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the rational design of enzyme inhibitors, particularly for critical targets like aspartic proteases, the choice of a transition-state isostere is a pivotal decision that profoundly influences potency, selectivity, and pharmacokinetic properties. Among the most successful scaffolds are statine and hydroxyethylamine (HEA) isosteres, both engineered to mimic the tetrahedral intermediate of amide bond hydrolysis. This guide provides an in-depth comparison of their inhibition potencies, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in drug discovery programs.

The Mechanistic Foundation: Mimicking the Transition State

Aspartic proteases, a class of enzymes implicated in diseases ranging from hypertension and Alzheimer's disease to AIDS, utilize a pair of aspartic acid residues to catalyze the cleavage of peptide bonds.[1] The reaction proceeds through a high-energy tetrahedral intermediate. Both statine and HEA isosteres are designed to mimic this transient state, thereby binding to the enzyme's active site with high affinity and blocking its catalytic activity.[1][2]

The core of their inhibitory power lies in a hydroxyl group that is strategically positioned to form hydrogen bonds with the catalytic aspartate dyad in the enzyme's active site.[1][3] This interaction anchors the inhibitor and prevents the processing of the natural substrate.

G cluster_0 Aspartic Protease Catalysis cluster_1 Inhibition by Transition-State Isosteres Substrate Peptide Substrate (P1-P1') TS Tetrahedral Intermediate Substrate->TS H2O Attack (Asp Dyad Catalysis) Products Cleaved Peptides TS->Products Peptide Bond Cleavage Statine Statine Isostere Enzyme Aspartic Protease Active Site Statine->Enzyme High-Affinity Binding (Mimics TS) HEA Hydroxyethylamine (HEA) Isostere HEA->Enzyme High-Affinity Binding (Mimics TS)

Caption: Aspartic protease inhibition by transition-state isosteres.

The Contenders: A Structural Overview

Statine: The Prototypical Isostere

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic amino acid first discovered in the natural product pepstatin.[2] It serves as a dipeptide mimic, replacing the P1-P1' residues of a substrate.[2][3] A key structural feature of statine is that it is one backbone atom shorter than a natural dipeptide and lacks a P1' side chain.[2] This can be a double-edged sword: while it provides a robust inhibitory core, the absence of a P1' substituent might limit interactions with the S1' subsite of the enzyme, potentially impacting potency and selectivity.[2][3]

Hydroxyethylamine (HEA): A Versatile Competitor

The hydroxyethylamine isostere presents a more versatile scaffold. It effectively mimics the peptide bond and can be readily incorporated into peptidomimetic inhibitors.[4] Unlike statine, the HEA core allows for the straightforward introduction of both P1 and P1' side chains, enabling a more comprehensive exploration of the enzyme's binding pockets. This adaptability has made HEA a cornerstone in the development of inhibitors for various aspartic proteases, most notably HIV-1 protease and β-secretase (BACE1).[4][5]

G cluster_statine Statine Isostere cluster_hea Hydroxyethylamine (HEA) Isostere statine_img statine_label (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid hea_img hea_label General Structure

Caption: Chemical structures of Statine and a generic Hydroxyethylamine isostere.

Comparative Analysis of Inhibition Potency

IsostereTarget EnzymeReported Potency (IC50/Ki)Key Observations
Statine PepsinNanomolar IC50 values for peptides with 2-substituted statines.[2]Functionalization at the C2 position to mimic a P1' side chain can enhance potency.[2]
Statine Renin, CathepsinsKi values are highly dependent on the residues at peripheral subsites (P4 to P3').[6]Systematic variation of peripheral residues is crucial for achieving high potency and selectivity.[6]
Hydroxyethylamine HIV-1 ProteasePotent inhibitors with Ki values in the low nanomolar to picomolar range (e.g., Saquinavir, Ki = 0.12 nM).[7]The HEA core allows for optimal positioning of P1 and P1' side chains, leading to very high affinity.
Hydroxyethylamine β-Secretase (BACE1)Development of effective inhibitors with IC50 values in the low nanomolar range.[4]The flexibility to modify both P1 and P1' positions has been critical for success against this challenging target.[4]

Key Insights from Experimental Data:

  • Adaptability of HEA: The ability to readily incorporate diverse P1 and P1' side chains gives the HEA scaffold a significant advantage in optimizing interactions with the enzyme active site. This is particularly evident in the development of highly potent inhibitors for HIV-1 protease and BACE1, where extensive structure-activity relationship (SAR) studies have been crucial.[4][5]

  • Potential of Substituted Statines: While the classic statine structure lacks a P1' side chain, research has shown that introducing substituents at the C2 position of the statine core can significantly boost inhibitory activity.[2] This suggests that "next-generation" statine-based inhibitors could rival the potency of their HEA counterparts.

  • Conformational Preorganization: For HEA isosteres, cyclization strategies to form structures like pyrrolidines, piperidines, or morpholines can pre-organize the inhibitor into a conformation that is more favorable for binding to the enzyme.[8] This "entropic gain" can lead to a substantial increase in affinity compared to more flexible, acyclic versions.[8]

Experimental Protocol for Determining Inhibition Potency

To empirically compare the potency of inhibitors containing either a statine or HEA isostere, a robust and standardized enzyme inhibition assay is required. The following protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) using a fluorescence resonance energy transfer (FRET) based assay.

Objective: To determine the IC50 value of a test compound (containing either a statine or HEA isostere) against a specific aspartic protease.

Materials:

  • Recombinant aspartic protease

  • Fluorogenic peptide substrate (FRET-based)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant enzyme to the desired working concentration in pre-warmed assay buffer.

    • Dilute the FRET peptide substrate to its working concentration (typically at or near its Km value) in the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of each inhibitor dilution (or vehicle control) to the wells of the 96-well plate.

    • Add the diluted enzyme solution (e.g., 45 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted substrate solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity and the rate of a control with no enzyme to 0% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[9]

Caption: Workflow for IC50 determination using a FRET-based assay.

Conclusion: A Tale of Two Isosteres

Both statine and hydroxyethylamine isosteres have proven to be exceptionally valuable scaffolds in the design of potent aspartic protease inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific target and the drug discovery program's objectives.

The hydroxyethylamine isostere offers greater synthetic flexibility and adaptability, allowing for a more comprehensive exploration of the enzyme's specificity pockets. This has led to the development of some of the most potent enzyme inhibitors known. On the other hand, the statine core, particularly with the potential for substitution at the C2 position, remains a powerful and clinically validated starting point for inhibitor design.

Ultimately, the optimal choice will depend on a careful consideration of synthetic tractability, the desired selectivity profile, and the potential for optimizing pharmacokinetic properties. As our understanding of enzyme structure and dynamics continues to grow, so too will our ability to design even more potent and specific inhibitors based on these remarkable transition-state mimics.

References

  • Caillé, J. et al. Design and synthesis of hydroxyethylamine (HEA) BACE-1 inhibitors: Structure-activity relationship of the aryl region.
  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conform
  • Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. PubMed, 2002.
  • HMG-CoA Reductase Inhibitors.
  • Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. PMC, 2024.
  • Comparative tolerability and harms of individual statins: a study-level network meta-analysis of 246 955 participants from 135 randomized, controlled trials. PubMed, 2013.
  • Syntheses of Norstatine, Its Analogs, and Dipeptide Isosteres by Means of β-Lactam Synthon Method. PubMed.
  • Statin Medications.
  • Aspartic Protease Inhibitors: Expedient Synthesis of 2-Substituted St
  • St
  • Synthesis of potent β-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure–activity relationship studies. Organic & Biomolecular Chemistry (RSC Publishing), 2003.
  • Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis. Future Medicine, 2023.
  • Binding pose analysis of hydroxyethylamine based β-secretase inhibitors and application thereof to the design and synthesis of novel indeno[1,2-b]indole based inhibitors.
  • The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 1990.
  • X-ray studies of aspartic proteinase-st
  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2020.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity. MDPI, 2022.
  • β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors: rational based design, in sil. ScienceOpen, 2022.
  • Discovery and development of HIV-protease inhibitors. Wikipedia.
  • Design, synthesis and docking studies of Hydroxyethylamine and Hydroxyethylsulfide BACE-1 inhibitors. PubMed, 2009.
  • Aspartic Peptidase Inhibitors: Implications in Drug Development.
  • Comparison of the effects of statins on HMG-CoA reductase activity. HELDA - Helsinki.fi, 2023.
  • Aspartic Protease Inhibitors. Cambridge MedChem Consulting.
  • A comparison of the effects of monotherapy with rosuvastatin, atorvastatin or ezetimibe versus combination treatment with rosuvastatin-ezetimibe and atorvastatin-ezetimibe on the integrity of vascular endothelial cells damaged by oxidized cholesterol. PLOS One, 2021.
  • Biocatalytic synthesis of statin side-chain precursors.
  • Do statins (HMG-CoA reductase inhibitors) break down proteins in the body?. Dr.Oracle, 2025.
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Validation

A Comparative Guide to Bioassay Protocols for Testing Statine-Derived Renin Inhibitors

For researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel antihypertensive therapeutics, this guide provides an in-depth comparison of bioassay protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel antihypertensive therapeutics, this guide provides an in-depth comparison of bioassay protocols for evaluating statine-derived renin inhibitors. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.

The Central Role of Renin in the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, serves as the rate-limiting enzyme in this pathway, making it a prime target for antihypertensive drug development.[2][3] It cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II.[3][4] Statine-containing peptidomimetics are a class of compounds designed to inhibit renin, thereby blocking the entire downstream cascade.[3] The accurate and reproducible assessment of the inhibitory potential of these compounds is paramount.

Comparative Analysis of Leading Bioassay Platforms

The selection of an appropriate bioassay is a critical decision in the drug discovery workflow. The optimal choice depends on a variety of factors including the stage of research (e.g., high-throughput screening vs. lead optimization), the nature of the inhibitor, and available laboratory instrumentation. Here, we compare the most prevalent methodologies for assessing statine-derived renin inhibitors.

Assay Type Principle Advantages Disadvantages Typical Application
FRET-Based Assays Enzymatic cleavage of a fluorogenic peptide substrate releases a fluorophore from a quencher, resulting in a detectable signal.[5]High sensitivity, continuous monitoring, amenable to high-throughput screening (HTS), no separation steps required.[5]Susceptible to interference from fluorescent compounds, potential for inner filter effect at high substrate or compound concentrations.[6]Primary screening, IC50 determination, kinetic studies.
ELISA-Based Immunoassays Sandwich or competitive ELISA formats to either quantify the amount of active renin or the product of the renin-angiotensinogen reaction (Angiotensin I).[7][8]High specificity, can measure renin concentration directly, established and widely used technology.[8]Generally lower throughput than FRET, may require multiple incubation and wash steps, can be more time-consuming.[7]Measurement of renin concentration in biological samples, validation of hits from primary screens.
Plasma Renin Activity (PRA) Assays Measures the rate of angiotensin I generation from endogenous or exogenous angiotensinogen in a plasma sample.[4][9]Provides a physiologically relevant measure of renin's enzymatic activity in a biological matrix.[1]Complex and time-consuming, requires careful sample handling to prevent artefactual changes in renin activity, lower throughput.[9]Clinical research, in vivo and ex vivo studies, assessment of inhibitor efficacy in a physiological context.

In-Depth Experimental Protocols

FRET-Based Renin Inhibition Assay

This protocol is designed for the determination of the half-maximal inhibitory concentration (IC50) of a statine-derived renin inhibitor.

The "Why": The FRET assay is a homogenous assay, meaning all components are added to the well without any separation or washing steps, making it ideal for HTS. The principle relies on the proximity of a fluorophore and a quencher on a synthetic peptide substrate. When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to renin activity.

FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) P2 Prepare Renin Solution (Dilute in Assay Buffer) P3 Prepare FRET Substrate Solution (Dilute in Assay Buffer) P4 Prepare Serial Dilutions of Statine-Derived Inhibitor A1 Dispense Inhibitor Dilutions into 96-well black plate P4->A1 A2 Add Renin Solution and Pre-incubate A1->A2 A3 Initiate Reaction by adding FRET Substrate A2->A3 A4 Measure Fluorescence (kinetic or endpoint) A3->A4 D1 Normalize Data (% Inhibition) A4->D1 D2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D1->D2 D3 Calculate IC50 Value (Non-linear regression) D2->D3

Caption: Workflow for a FRET-based renin inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for renin activity, for example, 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[10] The pH and salt concentration are optimized for enzyme stability and activity.

    • Renin Solution: Dilute recombinant human renin in assay buffer to a final concentration that yields a linear reaction rate over the desired assay time. This concentration needs to be empirically determined.

    • FRET Substrate: Reconstitute a commercially available FRET substrate (e.g., based on EDANS/Dabcyl or a more sensitive pair) in DMSO and then dilute to the working concentration in assay buffer.[10][5] The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Inhibitor Solutions: Prepare a stock solution of the statine-derived inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well format):

    • To the wells of a black microplate, add the inhibitor dilutions. Include control wells with solvent only (for 0% inhibition) and wells without enzyme (for background fluorescence).

    • Add the diluted renin solution to all wells except the no-enzyme control. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 335-345/485-510 nm for EDANS/Dabcyl).[10] Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement after a fixed incubation time.[5]

  • Data Analysis and IC50 Calculation:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11][12]

Problem Possible Cause Solution
High Background Fluorescence Autofluorescence of test compounds or plasticware.Screen compounds for intrinsic fluorescence before the assay. Use non-binding, black microplates.
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration. Incorrect instrument settings.Optimize enzyme and substrate concentrations. Ensure correct excitation/emission wavelengths and gain settings are used.[13]
High Variability Between Replicates Pipetting errors, improper mixing, temperature gradients.Use calibrated pipettes and master mixes. Ensure thorough mixing. Allow all reagents and the plate to equilibrate to the assay temperature.[6]
ELISA-Based Direct Renin Concentration Assay

This protocol is suitable for quantifying the amount of active renin in a sample, which can be useful for validating hits from a primary screen that may have interfered with the FRET assay.

The "Why": This assay employs a sandwich ELISA format, which provides high specificity by using two different antibodies that bind to distinct epitopes on the renin molecule.[4][8] One antibody captures the renin, and the other, conjugated to an enzyme like horseradish peroxidase (HRP), is used for detection. The signal generated is directly proportional to the amount of active renin in the sample.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Coat plate with Capture Antibody P2 Block non-specific binding sites P1->P2 A1 Add Samples and Standards and Incubate P2->A1 A2 Wash plate A1->A2 A3 Add Detection Antibody (HRP-conjugated) and Incubate A2->A3 A4 Wash plate A3->A4 A5 Add Substrate (e.g., TMB) A4->A5 A6 Stop Reaction and Read Absorbance A5->A6 D1 Generate Standard Curve A6->D1 D2 Determine Renin Concentration in Samples D1->D2

Caption: Workflow for a direct renin concentration ELISA.

  • Plate Preparation:

    • Coat a 96-well microplate with a capture antibody specific for human active renin overnight at 4°C.

    • Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Assay Procedure:

    • Wash the blocked plate.

    • Add renin standards (of known concentrations) and samples (containing the statine-derived inhibitor and renin) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound components.

    • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a chromogenic substrate for HRP (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the renin standards against their known concentrations.

    • Use the standard curve to interpolate the concentration of active renin in the experimental samples. A decrease in the measured renin concentration in the presence of an inhibitor would suggest that the inhibitor prevents antibody binding, which is a potential artifact to consider. The primary use of this assay in inhibitor screening is to confirm the presence of renin and rule out non-specific effects of the inhibitor on the FRET assay components.

In Vivo Efficacy Testing in Spontaneously Hypertensive Rats (SHR)

The "Why": In vivo models are essential for evaluating the physiological effects of a renin inhibitor, including its impact on blood pressure. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of genetic hypertension that closely mimics human essential hypertension.[14]

  • Animal Acclimatization and Baseline Measurements:

    • Acclimate male SHRs to the housing conditions for at least one week.

    • Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method for several days to obtain a stable baseline.

  • Dosing and Monitoring:

    • Administer the statine-derived renin inhibitor or vehicle control to the rats daily via oral gavage for a predetermined period (e.g., 4 weeks).[14]

    • Monitor SBP regularly throughout the study period.

    • At the end of the study, collect blood samples for the measurement of plasma renin activity and concentration, as well as other relevant biomarkers.[14]

    • Harvest kidneys for analysis of renin gene expression and protein levels.[14]

  • Data Analysis:

    • Compare the changes in SBP between the inhibitor-treated and vehicle-treated groups.

    • Analyze the plasma and tissue biomarker data to correlate the observed blood pressure changes with the inhibitor's effect on the RAS.

Concluding Remarks

The selection of an appropriate bioassay is a cornerstone of successful renin inhibitor drug discovery. FRET-based assays offer a robust platform for high-throughput screening and initial characterization of inhibitors like statine-derived compounds. ELISA and PRA assays provide valuable orthogonal methods for hit validation and for understanding the inhibitor's mechanism of action in a more physiological context. Finally, in vivo studies in relevant animal models such as the SHR are indispensable for establishing the therapeutic potential of a novel renin inhibitor. By carefully considering the strengths and limitations of each method and by meticulously designing and executing the experimental protocols, researchers can confidently advance their most promising candidates through the drug discovery pipeline.

References

  • Chapell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute?
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  • Campbell, D. J. (2009). Renin inhibitors–mechanisms of action. Australian Prescriber, 32(5), 132-135.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
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  • Lin, Y. H., et al. (2026, January 5). Screening and Diagnosis of Primary Aldosteronism in Patients Using Renin‐Angiotensin System Inhibitors.
  • Head, G. A., et al. (2024). Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks. Cardiovascular Research, 120(7), 769-781.
  • Dovepress. (2010). Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK signaling pathway. International Journal of High Throughput Screening, 1, 81-98.
  • Knurek, J. (2023, June 18). How to calculate IC50.
  • Ghelani, D. P., et al. (2024, August 2). Diagnostic Accuracy of Aldosterone and Renin Measurement by Chemiluminescence for Screening of Patients with Primary Aldosteronism. Journal of Clinical Medicine, 13(15), 4504.
  • Campbell, D. J. (2009). Activity Assays and Immunoassays for Plasma Renin and Prorenin: Information Provided and Precautions Necessary for Accurate Measurement. Clinical Chemistry, 55(5), 867-877.
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  • Abcam. Renin Assay Kit (Fluorometric).
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  • BenchChem. Troubleshooting Common Issues in Fluorescent Protease Assays.
  • Scott, C. (2008). Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies. Arrhythmia & Electrophysiology Review, 1(1), 38.
  • Azure Biosystems. (2025, January 29).
  • Head, G. A., et al. (2023, July 31). Genetic reprogramming by brief inhibition of the renin-angiotensin system in spontaneously hypertensive rats leads to persistently reduced kidney renin and low blood pressure. bioRxiv.
  • Man, V., et al. (2018). Aldosterone/direct renin concentration ratio as a screening test for primary aldosteronism: A meta-analysis. Medicine, 97(31), e11735.
  • Heran, B. S., et al. (2025, February 27). Renin inhibitors or angiotensin receptor blockers: which work better to treat hypertension?
  • Spectroscopy Online. (2022, August 1). Key Steps to Follow in a FRET Experiment.
  • Li, Y., et al. (2024). Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut Protein. Foods, 13(14), 2186.
  • Hartman, D., et al. (2004). Direct Renin Assay and Plasma Renin Activity Assay Compared. Clinical Chemistry, 50(11), 2159-2161.
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  • Royal Surrey County Hospital. Investigative protocol for Primary Hyperaldosteronism.
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Comparative

A Comparative Guide to the Chromatographic Retention of Statin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise separation and analysis of stereoisomers are paramount. Statins, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise separation and analysis of stereoisomers are paramount. Statins, a class of cholesterol-lowering drugs, possess multiple chiral centers, leading to the existence of various stereoisomers. While one enantiomer or diastereomer may exhibit the desired therapeutic effect, others can be inactive or even elicit adverse reactions. This guide provides an in-depth comparison of chromatographic techniques for the separation of statine stereoisomers, offering experimental data and insights to aid researchers in selecting the most appropriate methodology for their specific needs.

The Criticality of Chiral Separation in Statins

The therapeutic efficacy of statins is highly dependent on their stereochemistry. For instance, in the case of atorvastatin, it is the (3R,5R)-enantiomer that is pharmacologically active. Consequently, regulatory bodies worldwide mandate stringent control over the stereoisomeric purity of such drugs. This necessitates the development of robust and reliable analytical methods for the accurate quantification of each stereoisomer. Chromatography, with its diverse range of stationary and mobile phases, stands as the cornerstone for achieving these challenging separations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the chiral separation of statin stereoisomers. The success of this method hinges on the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective.

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, plays a crucial role in modulating the retention and resolution of the stereoisomers.

Comparative Retention Data for Statin Stereoisomers by HPLC

The following table summarizes the chromatographic conditions and retention times for the separation of various statin stereoisomers using HPLC.

StatinChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Reference
AtorvastatinChiralcel® OD-RHn-hexane:2-propanol (95:5 v/v)1.0UV at 260 nmDiastereomer 1: 3.23, Diastereomer 2: 3.85[1]
RosuvastatinCHIRALPAK IBn-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v)1.0UV at 242 nmEnantiomer: 12.5, Rosuvastatin: 13.9
FluvastatinChiralpak ADhexane:isopropanol:trifluoroacetic acid (90:10:0.1 v/v/v)0.5UV at 239 nmEnantiomers not specified individually[2]
PitavastatinCHIRALPAK-ADn-hexane:ethanol (containing 1.0% trifluoroacetic acid) (92:8 v/v)Not specifiedNot specifiedPitavastatin: 17.22, Enantiomer: 13.61, Other isomers: 14.75, 20.31
SimvastatinZORBAX SB C18Gradient of phosphate buffer (pH 3) and Acetonitrile1.0 - 2.0UV at 238 nmSimvastatin: 16.0, Lovastatin (related impurity): 13.1[3]
LovastatinSymmetry C18acetonitrile:water (77:23, v/v) at pH 3.00.8UV at 237 nmLovastatin acid: 6.41, Lovastatin (lactone): 8.89[4][5]
Experimental Protocol: Chiral HPLC Separation of Atorvastatin Diastereomers

This protocol outlines a typical procedure for the separation of atorvastatin diastereomers.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-RH (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:2-propanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 260 nm

3. Sample Preparation:

  • Dissolve the atorvastatin sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and determine the retention times of the diastereomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Atorvastatin Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiralcel® OD-RH n-hexane:2-propanol Inject->Column Detect UV Detector (260 nm) Column->Detect Data Data Acquisition Detect->Data Result Chromatogram with Separated Diastereomers Data->Result

Caption: Workflow for the chiral HPLC separation of atorvastatin diastereomers.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower back pressures. SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of a polar organic solvent like methanol.

The principles of chiral separation in SFC are similar to those in normal-phase HPLC, relying on the interactions between the analytes and a chiral stationary phase. Polysaccharide-based CSPs are also widely used in SFC.

Comparative Retention Data for Statin Stereoisomers by SFC

While the application of SFC for the chiral separation of all statins is not as extensively documented as HPLC, promising results have been obtained for atorvastatin.

StatinChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Reference
AtorvastatinChiralpak AD-HSupercritical CO2:methanol (90:10 v/v)2.5UV at 240nmEnantiomers separated within 10 min[6]
Experimental Protocol: Chiral SFC Separation of Atorvastatin Enantiomers

This protocol provides a general framework for the chiral separation of atorvastatin enantiomers using SFC.

1. Instrumentation:

  • Supercritical Fluid Chromatograph equipped with a UV detector and a back-pressure regulator.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2:methanol (90:10 v/v)

  • Flow Rate: 2.5 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 240 nm

3. Sample Preparation:

  • Dissolve the atorvastatin sample in methanol.

4. Analysis:

  • Inject the prepared sample into the SFC system.

  • Record the chromatogram and determine the retention times of the enantiomers.

SFC_Principle cluster_system SFC System cluster_separation Separation Principle CO2_Source CO2 Cylinder SFC_Pump SFC Pump CO2_Source->SFC_Pump Modifier_Pump Modifier Pump (Methanol) Modifier_Pump->SFC_Pump Injector Injector SFC_Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Waste Waste BPR->Waste CSP Chiral Stationary Phase Analyte_R R-Enantiomer Analyte_R->CSP Stronger Interaction (Longer Retention) Analyte_S S-Enantiomer Analyte_S->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation in a Supercritical Fluid Chromatography system.

Gas Chromatography (GC): A Niche Application for Volatile Derivatives

Gas Chromatography (GC) is less commonly used for the direct chiral separation of statins due to their low volatility and thermal instability. However, with appropriate derivatization, GC can be employed for the analysis of certain statin stereoisomers. Derivatization typically involves converting the non-volatile statins into more volatile and thermally stable compounds.

Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives. The separation is based on the differential partitioning of the derivatized enantiomers between the gaseous mobile phase and the liquid stationary phase.

Considerations for GC Analysis of Statin Stereoisomers
  • Derivatization: A crucial and often complex step to increase volatility and thermal stability.

  • Stationary Phase: Selection of a suitable chiral capillary column is critical for achieving separation.

  • Limited Applications: Primarily applicable to statins that can be effectively derivatized.

Due to the limited availability of direct chiral separation data for a wide range of underivatized statins by GC, a detailed comparative table is not provided. However, GC-MS has been used for the quantification of statins and their metabolites in biological matrices, which may involve derivatization[7].

Conclusion: Selecting the Optimal Chromatographic Technique

The choice of the most suitable chromatographic technique for the separation of statin stereoisomers depends on several factors, including the specific statin, the analytical objective (e.g., qualitative or quantitative analysis), and the available instrumentation.

  • HPLC remains the gold standard for the chiral separation of statins, offering a wide range of well-established methods and commercially available chiral stationary phases.

  • SFC presents a compelling alternative to HPLC, with significant advantages in terms of speed and environmental impact. As SFC technology continues to evolve, its application in routine chiral analysis of statins is expected to grow.

  • GC is a more specialized technique for this application, requiring a derivatization step. It may be considered for specific statins where suitable derivatization procedures and chiral columns are available.

By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the accurate and reliable analysis of statin stereoisomers, ultimately contributing to the development of safer and more effective medicines.

References

  • A simple, rapid, and accurate Supercritical fluid liquid chromatographic method for the enantiomeric separation of Atorvastatin has been developed and validated. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Li, X., et al. (2010). Conversion investigation for lovastatin and its derivatives by HPLC. Journal of Chromatographic Science, 48(8), 631-635. [Link]

  • A fast and validated reversed-phase HPLC method for simultaneous determination of simvastatin, atorvastatin, telmisartan and irbesartan in bulk drugs and tablet formulations. (2013). Journal of the Chilean Chemical Society. [Link]

  • Conversion investigation for lovastatin and its derivatives by HPLC. (2010). PubMed. [Link]

  • Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography. (2009).
  • Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • DEVELOPMENT AND VA- LIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. (2015). International Journal of Pharmaceutics and Drug Analysis. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. (2021). Open Access Research Journals Publication. [Link]

  • Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. (2010). PMC. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). slidetodoc.com. [Link]

  • HPLC analysis of different forms of lovastatin. Chromatogram of... (n.d.). ResearchGate. [Link]

  • HPLC chromatogram of (a) standard lovastatin, (b) fraction A, (c)... (n.d.). ResearchGate. [Link]

  • A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. (n.d.). JOCPR. [Link]

  • A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM.com. [Link]

  • (Chiral separation of fluvastatin enantiomers with in vitro cellular method). (2011). PubMed. [Link]

  • [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. (2011). Zhejiang Da Xue Xue Bao Yi Xue Ban. [Link]

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Validation

A Researcher's Guide to Statine-Containing Peptidomimetics: A Comparative Analysis Using Circular Dichroism Spectroscopy

This guide provides a comparative analysis of the secondary structures of statine-containing peptidomimetics versus their natural peptide counterparts, utilizing Circular Dichroism (CD) spectroscopy as the primary analyt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the secondary structures of statine-containing peptidomimetics versus their natural peptide counterparts, utilizing Circular Dichroism (CD) spectroscopy as the primary analytical tool. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of CD spectroscopy, the structural impact of incorporating statine, and provides a detailed protocol for empirical analysis.

Introduction: The Significance of Conformational Control in Drug Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are foundational in modern drug discovery. They offer the promise of enhanced therapeutic properties, such as increased stability against enzymatic degradation and improved bioavailability. A key strategy in peptidomimetic design is the incorporation of non-natural amino acids to enforce specific three-dimensional conformations.

Among the most influential of these is statine , or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Statine is a γ-amino acid that acts as a transition-state analog, most notably for aspartic proteases.[1] Its unique structure, featuring a hydroxyl group and an extended backbone, introduces significant conformational constraints. Understanding how this single substitution redirects the folding of a peptide chain is critical for rational drug design. Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for rapidly assessing these conformational changes in solution.[2][3]

Part 1: Fundamentals of Circular Dichroism for Peptide Structural Analysis

Circular Dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4] In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds of the peptide backbone.[2] The spatial arrangement of these bonds in well-defined secondary structures gives rise to distinct and characteristic CD spectra.[5]

  • α-Helix: Characterized by a strong positive band around 192 nm and two strong negative bands at approximately 208 nm and 222 nm.[2] The double minima are a hallmark of helical structures.

  • β-Sheet: Typically shows a negative band around 215-220 nm and a positive band between 195 and 200 nm.[6]

  • Random Coil/Unordered: Displays a strong negative band near 195-200 nm and a weak positive band or near-zero ellipticity above 210 nm.[7]

  • β-Turns: These structures can have more varied spectra. For instance, a Type II β-turn is often characterized by a weak negative band near 225 nm and a strong positive band between 200-205 nm.[6]

The ability to distinguish these structures with high sensitivity makes CD an ideal first step in the structural characterization of novel peptidomimetics.[8]

Caption: Characteristic CD spectral signatures for common peptide secondary structures.

Part 2: Comparative Analysis of CD Spectra

The incorporation of a statine residue into a peptide sequence often induces a dramatic shift in its conformational equilibrium. Statine's structure can disrupt canonical secondary structures like α-helices and promote the formation of β-turns or extended β-sheet-like conformations.[9] This is a direct consequence of its γ-amino acid backbone and the steric and hydrogen-bonding potential of its hydroxyl group.

Let's consider a hypothetical but representative comparison between a native 10-residue peptide ("Peptide-Nat") designed to be helical and its analog where a central leucine is replaced by statine ("Peptide-Sta").

Experimental Data Summary

Peptide IDDominant ConformationPositive Maxima (nm)Negative Minima (nm)[θ] at 222 nm (deg cm²/dmol)
Peptide-Nat α-Helical~192~208, ~222-28,000
Peptide-Sta β-Sheet / β-Turn~198~218-8,000
Analysis and Interpretation:
  • Peptide-Nat Spectrum: The CD spectrum for Peptide-Nat shows the classic hallmarks of an α-helix. The two distinct negative minima at ~208 nm and ~222 nm, coupled with a high negative molar ellipticity at 222 nm, strongly indicate a well-formed helical structure.[2] This serves as our baseline.

  • Peptide-Sta Spectrum: The spectrum for Peptide-Sta is profoundly different. The characteristic double minimum of the α-helix has vanished. It is replaced by a single, broader negative band that has shifted to a longer wavelength (~218 nm).[6] This spectral signature is indicative of a β-sheet structure. The significant reduction in the magnitude of the negative ellipticity at 222 nm confirms the loss of helicity.

Causality: The substitution of a single amino acid with statine has disrupted the (i, i+4) hydrogen bonding pattern required to maintain an α-helix. The longer γ-amino acid backbone and the stereochemistry of the hydroxyl group favor a more extended conformation, which readily forms hydrogen bonds with adjacent strands, stabilizing a β-sheet or inducing a β-turn structure.[9] This demonstrates statine's power as a "turn-inducing" or "sheet-promoting" element in peptidomimetic design.

Part 3: Experimental Protocol for CD Analysis

This section provides a robust, self-validating protocol for acquiring high-quality CD spectra of peptidomimetics. Trustworthiness in CD spectroscopy hinges on meticulous sample preparation and accurate concentration determination.[8]

Step 1: Sample and Buffer Preparation
  • Purity: Ensure the peptide sample is >95% pure as determined by HPLC and mass spectrometry.[8] Impurities can scatter light or contribute to the CD signal.

  • Buffer Selection: Use a buffer that is transparent in the far-UV region. A 10-20 mM sodium or potassium phosphate buffer (pH 7.4) is a standard choice.[10] Avoid buffers with high chloride concentrations or other components that absorb below 200 nm.

  • Peptide Dissolution: Dissolve the lyophilized peptide in the chosen buffer to a stock concentration of ~1 mg/mL. Ensure complete dissolution. For the final measurement, dilute the stock to a working concentration of 0.1-0.2 mg/mL.[10]

  • Clarity: Centrifuge the final sample at high speed (e.g., 100,000 x g) or filter through a 0.1-0.2 µm filter to remove any particulate matter that could cause light scattering.[8]

Step 2: Accurate Concentration Determination

This is the most critical step for obtaining accurate molar ellipticity values.[4] The Lowry and Bradford methods must not be used as they show protein-to-protein variability.[8]

  • Recommended Method: Use quantitative amino acid analysis for the most accurate determination.

  • Alternative Method: If the peptide contains tryptophan or tyrosine, UV absorbance at 280 nm can be used with a calculated extinction coefficient.

Step 3: Instrument Setup and Data Acquisition
  • Instrument Purging: Purge the spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to activating the lamp. This removes oxygen, which absorbs strongly below 200 nm.[2]

  • Cuvette: Use a high-quality quartz cuvette with a short pathlength, typically 0.1 cm (1 mm), for far-UV measurements.[4]

  • Parameter Setup:

    • Wavelength Range: 260 nm down to 190 nm.

    • Scanning Speed: 50 nm/min.[2]

    • Bandwidth: 1.0 nm.[2]

    • Data Pitch: 0.5 nm or 1.0 nm.[2]

    • Integration Time: 1-2 seconds.[2]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[2]

  • Baseline Correction: First, acquire a spectrum of the buffer alone in the same cuvette. This baseline must be subtracted from the sample spectrum.[4]

  • Sample Measurement: Carefully load the peptide sample, ensuring no air bubbles are present, and acquire the spectrum using the same parameters.

Step 4: Data Processing and Conversion
  • Baseline Subtraction: Subtract the averaged buffer scan from the averaged peptide scan.

  • Conversion to Molar Ellipticity: The data, typically in millidegrees (mdeg), must be converted to mean residue molar ellipticity ([θ]) for comparison across different studies. The formula is:

    [θ] = (mdeg * MRW) / (10 * c * l)

    Where:

    • mdeg is the recorded ellipticity in millidegrees.

    • MRW (Mean Residue Weight) = Molecular Weight of the peptide / Number of amino acid residues.

    • c is the peptide concentration in mg/mL.

    • l is the cuvette pathlength in cm.

CD_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis P1 Ensure >95% Peptide Purity P2 Prepare Far-UV Transparent Buffer (e.g., 10mM Phosphate) P1->P2 P3 Dissolve & Filter Sample (0.1-0.2 mg/mL) P2->P3 P4 Accurately Determine Concentration (e.g., Amino Acid Analysis) P3->P4 A1 Purge Spectrometer with N2 P4->A1 Proceed to Measurement A2 Set Scan Parameters (190-260 nm, 1 nm Bandwidth) A1->A2 A3 Collect Buffer Baseline Scan A2->A3 A4 Collect Peptide Sample Scan (3-5 Accumulations) A3->A4 D1 Subtract Baseline from Sample Spectrum A4->D1 Process Raw Data D2 Convert mdeg to Molar Ellipticity [θ] D1->D2 D3 Plot [θ] vs. Wavelength D2->D3 D4 Analyze Spectrum for Secondary Structure Signatures D3->D4

Caption: A validated workflow for Circular Dichroism spectroscopy analysis.

Conclusion

The integration of statine into peptide backbones is a potent strategy for enforcing specific, non-native conformations. As demonstrated, Circular Dichroism spectroscopy provides a rapid, reliable, and quantitative method for characterizing the profound structural changes induced by this substitution. The shift from a helical to a β-sheet/turn conformation upon statine incorporation is clearly delineated by distinct changes in the CD spectrum. By following a rigorous experimental protocol, researchers can confidently leverage CD spectroscopy to guide the rational design of novel peptidomimetics with tailored structural and, ultimately, therapeutic properties.

References

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Available at: [Link]

  • Manning, M. C., & Woody, R. W. (1999). Circular Dichroism of Peptides and Proteins. In Circular Dichroism and the Conformational Analysis of Biomolecules (pp. 473-546). Plenum Press. (Note: A direct link to the full text of this book chapter is not available, but related resources can be found on academic search engines).
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Statine. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Atzori, A., et al. (2013). Conformations of inverse, reverse and retro-inverso peptides of p53(15-29). PLoS ONE, 8(7), e68723. Available at: [Link]

  • Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252-260. Available at: [Link]

Sources

Comparative

Comparative binding kinetics of pepstatin A and synthetic statine analogues

Comparative Binding Kinetics of Pepstatin A vs. Synthetic Statine Analogues Aspartic proteases are critical targets in drug development, implicated in pathologies ranging from retroviral infections (HIV-1) to neurodegene...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Kinetics of Pepstatin A vs. Synthetic Statine Analogues

Aspartic proteases are critical targets in drug development, implicated in pathologies ranging from retroviral infections (HIV-1) to neurodegenerative diseases and fungal pathogenesis. For decades, the naturally occurring hexapeptide Pepstatin A has served as the gold-standard pan-inhibitor. However, the demand for target selectivity, improved pharmacokinetics, and distinct binding stoichiometries has driven the evolution of synthetic statine analogues .

As an application scientist, selecting between a natural pan-inhibitor and a synthetic analogue requires a rigorous understanding of their kinetic and thermodynamic binding profiles. This guide provides an objective, data-driven comparison of their mechanistic behaviors and details the self-validating experimental workflows required to evaluate them.

Mechanistic Foundations: The Role of the Statine Isostere

The extraordinary affinity of both Pepstatin A and its synthetic counterparts is rooted in the presence of statine (4-amino-3-hydroxy-6-methylheptanoic acid).

The Causality of Transition State Mimicry: During peptide bond cleavage, aspartic proteases utilize two catalytic aspartate residues to activate a water molecule, forming a tetrahedral intermediate. Statine acts as a dipeptide isostere (mimicking the P1-P1' subsites). The critical mechanistic event is the insertion of statine's hydroxyl moiety into the active site, which physically displaces the catalytic solvent molecule that normally hydrogen-bonds with the aspartate dyad 1[1].

While Pepstatin A relies on an extended conformation to occupy subsites up to P'2, synthetic analogues (e.g., H-189, Acetyl-pepstatin) are engineered to optimize contacts at specific peripheral subsites (like S3 or S4'), altering the fundamental binding stoichiometry and solvent displacement thermodynamics 2[2].

Mechanism A Aspartic Protease (Active Site) B Pepstatin A (Natural) A->B targeted by C Statine Analogues (Synthetic) A->C targeted by D Transition State Mimicry (Statine) B->D utilizes C->D utilizes E Subsite P1-P1' Occupation D->E drives F Displacement of Catalytic Water E->F triggers

Caption: Logic of statine-mediated transition state mimicry in aspartic proteases.

Comparative Binding Kinetics

The structural differences between Pepstatin A and synthetic analogues manifest directly in their kinetic association (


) and dissociation (

) rates. Synthetic modifications often aim to transition the binding from a dual-molecule interaction to a highly stable single-molecule ground state.

Table 1: Quantitative Kinetic & Thermodynamic Comparison

InhibitorTarget ProteaseBinding StoichiometryAffinity (

)
Kinetic / Thermodynamic Signature
Pepstatin A EndothiapepsinSingle-molecule< 10 nM (pH ≤ 5)Displaces exactly 12 active-site solvent molecules upon binding[1].
H-189 (Synthetic)EndothiapepsinSingle-molecule~ 1.5 nMExtended conformation; displaces 16 solvent molecules, increasing entropic gain[1].
Pepstatin A XMRV PRTwo-inhibitor modeMicromolarUnfavorable S3' interactions force a shift toward a two-inhibitor ground state[2].
Acetyl-pepstatin HIV-1 PRSingle-moleculeSub-nanomolarOptimized single-molecule binding allows superior transition state complex formation[2].
Acetyl-pepstatin Sap2 (C. albicans)Single-moleculepH-dependentExhibits a faster

and higher overall affinity compared to Sap1[3].

Experimental Methodologies: Establishing a Self-Validating System

To accurately capture the nuanced kinetic differences between Pepstatin A and synthetic analogues, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) must be employed synergistically.

A. Real-Time Kinetic Profiling via SPR

Causality behind the protocol: Standard amine coupling of proteases to a sensor chip randomly modifies surface lysines, which can sterically occlude the active site and artificially lower the apparent


. We utilize site-directed biotinylation to ensure uniform, active-site-accessible orientation.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Dock a Streptavidin-coated (SA) sensor chip into the SPR instrument. Condition the surface with three consecutive 60-second injections of 1 M NaCl / 50 mM NaOH to remove loosely bound streptavidin.

  • Protease Immobilization: Inject biotinylated aspartic protease (e.g., Sap1 or Sap2) at 10 µg/mL in running buffer (10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 4.5)3[3]. Target a low capture density (~500 RU) to prevent mass transport limitations (MTL). Leave Flow Cell 1 unmodified as a reference.

  • Analyte Preparation: Prepare a concentration series (0.5 nM to 50 nM) of Pepstatin A and the synthetic analogue. Critical Step: Because Pepstatin A requires DMSO for solubility, you must strictly match the DMSO concentration (e.g., 2.5% v/v, corresponding to 0.35 M) across all analyte samples and the running buffer to prevent massive refractive index bulk shifts 4[4].

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min). Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: Pulse 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the inhibitor without denaturing the protease.

  • Self-Validation Checkpoint: To prove the data is free of MTL artifacts, inject the 10 nM concentration at three different flow rates (30, 50, and 75 µL/min). If the calculated

    
     remains constant, the system is self-validated. Fit the double-referenced data to a 1:1 Langmuir binding model.
    

SPR_Workflow N1 1. Sensor Chip Functionalization N2 2. Protease Immobilization N1->N2 N3 3. Inhibitor Injection N2->N3 N4 4. Real-Time Detection N3->N4 N5 5. Kinetic Analysis N4->N5

Caption: Step-by-step SPR workflow for real-time kinetic profiling of inhibitors.

B. Thermodynamic Validation via ITC

Causality behind the protocol: SPR measures kinetics but cannot decouple binding enthalpy from buffer ionization. Because statine binding is coupled to the uptake of protons by the catalytic aspartates, ITC is required.

  • Self-Validating Protocol: Titrate the statine analogue into the protease in three different buffers (e.g., Phosphate, ADA, HEPES) at the same pH. A linear dependence of the observed enthalpy (

    
    ) on the buffer's heat of ionization (
    
    
    
    ) mathematically proves that proton transfer is occurring upon binding, validating the transition-state mimicry mechanism[4].

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: biorxiv.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid

Introduction: The Significance of a Chiral Building Block (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Its specific stere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Its specific stereochemistry is crucial as it forms the core of the statin side chain, essential for the biological activity of certain cholesterol-lowering drugs.[3] It is also a key component of pepstatin, a potent and naturally occurring inhibitor of aspartic proteases.[4] Given that subtle changes in stereochemistry can dramatically alter or eliminate pharmacological efficacy, rigorous and unambiguous characterization of this molecule is a non-negotiable aspect of quality control in drug synthesis.[5]

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of this molecule. We will explore the causality behind experimental choices, interpret the resulting spectral data, and objectively compare the capabilities of FTIR with other essential analytical techniques, providing a holistic view for researchers and drug development professionals.

Part I: Characterization by Infrared Spectroscopy

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[6] It serves as an excellent first-pass analytical method to confirm the synthesis of the target compound by verifying the presence of its key chemical bonds.

The Underlying Principle: Molecular Vibrations

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of functional groups such as hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups, all of which are present in our target molecule.

Experimental Protocol: Sample Preparation for FTIR Analysis

The choice of sample preparation method is critical for obtaining a high-quality, reproducible spectrum. For a solid sample like (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, two methods are prevalent.

Method 1: Attenuated Total Reflectance (ATR)

ATR is the most common and convenient method for solid samples. It requires minimal sample preparation and provides excellent results.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty crystal should be collected.

  • Sample Application: Place a small amount of the powdered (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is a critical step, as poor contact will result in a weak and distorted spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Causality Behind the Choice: ATR is favored for its speed and simplicity. It eliminates the need for grinding and pressing KBr pellets, reducing the potential for sample contamination and atmospheric moisture interference, which is particularly relevant given the hygroscopic nature of amino acids.

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the sample within a KBr matrix, which is transparent to IR radiation.

Step-by-Step Protocol:

  • Sample Grinding: Grind approximately 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent disc.

  • Spectrum Acquisition: Place the pellet in the instrument's sample holder and collect the spectrum. A background spectrum of the empty sample holder should be collected beforehand.

Causality Behind the Choice: The KBr pellet method can sometimes yield sharper peaks compared to ATR, but it is more labor-intensive and highly susceptible to moisture contamination, which can introduce a broad O-H absorption band that may obscure key spectral features.

Workflow for FTIR Characterization

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Prep Prepare Sample (ATR or KBr Pellet) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Interpret Interpret Peaks (Assign Functional Groups) Process->Interpret Report Generate Report Interpret->Report

Caption: A streamlined workflow for the FTIR analysis of a solid sample.

Data Interpretation: Expected IR Absorption Bands

The structure of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid contains carboxylic acid, primary amine, and secondary hydroxyl functional groups. In the solid state, amino acids exist as zwitterions, which influences their IR spectra. The expected absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance & Comments
3500 - 2500O-H StretchCarboxylic Acid & AlcoholVery broad, strong absorption due to extensive intermolecular hydrogen bonding. This band often contains superimposed, sharper C-H stretching peaks.[7][8]
3200 - 3000N-H StretchAmmonium (NH₃⁺)Broad absorption, often appearing as shoulders on the larger O-H band, characteristic of the zwitterionic form.
2960 - 2850C-H StretchAlkyl (isobutyl group)Medium to strong, sharp peaks on top of the broad O-H/N-H envelope.[8]
~1710C=O StretchCarboxylic Acid (non-ionized)A strong, sharp peak. Its presence may indicate a non-zwitterionic state or equilibrium.
1650 - 1580N-H Bend (Asymmetric)Primary Amine / AmmoniumStrong to medium absorption. This is a key indicator for the amine group.[9][10]
1550 - 1480N-H Bend (Symmetric)Primary Amine / AmmoniumMedium intensity absorption, confirming the presence of the ammonium group in the zwitterion.
1420 - 1380C=O Stretch (Symmetric)Carboxylate (COO⁻)A strong band characteristic of the deprotonated carboxylic acid in the zwitterionic form.
1320 - 1210C-O StretchCarboxylic AcidMedium intensity band.[7]
~1100C-O StretchSecondary AlcoholMedium intensity band.

Self-Validation: The presence of the complete set of these characteristic bands provides strong, self-validating evidence for the successful synthesis of the target molecule's core structure. The absence of peaks from starting materials (e.g., nitrile C≡N stretch if applicable to the synthetic route) further validates the product's identity.

Part II: A Comparative Analysis with Alternative Characterization Techniques

While FTIR is invaluable for functional group identification, it provides an incomplete picture. It cannot determine stereochemistry or provide detailed atomic connectivity.[6] A multi-technique approach is therefore essential for full and unambiguous characterization in a research and development setting.

The Analytical Toolkit: An Overview

For a chiral molecule like this, a comprehensive analysis relies on a suite of techniques, each providing a unique piece of the structural puzzle.

Techniques Molecule <(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid> FTIR FTIR Spectroscopy Confirms Functional Groups (C=O, O-H, N-H) Molecule->FTIR provides evidence of... NMR NMR Spectroscopy Confirms Connectivity Determines Relative Stereochemistry Molecule->NMR provides detailed structure of... MS Mass Spectrometry Confirms Molecular Weight Provides Fragmentation Data Molecule->MS confirms mass of... HPLC Chiral HPLC Determines Diastereomeric Purity Quantifies Enantiomeric Excess Molecule->HPLC confirms purity of...

Caption: Interrelation of analytical techniques for comprehensive characterization.

Comparative Data Summary
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
FTIR Spectroscopy Presence of key functional groups (amine, alcohol, carboxylic acid).• Fast and non-destructive• Low cost• Excellent for initial identity confirmation.• No information on stereochemistry• Cannot distinguish between diastereomers[6]• Limited structural connectivity data.
NMR Spectroscopy (¹H, ¹³C, COSY)Detailed carbon-hydrogen framework, atomic connectivity, and relative stereochemistry.• Unambiguous structure elucidation• Can determine relative configuration of the C3 and C4 stereocenters via coupling constants.• Slower analysis time• Higher instrument cost• Requires larger sample quantity and deuterated solvents.
Mass Spectrometry (MS)Exact molecular weight and elemental composition (with HRMS).• High sensitivity• Confirms molecular formula (C₈H₁₇NO₃, MW: 175.23 g/mol )[1]• Can be coupled with LC for purity analysis.[11]• Does not provide stereochemical information• Fragmentation can be complex to interpret.
Chiral HPLC Separation and quantification of stereoisomers.• The definitive method for determining diastereomeric and enantiomeric purity• High precision and accuracy for quantitative analysis.• Provides no structural information• Requires development of a specific method (chiral column and mobile phase).[12][13]
Alternative Methodologies: Protocols in Brief
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or MeOD). Acquire ¹H, ¹³C, and 2D-NMR (e.g., COSY, HSQC) spectra. The key diagnostic signals would include the chemical shifts of the protons on C3 and C4 and their scalar coupling constant (³JHH), which is indicative of their relative syn or anti configuration.

  • Mass Spectrometry (MS):

    • Protocol: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 176.12. High-resolution MS would confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Protocol: Develop a method using a chiral stationary phase (CSP), such as a teicoplanin-based column.[12] The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer containing a counter-ion.[12] The sample is dissolved in the mobile phase, injected, and the elution of the different stereoisomers is monitored by a suitable detector (e.g., ELSD, MS). The goal is to achieve baseline separation of the (3S,4R) diastereomer from the (3S,4S), (3R,4S), and (3R,4R) isomers.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid verification of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. It efficiently confirms the presence of the requisite functional groups, serving as a critical first-line quality control check. However, its inherent inability to probe stereochemistry necessitates its use within a broader analytical workflow. For drug development professionals, the unambiguous confirmation of this chiral building block relies on a synergistic approach: FTIR confirms the functional groups, Mass Spectrometry confirms the molecular weight, NMR elucidates the precise chemical structure and relative stereochemistry, and Chiral HPLC provides the definitive measure of stereochemical purity. Together, these techniques provide the rigorous, self-validating data package required for advancing pharmaceutical candidates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10965041, (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642224, (3R,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem. [Link]

  • Kinoshita, M., Hagiwara, A., & Aburaki, S. (1976). Synthesis of (3S, 4S)- and (3S, 4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid, and Their N-(Acetyl-l-valyl-l-valyl) Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

  • Anaspec (2024). Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Product Page. [Link]

  • Moroz, O. V., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Armstrong, D. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chem-Impex International, Inc. (2024). Statine hydrochloride. Product Page. [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy. [Link]

  • Grokipedia (2024). Statine. [Link]

  • Illinois State University, Department of Chemistry (2015). Infrared Spectroscopy. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid

Introduction: Beyond the Synthesis (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid (CAS No. 49642-11-7) is a crucial chiral intermediate in the synthesis of pharmacologically active molecules such as Pregabalin.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis

(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid (CAS No. 49642-11-7) is a crucial chiral intermediate in the synthesis of pharmacologically active molecules such as Pregabalin.[1] While its utility in drug development is significant, its lifecycle in the laboratory does not end upon reaction completion. The responsible management and disposal of surplus material, contaminated labware, and associated waste streams are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides an in-depth, procedural framework for the proper disposal of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. As your partner in the laboratory, we believe that providing this essential safety and logistical information is fundamental to supporting your research and development goals. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make safe and compliant decisions.

Part 1: Waste Characterization and Hazard Profile

Before any disposal protocol can be initiated, a thorough understanding of the material's hazard profile is essential. This dictates its classification, handling, segregation, and ultimate disposal pathway.

While some safety data sheets (SDS) for structurally similar compounds classify them as "not a hazardous substance or mixture" under the Globally Harmonized System (GHS)[2], it is a critical best practice to handle all non-routine laboratory chemicals with a high degree of caution.[2] The final waste classification must always comply with federal, state, and local regulations, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

The primary responsibility for accurate waste characterization lies with the waste generator. Your institution's Environmental Health and Safety (EHS) department is the definitive resource for confirming waste codes and disposal requirements specific to your location.

Key Safety & Disposal Parameters

The following table summarizes the essential handling and disposal information for (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, based on available data for the compound and its analogs.

ParameterGuideline / InformationSource(s)
CAS Number 49642-11-7[1]
GHS Hazard Classification Generally not classified as hazardous, but may cause respiratory tract irritation if inhaled as dust. Handle with caution.[2][5]
Primary Physical Form Solid (powder/crystalline)N/A
Incompatible Materials Strong oxidizing agents, Strong acids.[5][6]
Hazardous Decomposition Combustion may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]
Recommended PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[6][7]
Primary Disposal Route Collection by a licensed hazardous waste disposal contractor for incineration or other approved methods.[8][9]
Spill Containment For solids, sweep up carefully to avoid dust formation. For liquids, use an inert absorbent material (e.g., sand, vermiculite).[5][7][8]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocols provide detailed methodologies for managing different waste streams associated with (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid.

Experimental Protocol 1: Disposal of Unused or Expired Solid Waste

This protocol applies to the pure, solid form of the chemical that is no longer needed.

  • Container Selection: Obtain a designated solid hazardous waste container from your institution's EHS department. This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.[10]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name: "(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid," and an estimate of the quantity.[11]

  • Waste Transfer: Carefully transfer the solid chemical into the labeled waste container. If transferring the original manufacturer's bottle, ensure its exterior is clean. If the surplus chemical is to be discarded in its original container, write "HAZARDOUS WASTE" clearly on the bottle and place it into the larger collection container.[12]

  • Storage: Seal the container and place it in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[13] It must be segregated from incompatible materials like strong acids and oxidizers.[10]

  • Pickup Request: Once the container is full, or if it has been accumulating for a period defined by your institutional or state policy (e.g., 60-90 days), arrange for pickup through your EHS department or licensed waste contractor.[14]

Experimental Protocol 2: Disposal of Aqueous Solutions

This protocol applies to solutions where the compound is dissolved in water or buffer.

  • Waste Prohibition: Do not dispose of solutions containing this compound down the sanitary sewer unless you have explicit permission from your local water authority and EHS department.[8][15] Many organic compounds, even if not classified as RCRA hazardous, can be detrimental to aquatic ecosystems.

  • Container Selection: Use a designated liquid waste carboy compatible with aqueous waste. Never mix aqueous waste with organic solvent waste streams.[16]

  • Labeling: Label the carboy with "Hazardous Waste" and list all constituents, including water and the full chemical name of the amino acid, with their approximate concentrations.[12]

  • Collection: Carefully pour the aqueous waste into the carboy using a funnel. Keep the container securely capped at all times except when adding waste.[17]

  • Storage and Pickup: Store the carboy in a secondary containment bin within the SAA.[13] Arrange for pickup as described in Protocol 1.

Experimental Protocol 3: Management of Contaminated Labware and PPE

This protocol covers disposable items that have come into contact with the chemical.

  • Segregation: All contaminated disposables, such as gloves, weigh boats, pipette tips, and wipes, must be managed as solid chemical waste.[16]

  • Collection: Place these items into a designated solid hazardous waste container, which can be a securely lined pail or drum.[12] This container must be separate from regular trash and biohazardous waste.

  • Labeling and Storage: Label the container with "Hazardous Waste" and a general description such as "Solid Debris Contaminated with (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic Acid." Store in the SAA.

  • Disposal: This waste stream should be collected by a licensed waste contractor for proper disposal, typically via incineration.[11]

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid waste.

G start Waste Generation (Solid, Liquid, Contaminated Labware) characterize Step 1: Characterize Waste (Consult SDS & Institutional EHS) start->characterize select_container Step 2: Select Compatible & Labeled Waste Container characterize->select_container segregate Step 3: Segregate Waste Stream (Solid, Aqueous, Lab Debris) select_container->segregate store Step 4: Store in Designated SAA (Segregated from Incompatibles) segregate->store pickup Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) store->pickup end Final Disposal (e.g., High-Temperature Incineration) pickup->end

Caption: Disposal decision workflow for (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid.

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves. For large spills or if dust is generated, respiratory protection may be necessary.[7]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[7] Carefully sweep the material up and place it into a labeled hazardous waste container.[5]

    • For Liquid Spills: Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8] Scoop the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent. Collect all cleaning materials (wipes, paper towels) as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically grounded and procedurally detailed protocols, you can ensure the safe, compliant, and environmentally responsible disposal of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, upholding the highest standards of laboratory safety and professional practice.

References

  • Safety Data Sheet. (n.d.). AAPPTec, LLC.
  • SDS - Pregabalin II Calibrator/Control. (n.d.). ARK Diagnostics.
  • Safety Data Sheet - 4-Amino-3-hydroxybenzoic acid. (n.d.). Fisher Scientific.
  • (S)-Pregabalin Safety Data Sheet. (n.d.). Cayman Chemical.
  • Njolito, P. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. (n.d.). MilliporeSigma.
  • (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. (n.d.). PubChem.
  • Safety Data Sheet - Fmoc - (3S,4S) - 4 - amino - 3 - hydroxy - 6 - methylheptanoic acid. (2021, February 22). Anaspec, Inc.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 05). U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • RCRA: Resource Conservation & Recovery Act. (n.d.). HazChem Environmental.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Resource Conservation and Recovery Act. (n.d.). Wikipedia.
  • RCRA Regulations Explained. (n.d.). National Environmental Trainers.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. (n.d.). Merck.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). U.S. Environmental Protection Agency.
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization & U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.

Sources

Handling

Personal protective equipment for handling (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid

As a Senior Application Scientist, I recognize that handling specialized unusual amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized unusual amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's properties to design a robust, self-validating safety and operational protocol.

(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid , a stereoisomer of the naturally occurring gamma-amino acid Statine, is a highly specialized building block used extensively in the design of aspartic protease inhibitors[1]. Because it mimics the tetrahedral transition state of peptide bond catalysis, it binds with exceptional affinity to target enzymes[1]. While its biological activity is invaluable for drug development, its physical state as a fine, reactive powder necessitates stringent Personal Protective Equipment (PPE) and handling protocols to mitigate dermal, ocular, and respiratory irritation[2].

Here is your comprehensive, causality-driven guide to the safe handling, operational workflow, and disposal of this critical compound.

I. Physicochemical & Hazard Profile

Before establishing a PPE matrix, we must quantify the risk. The following table synthesizes the quantitative and regulatory data governing this compound.

ParameterSpecification / Data
Chemical Name (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
CAS Registry Number 49642-11-7 (Specific Isomer) / 49642-07-1 (Statine base)
Molecular Formula & Weight C₈H₁₇NO₃
Physical State White to off-white crystalline solid/powder[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Storage (Powder) 4°C, desiccated and protected from light[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for 1 month[3]

II. Mechanistic Risk Assessment & PPE Matrix

The primary risk vector for this compound is particulate aerosolization . The fine powder is prone to electrostatic dispersion, meaning the simple act of opening a vial or transferring the powder can launch micro-crystals into the breathing zone or onto exposed skin.

To create a self-validating safety system, every piece of PPE must directly neutralize a specific hazard mechanism:

  • Ocular Protection: Tight-Sealing Chemical Goggles (ANSI Z87.1)

    • The Causality: Standard safety glasses leave peripheral gaps. Because this compound is a known severe eye irritant (H319)[2], airborne dust generated during weighing can easily bypass standard glasses. Tight-sealing goggles provide an absolute physical barrier against micro-particulates.

  • Dermal Protection: Nitrile Gloves (Minimum 4-mil thickness) & Flame-Retardant Lab Coat

    • The Causality: The compound causes localized epidermal inflammation (H315)[2]. Nitrile provides excellent resistance to both the dry powder and the polar aprotic solvents (like DMSO or DMF) typically used to solubilize it. Pro-tip: Double-glove when preparing stock solutions. If the outer glove is contaminated with solvent, it can be immediately shed without compromising the skin barrier.

  • Respiratory Protection: Chemical Fume Hood or N95/P100 Respirator

    • The Causality: Inhalation of the dust triggers respiratory tract irritation (H335)[2]. All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood or a Class II Type A2 Biological Safety Cabinet. If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

III. Operational Workflow: Stock Solution Preparation

To ensure scientific integrity and safety, follow this step-by-step methodology for preparing a standard 10 mM stock solution for biochemical assays.

Step 1: Environmental Setup

  • Ensure the fume hood has a verified inward airflow.

  • Wipe down the analytical balance and surrounding area with 70% ethanol to neutralize static charges on the work surface.

Step 2: Anti-Static Weighing

  • Critical Technique: Use an anti-static weighing boat or a static eliminator (ionizing bar). The powder's electrostatic properties will cause it to "jump" to the sides of standard plastic spatulas, leading to inaccurate mass measurements and increased contamination risk.

  • Tare the boat and carefully weigh the desired mass (e.g., 1.75 mg for 1 mL of 10 mM stock).

Step 3: Solubilization

  • Transfer the powder directly into a sterile, amber microcentrifuge tube.

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the target concentration.

  • Why DMSO? Statine derivatives are often poorly soluble in aqueous buffers at neutral pH. DMSO ensures complete dissolution before dilution into assay buffers.

  • Vortex gently until the solution is completely clear.

Step 4: Aliquoting and Storage

  • Divide the stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

  • Store immediately at -80°C. Protect from light to prevent photo-oxidative degradation of the amino and hydroxyl moieties[3].

HandlingWorkflow PPE 1. Don Required PPE (Nitrile, Goggles, Coat) Hood 2. Prepare Fume Hood & Anti-static Tools PPE->Hood Weigh 3. Weigh (3S,4R)-Statine (Avoid Dust) Hood->Weigh Solvent 4. Solubilize in DMSO (10 mM Stock) Weigh->Solvent Waste 6. Dispose Solid Waste (Incineration) Weigh->Waste Contaminated Materials Store 5. Aliquot & Store (-80°C, Dark) Solvent->Store

Caption: Step-by-step operational workflow for the safe handling and storage of Statine.

IV. Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills occur. A reactive, step-by-step spill plan prevents localized contamination from becoming a facility-wide exposure event.

Dry Powder Spill Protocol:

  • Isolate: Immediately restrict access to the spill area.

  • Suppress Dust: Do not dry-sweep. Dry sweeping aerosolizes the irritant[4]. Instead, gently cover the powder spill with a damp paper towel or a plastic tarp to minimize spreading[4].

  • Collect: Use a dedicated chemical spill scoop to mechanically transfer the dampened powder and towels into a sealable hazardous waste container[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and copious amounts of water, followed by a 70% ethanol wipe down[5].

Disposal Logistics:

  • Solid Waste: All contaminated weigh boats, spatulas, and spill cleanup materials must be placed in a clearly labeled, sealed biohazard/chemical waste bag. Dispose of via a licensed chemical waste contractor for high-temperature incineration[4].

  • Liquid Waste: DMSO/Statine solutions must not be poured down the drain[5]. Collect in a compatible, clearly labeled organic solvent waste carboy.

V. Scientific Context: Why We Use It

Understanding the mechanism of the chemical you are handling reinforces the importance of the work. (3S,4R)-Statine is a masterclass in rational drug design. During normal peptide cleavage, an aspartic protease attacks the peptide bond, forming a highly unstable, transient tetrahedral intermediate. Statine mimics this exact 3D geometry but replaces the scissile bond with a stable carbon-carbon linkage. When the enzyme binds Statine, it is "tricked" into a permanent, stable complex, effectively shutting down the protease[1].

InhibitionMechanism Protease Aspartic Protease (Active Site) Transition Tetrahedral Transition State Protease->Transition Catalysis Inhibited Stable Enzyme-Inhibitor Complex Protease->Inhibited Transition State Mimicry (No Cleavage) Native Native Peptide Substrate Native->Protease Binds Products Cleaved Peptide Products Transition->Products Rapid Breakdown Statine (3S,4R)-Statine Derivative Statine->Protease High Affinity Binding

Caption: Mechanism of aspartic protease inhibition by transition-state mimicry.

References

  • PubChem, National Institutes of Health. "Statine | C8H17NO3 | CID 123915". Retrieved from:[Link]

  • Wikipedia. "Statine". Retrieved from:[Link]

Sources

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